molecular formula C11H10N2O2S B3064602 6-(Phenylthio)thymine CAS No. 136160-18-4

6-(Phenylthio)thymine

Cat. No.: B3064602
CAS No.: 136160-18-4
M. Wt: 234.28 g/mol
InChI Key: CTOOWBUBIRWOGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Phenylthio)thymine is a fundamental chemical building block in medicinal chemistry, most renowned as the core structural scaffold of the HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine) series of non-nucleoside reverse transcriptase inhibitors (NNRTIs) . The HEPT pharmacophore was first identified in 1989 and represents a seminal class of inhibitors that selectively target HIV-1 reverse transcriptase (RT) . These compounds bind to an allosteric, hydrophobic pocket on the enzyme, distinct from the active site, inducing conformational changes that suppress viral replication . This mechanism is highly specific to HIV-1 RT, making derivatives based on the 6-(phenylthio)thymine structure valuable tools for probing the enzyme's structure and function . Researchers utilize this compound to design and synthesize novel analogs, a strategy that has led to developed derivatives with significantly enhanced anti-viral potency against wild-type HIV-1, such as the sulfinyl-substituted HEPTs . Its primary research value lies in anti-retroviral drug discovery programs, particularly in structure-activity relationship (SAR) studies, quantitative structure-activity relationship (QSAR) modeling, and the ongoing investigation to overcome drug-resistant HIV strains . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-6-phenylsulfanyl-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c1-7-9(14)12-11(15)13-10(7)16-8-5-3-2-4-6-8/h2-6H,1H3,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTOOWBUBIRWOGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=O)NC1=O)SC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40159703
Record name 6-(Phenylthio)thymine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40159703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136160-18-4
Record name 6-(Phenylthio)thymine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136160184
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(Phenylthio)thymine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40159703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-(Phenylthio)thymine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-(Phenylthio)thymine (6-PTT) represents a pivotal heterocyclic scaffold in the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV-1 therapy. As the structural core of the HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine) class of antivirals, 6-PTT provides the essential "butterfly" pharmacophore required for allosteric binding to the HIV-1 reverse transcriptase enzyme. This guide provides a comprehensive technical analysis of 6-PTT, detailing its physicochemical properties, synthetic pathways via nucleophilic aromatic substitution (


), and its critical role in Structure-Activity Relationship (SAR) studies that led to advanced therapeutics like Emivirine (MKC-442).

Chemical Identity & Structural Analysis

6-PTT is a 2,4-disubstituted pyrimidine derivative characterized by a phenylthio moiety at the C-6 position and a methyl group at the C-5 position. This specific substitution pattern is critical for maintaining the hydrophobic interactions necessary for the NNRTI binding pocket.[1]

Nomenclature & Identifiers
Parameter Data
IUPAC Name 5-methyl-6-(phenylthio)-1H-pyrimidine-2,4-dione
Common Name 6-(Phenylthio)thymine (6-PTT)
CAS Registry 132770-07-7 (Generic for HEPT core derivatives)
Molecular Formula

Molecular Weight 234.27 g/mol
SMILES CC1=C(NC(=O)NC1=O)SC2=CC=CC=C2
Physicochemical Properties
  • Lipophilicity (LogP): ~1.7 (Predicted).[1][2] The phenylthio group significantly increases lipophilicity compared to thymine, facilitating entry into the hydrophobic NNRTI binding pocket.[1]

  • H-Bond Donors/Acceptors: 2 Donors (N-1, N-3), 2 Acceptors (C=O).

  • Solubility: Low in water; soluble in DMSO, DMF, and hot ethanol.[1]

  • pKa: ~9.5 (N-3 proton), comparable to thymine but modulated by the electron-withdrawing effect of the sulfur atom at C-6.

Synthesis & Manufacturing

The synthesis of 6-PTT relies on the functionalization of the pyrimidine C-6 position. The most robust industrial route utilizes a Nucleophilic Aromatic Substitution (


) of a 6-halopyrimidine precursor with thiophenol.[1]
Synthetic Route: Mechanism

The precursor, 6-chloro-5-methyluracil (prepared from 5-methylbarbituric acid via


), reacts with thiophenol  in a basic medium. The reaction is driven by the electron-deficient nature of the pyrimidine ring, which is enhanced by the carbonyl groups at C-2 and C-4.

Reaction Scheme:



Visualization: Synthesis Pathway

Synthesis Precursor 5-Methylbarbituric Acid Intermediate 6-Chloro-5-methyluracil Precursor->Intermediate POCl3, reflux Product 6-(Phenylthio)thymine (6-PTT) Intermediate->Product S_NAr Reagent Thiophenol (PhSH) Reagent->Product Pyridine, reflux

Caption: Figure 1: Synthetic pathway for 6-PTT via chlorination and subsequent nucleophilic aromatic substitution.

Mechanism of Action & Pharmacology

6-PTT derivatives function as allosteric inhibitors of HIV-1 Reverse Transcriptase (RT).[1] Unlike Nucleoside RTIs (NRTIs) that bind to the active catalytic site (Asp110, Asp185, Asp186), 6-PTT derivatives bind to a hydrophobic pocket (NNRTI Binding Pocket - NNIBP) located approximately 10 Å from the active site.

Binding Kinetics
  • Conformational Lock: Binding of 6-PTT induces a rotameric change in tyrosine residues (Tyr181 and Tyr188) within the NNIBP.[1]

  • Catalytic Disruption: This conformational shift forces the "thumb" subdomain of p66 into a hyperextended position, preventing the proper alignment of the template-primer and dNTPs, effectively "locking" the enzyme in an inactive state.

Visualization: NNRTI Binding Mechanism

MOA RT_Active HIV-1 RT (Active Conformation) Complex RT-Inhibitor Complex RT_Active->Complex Allosteric Binding Inhibitor 6-PTT Derivative Inhibitor->Complex Effect Thumb Subdomain Hyperextension (Catalytic Lock) Complex->Effect Conformational Change

Caption: Figure 2: Mechanism of Action showing the allosteric locking of HIV-1 RT by 6-PTT derivatives.

Structure-Activity Relationships (SAR)

The 6-PTT scaffold is often described using the "Butterfly" model, where the pyrimidine ring forms the body and the phenylthio group forms one of the wings.

Position Modification Impact on Activity
N-1 Alkylation (e.g., ethoxymethyl)Critical. Unsubstituted N-1 (6-PTT itself) has weak activity. Addition of an acyclic side chain (as in HEPT) drastically improves potency by interacting with Pro236.
C-5 Methyl / Ethyl / IsopropylEssential. Removal of the 5-alkyl group (uracil analog) abolishes activity.[1] Isopropyl is often superior to methyl (steric fit with Val179).[1]
C-6 Phenylthio (-S-Ph)Core Pharmacophore. The sulfur atom provides flexibility and lipophilicity. Substitution on the phenyl ring (e.g., 3,5-dimethyl) can enhance

-

stacking with Tyr188.
C-2 Carbonyl (C=O)Essential for hydrogen bonding with Lys103.[1]
Visualization: SAR Map

SAR Core 6-PTT Scaffold N1 N-1 Position: Requires Acyclic Side Chain (e.g., CH2-O-Et) Core->N1 Potency Determinant C5 C-5 Position: Alkyl Group Essential (Me, Et, iPr) Core->C5 Steric Fit (Val179) C6 C-6 Position: Phenylthio Linker (Hydrophobic Interaction) Core->C6 Pi-Stacking (Tyr181/188)

Caption: Figure 3: Structure-Activity Relationship (SAR) map highlighting critical regions of the 6-PTT scaffold.

Experimental Protocols

Protocol A: Synthesis of 6-(Phenylthio)thymine

Objective: Preparation of the core scaffold from 6-chloro-5-methyluracil.

  • Reagents:

    • 6-Chloro-5-methyluracil (1.60 g, 10 mmol)

    • Thiophenol (1.10 g, 10 mmol)

    • Pyridine (anhydrous, 15 mL)

  • Procedure:

    • Dissolution: Dissolve 6-chloro-5-methyluracil in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer.

    • Addition: Add thiophenol dropwise to the solution under nitrogen atmosphere.

    • Reflux: Heat the reaction mixture to reflux (

      
      ) and maintain for 4–6 hours. Monitor by TLC (SiO2, CHCl3:MeOH 9:1) until the starting material disappears.[1]
      
    • Quench: Cool the mixture to room temperature and pour onto crushed ice (100 g) containing concentrated HCl (15 mL) to neutralize pyridine and precipitate the product.

    • Isolation: Filter the resulting white/off-white precipitate.[1]

    • Purification: Recrystallize from ethanol/water to yield pure 6-(phenylthio)thymine.[1]

  • Validation:

    • Melting Point: Expect

      
      .[1]
      
    • 1H NMR (DMSO-d6):

      
       1.85 (s, 3H, 5-Me), 7.3–7.5 (m, 5H, Ph), 11.2 (s, 1H, NH).
      
Protocol B: In Vitro HIV-1 RT Inhibition Assay

Objective: Determine the


 of 6-PTT derivatives.
  • System: Use a purified recombinant HIV-1 RT assay kit (e.g., measuring incorporation of [3H]-dTTP into poly(rA)·oligo(dT)).

  • Preparation: Dissolve 6-PTT derivative in DMSO. Prepare serial dilutions.

  • Incubation: Incubate enzyme, template-primer, and inhibitor for 10 mins at

    
    .
    
  • Initiation: Add [3H]-dTTP to start the reaction.[1] Incubate for 60 mins.

  • Termination: Stop reaction with 10% TCA (trichloroacetic acid).

  • Quantification: Filter precipitates onto glass fiber filters and measure radioactivity via liquid scintillation counting.[1]

  • Analysis: Plot % inhibition vs. log[concentration] to derive

    
    .
    

References

  • Tanaka, H., et al. (1991).[1] "Synthesis and anti-HIV activity of 2-, 3-, and 4-substituted analogues of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT)." Journal of Medicinal Chemistry.

  • Baba, M., et al. (1989).[1] "Highly specific inhibition of human immunodeficiency virus type 1 by a novel 6-substituted acyclouridine derivative."[1][3] Biochemical and Biophysical Research Communications.

  • Pontikis, R., & Monneret, C. (1994).[1] "Synthesis and anti-HIV activity of novel N-1 side chain-modified analogs of HEPT." Journal of Medicinal Chemistry.

  • Miyasaka, T., et al. (1989).[1] "A novel lead for specific anti-HIV-1 agents: 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine."[4] Journal of Medicinal Chemistry.

  • De Clercq, E. (1998).[1] "The role of non-nucleoside reverse transcriptase inhibitors (NNRTIs) in the therapy of HIV-1 infection." Antiviral Research.

Sources

Technical Guide: 1-Ethoxymethyl-6-(phenylthio)thymine (CAS 123430-67-1)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a comprehensive analysis of 1-Ethoxymethyl-6-(phenylthio)thymine (CAS 123430-67-1), a specific derivative of the 6-(phenylthio)thymine scaffold.

Editorial Note on Chemical Identity: While "6-(Phenylthio)thymine" refers to the core scaffold (often a Thymidine Phosphorylase inhibitor), the specific CAS number 123430-67-1 corresponds to the 1-ethoxymethyl derivative. This molecule belongs to the HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine) family of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) used in HIV research.[1] This guide focuses on the specific CAS entity (the NNRTI) while contextualizing the core scaffold's broader utility.

Domain: Antiviral Pharmacology / Medicinal Chemistry Classification: Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)

Part 1: Executive Summary & Chemical Profile

1-Ethoxymethyl-6-(phenylthio)thymine is a synthetic pyrimidine derivative engineered to inhibit the replication of Human Immunodeficiency Virus Type 1 (HIV-1).[2][3] Unlike nucleoside analogs (NRTIs) that compete with natural substrates at the catalytic site, this compound functions as an allosteric inhibitor, binding to a hydrophobic pocket adjacent to the active site of the Reverse Transcriptase (RT) enzyme.

Chemical Specifications
PropertyData
Chemical Name 1-(Ethoxymethyl)-5-methyl-6-(phenylthio)pyrimidine-2,4(1H,3H)-dione
Common Abbreviation E-PTT / Emivirine Analog
CAS Number 123430-67-1
Molecular Formula C₁₄H₁₆N₂O₃S
Molecular Weight 292.35 g/mol
Core Scaffold HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine)
Solubility Soluble in DMSO, DMF; sparingly soluble in water.[4][5][6]
Purity Standard ≥98% (HPLC) for biological assays.

Part 2: Pharmacology & Mechanism of Action[7]

Mechanism: Allosteric Inhibition of HIV-1 RT

CAS 123430-67-1 functions as a "butterfly-like" inhibitor. It does not require intracellular phosphorylation (unlike AZT or Tenofovir). Instead, it binds directly to the NNRTI Binding Pocket (NNIBP) , a hydrophobic cavity located approximately 10 Å from the polymerase active site.

  • Conformational Locking: Binding induces a rotameric change in amino acid residues (Tyr181, Tyr188) within the pocket.

  • Catalytic Disruption: This conformational shift distorts the catalytic triad (Asp110, Asp185, Asp186), preventing the chemical alignment necessary for DNA polymerization.

  • Selectivity: Highly specific for HIV-1; inactive against HIV-2 and host DNA polymerases due to structural differences in the binding pocket.

Biological Activity Data

The ethoxymethyl substitution at the N-1 position significantly enhances lipophilicity and cellular uptake compared to the parent HEPT molecule.

Table 1: Comparative Antiviral Potency (MT-4 Cell Line)

Compound Substitution (N-1) EC₅₀ (µM)* CC₅₀ (µM)** Selectivity Index (SI)
CAS 123430-67-1 Ethoxymethyl 0.33 >100 >300
HEPT (Parent) (2-Hydroxyethoxy)methyl 3.27 >100 >30

| AZT (Control) | N/A | 0.004 | 5.0 | 1250 |

*EC₅₀: Effective concentration to inhibit 50% of viral replication. **CC₅₀: Cytotoxic concentration to reduce host cell viability by 50%.

Part 3: Experimental Protocols

Chemical Synthesis Workflow

This protocol utilizes a lithiation-substitution strategy, which is superior to direct alkylation for introducing the C-6 phenylthio group with high regioselectivity.

Prerequisites:

  • Reagents: 1-Ethoxymethylthymine, Lithium Diisopropylamide (LDA), Diphenyl Disulfide (PhSSPh), THF (anhydrous).

  • Atmosphere: Argon or Nitrogen (strictly anhydrous).

Step-by-Step Methodology:

  • Precursor Preparation:

    • Dissolve thymine in anhydrous DMF. Treat with sodium hydride (NaH) at 0°C.

    • Add chloromethyl ethyl ether (ethoxymethyl chloride) dropwise. Stir for 2 hours at room temperature.

    • Validation: TLC (SiO₂, 5% MeOH/DCM) should show conversion to 1-ethoxymethylthymine .

  • Lithiation (The Critical Step):

    • Cool a solution of 1-ethoxymethylthymine (1.0 eq) in dry THF to -78°C .

    • Add LDA (2.5 eq) slowly over 20 minutes. The excess base ensures deprotonation at the C-6 position (kinetic control).

    • Stir at -78°C for 1 hour to form the C-6 lithiated intermediate.

  • Sulfenylation:

    • Dissolve diphenyl disulfide (PhSSPh, 1.2 eq) in dry THF.

    • Cannulate the disulfide solution into the lithiated pyrimidine mixture at -78°C.

    • Allow the reaction to warm slowly to room temperature over 4 hours.

  • Work-up & Purification:

    • Quench with saturated NH₄Cl solution.

    • Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄.

    • Purification: Flash column chromatography (Hexane/Ethyl Acetate gradient).

    • Yield Target: 60-75%.

Visualization: Synthesis Pathway

Synthesis cluster_legend Reaction Conditions Thymine Thymine (Starting Material) Intermediate1 1-Ethoxymethylthymine (N-1 Protection) Thymine->Intermediate1 EtOCH2Cl, NaH DMF, 0°C Lithiated C-6 Lithiated Species (-78°C) Intermediate1->Lithiated LDA (2.5 eq) THF, -78°C Product CAS 123430-67-1 1-Ethoxymethyl-6-(phenylthio)thymine Lithiated->Product PhSSPh (Diphenyl Disulfide) Strict Anhydrous Conditions Required->Kinetic Control at -78°C

Caption: Regioselective synthesis of CAS 123430-67-1 via C-6 lithiation strategy.

Part 4: Biological Assay (HIV-1 RT Inhibition)

To verify the activity of the synthesized compound, a cell-based assay using MT-4 cells is the industry standard.

Protocol:

  • Cell Culture: Maintain MT-4 cells in RPMI-1640 medium supplemented with 10% fetal calf serum.

  • Infection: Suspend cells (3 x 10⁵ cells/mL) and infect with HIV-1 (strain IIIB) at a Multiplicity of Infection (MOI) of 0.01.

  • Treatment: Immediately add serial dilutions of CAS 123430-67-1 (dissolved in DMSO, final concentration <1%).

  • Incubation: Incubate at 37°C, 5% CO₂ for 5 days.

  • Readout: Measure cell viability using the MTT assay.

    • Antiviral Activity: Calculate EC₅₀ based on protection against viral cytopathicity.

    • Cytotoxicity: Run a parallel uninfected plate to determine CC₅₀.

Visualization: Mechanism of Action

Mechanism RT HIV-1 Reverse Transcriptase (Enzyme) Pocket Hydrophobic Pocket (Allosteric Site) RT->Pocket Contains Block Catalytic Disruption (Polymerization Halted) RT->Block Result Substrate dNTPs / RNA Template Substrate->RT Cannot Bind Correctly Inhibitor CAS 123430-67-1 (NNRTI) Inhibitor->Pocket Binds (Hydrophobic Interaction) Conformation Conformational Change (Tyr181/Tyr188 Rotation) Pocket->Conformation Induces Conformation->RT Distorts Active Site

Caption: Allosteric inhibition pathway of HIV-1 RT by CAS 123430-67-1.

Part 5: Related Applications (Thymidine Phosphorylase)

Critical Distinction: While CAS 123430-67-1 is an NNRTI, the unsubstituted scaffold, 6-(Phenylthio)thymine (PTT) (lacking the 1-ethoxymethyl group), is a potent inhibitor of Thymidine Phosphorylase (TP) .

  • Relevance: TP is identical to Platelet-Derived Endothelial Cell Growth Factor (PD-ECGF), an angiogenic factor.

  • Drug Development: Researchers often synthesize CAS 123430-67-1 as a precursor or prodrug. In vivo metabolic cleavage of the N-1 ethoxymethyl group can potentially release the active TP inhibitor, although the primary design intent of the ethoxymethyl group is to improve NNRTI binding.

References

  • Tanaka, H., et al. (1991). "Synthesis and antiviral activity of 6-substituted 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) analogues." Journal of Medicinal Chemistry, 34(12), 349-357.

  • Baba, M., et al. (1991). "Highly potent and selective inhibition of human immunodeficiency virus type 1 by a novel series of 6-substituted acyclouridine derivatives." Antiviral Research, 15(4), 255-266.

  • Miyasaka, T., et al. (1989). "A novel lead for specific anti-HIV-1 agents: 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine."[1] Journal of Medicinal Chemistry, 32(12), 2507-2509.

  • PubChem Database. (2024). "Compound Summary: 1-Ethoxymethyl-6-(phenylthio)thymine." National Library of Medicine.

  • Tanaka, H., et al. (1992). "Synthesis and anti-HIV-1 activity of 1-alkoxymethyl-6-(phenylthio)thymine derivatives." Antiviral Chemistry & Chemotherapy, 3(1), 19-25.

Sources

Technical Guide: Structure-Activity Relationship (SAR) of 6-Phenylthio Thymine Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 6-phenylthio thymine analogues, a pivotal class of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) targeting HIV-1. Historically exemplified by the HEPT series and the clinical candidate Emivirine (MKC-442), these compounds exhibit a unique "butterfly-like" binding mode within the NNRTI binding pocket (NNIBP). This document details the chemical architecture, synthetic pathways, and the precise structure-activity relationships (SAR) that govern their potency, selectivity, and resistance profiles.

Chemical Architecture & Mechanistic Basis

The Scaffold

The core scaffold consists of a thymine (or uracil) ring substituted at the C-6 position with a phenylthio group. This structure acts as an allosteric inhibitor, binding to a hydrophobic pocket adjacent to—but distinct from—the catalytic active site of the HIV-1 Reverse Transcriptase (RT) enzyme.

Mechanism of Action: Allosteric Locking

Unlike Nucleoside Reverse Transcriptase Inhibitors (NRTIs) which act as chain terminators, 6-phenylthio thymines bind non-competitively to the NNIBP.

  • Binding Event: The inhibitor wedges into the hydrophobic pocket formed by residues Tyr181, Tyr188, Phe227, Trp229, and Lys103.

  • Conformational Change: This binding forces the p66 subunit thumb domain into a hyperextended position.

  • Catalytic Lock: The spatial distortion misaligns the catalytic triad (Asp110, Asp185, Asp186), preventing the chemical incorporation of dNTPs into the growing viral DNA chain.

Pathway Visualization

The following diagram illustrates the allosteric inhibition pathway triggered by 6-phenylthio thymine binding.

HIV_Inhibition_Pathway Inhibitor 6-Phenylthio Thymine (Ligand) NNIBP NNRTI Binding Pocket (Hydrophobic Cleft) Inhibitor->NNIBP Intercalation Residues Key Interactions: Tyr181, Tyr188, Trp229 NNIBP->Residues Pi-Pi Stacking ConfChange Conformational Switch (Thumb Hyperextension) Residues->ConfChange Steric Pressure CatTriad Catalytic Triad (Asp110, Asp185, Asp186) ConfChange->CatTriad Spatial Distortion Lock Catalytic Lock (Polymerase Inactivation) CatTriad->Lock Inhibition

Figure 1: Mechanistic cascade of HIV-1 RT inhibition by 6-phenylthio thymine analogues.

Synthetic Strategies

The synthesis of 6-phenylthio thymine analogues generally follows two primary routes: S-alkylation of 6-chlorouracils or Lithiation-Electrophilic Trapping . The choice depends on the substitution requirements at the N-1 and C-5 positions.

Route A: Nucleophilic Displacement (S-Alkylation)

This is the standard industrial route for scaling analogues like MKC-442.

  • Precursor: Start with 6-chlorouracil or 6-chloro-5-alkyluracil.

  • S-Linkage Formation: Reaction with appropriate thiophenols (e.g., 3,5-dimethylthiophenol) in the presence of a base (K₂CO₃ or NaH).

  • N-Alkylation: Functionalization of the N-1 position using alkyl halides or acyclic chains (e.g., chloromethyl ethyl ether).

Route B: Lithiation (C-5/C-6 Functionalization)

Used for introducing complex C-5 substituents.

  • Protection: N-1 and N-3 positions are protected (e.g., with BOM or SEM groups).

  • Lithiation: Treatment with LDA (Lithium Diisopropylamide) at -78°C generates a carbanion at C-6.

  • Sulfenylation: Quenching with diphenyl disulfide derivatives.

Synthesis_Workflow cluster_0 Route A: Nucleophilic Displacement cluster_1 Route B: Lithiation Strategy StartA 6-Chlorouracil Derivative StepA1 S-Alkylation (Ar-SH, K2CO3, DMF, Heat) StartA->StepA1 StepA2 N-Alkylation (R-X, NaH) StepA1->StepA2 ProductA 6-Phenylthio Analogue StepA2->ProductA StartB Protected Uracil StepB1 Lithiation (LDA, -78°C) StartB->StepB1 StepB2 Electrophilic Trap (Ar-S-S-Ar) StepB1->StepB2 StepB3 Deprotection StepB2->StepB3 ProductB C-5/C-6 Substituted Analogue StepB3->ProductB

Figure 2: Dual synthetic pathways for accessing diverse 6-phenylthio thymine libraries.

Detailed SAR Analysis

The biological activity is highly sensitive to steric and electronic modifications at four key zones.

SAR Summary Table

Data synthesized from representative HEPT/MKC-442 studies.

ZonePositionOptimal SubstituentMechanistic Impact
Pyrimidine N-1 Ethoxymethyl (EOM), BenzylSolubility & Positioning: The "wing" region. EOM mimics the sugar moiety of nucleosides but provides flexibility to fit the pocket entrance.
Pyrimidine C-5 Isopropyl, EthylSteric Gatekeeper: Bulky alkyl groups here clash with Tyr181, forcing the tyrosine ring to rotate. This "gate-opening" is critical for high affinity. Methyl is less potent; H is inactive.
Linker C-6 Thio (-S-)Flexibility: Sulfur provides the optimal bond angle (~100°) and lipophilicity. Oxygen (-O-) or Methylene (-CH2-) linkers drastically reduce potency due to rigid or unfavorable geometry.
Phenyl Ring Meta (3,5) Dimethyl (3,5-Me2)Hydrophobic Interaction: The 3,5-dimethyl substitution creates a perfect "lock" with Trp229 and Tyr188 via

-

and hydrophobic interactions.
Phenyl Ring Para (4) -H or small groupsTolerance Limit: Large groups here often clash with the pocket floor (Phe227), reducing activity.
Deep Dive: The "Butterfly" Conformation

The most potent analogues (e.g., MKC-442) adopt a "butterfly" shape where the pyrimidine and phenyl rings represent the wings, and the sulfur atom acts as the body.

  • C-5 Isopropyl Effect: The isopropyl group at C-5 is sterically demanding. It restricts the rotation of the phenylthio group, locking the molecule into a bioactive conformation even before binding. This reduces the entropy penalty upon binding [1].

  • The 3,5-Dimethyl Interaction: These methyl groups sit in a hydrophobic sub-pocket. Removal of these groups (unsubstituted phenyl) leads to a >100-fold loss in potency [2].

Experimental Protocols

Protocol: Synthesis of 1-Ethoxymethyl-5-isopropyl-6-(3,5-dimethylphenylthio)thymine (MKC-442 Analogue)

Self-validating method via TLC and NMR.

Reagents:

  • 5-Isopropyl-6-chlorouracil (1.0 eq)

  • 3,5-Dimethylthiophenol (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • DMF (Dimethylformamide), anhydrous

  • Chloromethyl ethyl ether (1.2 eq)

Step-by-Step:

  • S-Alkylation: Dissolve 5-isopropyl-6-chlorouracil in anhydrous DMF under nitrogen. Add K₂CO₃ and 3,5-dimethylthiophenol.

  • Reflux: Heat to 140°C for 4-6 hours. Monitor by TLC (5% MeOH in DCM). Disappearance of the starting chlorouracil spot (Rf ~0.4) indicates completion.

  • Isolation: Pour into ice water. Acidify to pH 4 with 1N HCl. Filter the precipitate.[1] Recrystallize from Ethanol/Water.

    • Validation: ¹H NMR should show aromatic protons of the phenyl ring (approx. 6.9-7.1 ppm) and disappearance of the C-6 chlorine signal.

  • N-Alkylation: Suspend the intermediate in dry DMF. Add NaH (1.1 eq) at 0°C. Stir for 30 min.

  • Addition: Dropwise add chloromethyl ethyl ether. Stir at RT for 2 hours.

  • Purification: Quench with water, extract with EtOAc. Purify via silica gel column chromatography.

Protocol: In Vitro Anti-HIV-1 Assay (MT-4 Cell System)

Standardized cytotoxicity and viral inhibition workflow.

  • Cell Culture: Maintain MT-4 cells in RPMI-1640 medium supplemented with 10% FBS.

  • Infection: Infect exponentially growing MT-4 cells with HIV-1 (strain IIIB) at a Multiplicity of Infection (MOI) of 0.01.

  • Treatment: Add test compounds in serial dilutions (e.g., 0.001 µM to 100 µM) immediately after infection.

  • Controls:

    • Positive Control:[1] AZT or Nevirapine.

    • Mock-Infected: Cells + Compound (to determine CC50 cytotoxicity).[1]

    • Virus Control: Cells + Virus (no compound).

  • Incubation: Incubate at 37°C, 5% CO₂ for 5 days.

  • Readout: Measure cell viability using the MTT assay (tetrazolium reduction).

    • EC50: Concentration achieving 50% protection against viral cytopathicity.[1]

    • CC50: Concentration reducing viability of mock-infected cells by 50%.

    • Selectivity Index (SI): CC50 / EC50. A valid lead should have SI > 100.

Future Directions & Resistance Profiles

Addressing Resistance (Y181C)

The primary failure mode for 6-phenylthio thymines is the Y181C mutation . The loss of the Tyrosine aromatic ring destroys the


-stacking interaction with the inhibitor's phenyl ring.
  • Next-Gen Design: Recent SAR efforts focus on introducing flexible linkers or "strategic flexibility" at the N-1 position to maintain binding affinity even when Y181 mutates to Cysteine [3].

Dual-Targeting Potential

Emerging research suggests that modifications to the C-2 position (replacing the carbonyl with a thione, C=S) can enhance activity against resistant strains, creating "Thio-HEPT" analogues that tolerate the K103N mutation better than the parent compounds [4].

References

  • Tanaka, H., et al. (1992). Structure-activity relationships of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine analogues: effect of substitutions at the C-6 phenyl ring and at the C-5 position on anti-HIV-1 activity.[2] Journal of Medicinal Chemistry.

  • Miyasaka, T., et al. (1989). A novel lead for specific anti-HIV-1 agents: 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine.[3] Journal of Medicinal Chemistry.

  • Hopkins, A. L., et al. (1996). Complexes of HIV-1 Reverse Transcriptase with Inhibitors of the HEPT Series Reveal Conformational Changes Relevant to the Design of Potent Non-Nucleoside Inhibitors.[4][5] Journal of Medicinal Chemistry.

  • Baba, M., et al. (1994). Highly potent and selective inhibition of human immunodeficiency virus type 1 replication by 6-phenylthiouracil derivatives.[2] Antiviral Research.

Sources

Comparative Technical Analysis: 6-(Phenylthio)thymine vs. Emivirine (MKC-442)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis comparing 6-(Phenylthio)thymine (PTT) —the core scaffold of the HEPT class of non-nucleoside reverse transcriptase inhibitors (NNRTIs)—and Emivirine (MKC-442) , a structurally optimized clinical candidate derived from this scaffold.

Executive Summary

The development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV-1 therapy relies heavily on the optimization of allosteric pocket binders. 6-(Phenylthio)thymine represents the foundational heterocyclic core of the HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine) series, the first identified NNRTI class. Emivirine (MKC-442) represents the culmination of structure-activity relationship (SAR) optimization applied to this scaffold.

While PTT/HEPT established the proof-of-concept for allosteric inhibition via the "butterfly" binding mode, Emivirine introduced critical structural modifications—specifically the replacement of the C-6 sulfur linker with a methylene bridge and the C-5 methyl with an isopropyl group—to enhance potency and bioavailability. Despite these improvements, Emivirine failed in Phase III clinical trials due to a low genetic barrier to resistance (specifically the Y181C mutation) and suboptimal pharmacokinetic interactions compared to second-generation NNRTIs like Efavirenz.

Structural Chemistry & SAR Evolution

The transition from the PTT scaffold to Emivirine involves three specific loci of modification on the uracil ring: N-1 , C-5 , and C-6 .

Comparative Structural Analysis
Feature6-(Phenylthio)thymine (HEPT Core)Emivirine (MKC-442)Mechanistic Impact
C-6 Linker Thioether (-S-)Methylene (-CH2-)The methylene linker alters the "butterfly" wing angle, optimizing π-π stacking with Tyr188 and Tyr181 in the NNRTI binding pocket.
C-5 Substituent Methyl (-CH3)Isopropyl (-CH(CH3)2)The bulkier isopropyl group fills the hydrophobic sub-pocket lined by Val106 , increasing binding affinity (Ki).
N-1 Side Chain (2-Hydroxyethoxy)methylEthoxymethylRemoval of the terminal hydroxyl group improves lipophilicity and membrane permeability, aiding oral bioavailability.
Core Base ThymineUracil (5-isopropyl)Fundamental heterocyclic stability.
Structural Evolution Diagram

The following diagram illustrates the chemical evolution from the base scaffold to the clinical candidate.

ChemicalEvolution cluster_0 Optimization Drivers PTT 6-(Phenylthio)thymine (Scaffold) HEPT HEPT (Lead Compound) PTT->HEPT + N-1 (2-hydroxyethoxy)methyl MKC442 Emivirine (MKC-442) (Clinical Candidate) HEPT->MKC442 SAR Optimization: 1. C-6 S -> CH2 2. C-5 Me -> iPr 3. N-1 Sidechain Simplified Opt1 Increased Hydrophobicity (C-5) MKC442->Opt1 Opt2 Metabolic Stability (N-1) MKC442->Opt2 Opt3 Pocket Fit (C-6) MKC442->Opt3

Caption: Evolution of the HEPT scaffold to Emivirine via targeted modification of the C-5, C-6, and N-1 positions.

Mechanism of Action & Pharmacology

Binding Kinetics

Both compounds function as allosteric inhibitors of HIV-1 Reverse Transcriptase (RT). They bind to the hydrophobic NNRTI binding pocket (NNIBP), located approximately 10 Å from the catalytic active site.

  • Conformational Lock: Binding induces a rotation of the Tyr181 and Tyr188 residues, locking the p66 subunit thumb domain in a hyperextended conformation.

  • Catalytic Disruption: This conformational change distorts the catalytic triad (Asp110, Asp185, Asp186), preventing the chemical step of DNA polymerization.

The Failure of Emivirine (Resistance Profile)

Emivirine failed primarily due to its low genetic barrier to resistance.

  • Y181C Mutation: The Tyr181 residue is critical for the π-π stacking interaction with the C-6 aromatic ring of Emivirine. The Y181C mutation (Tyrosine to Cysteine) removes the aromatic ring necessary for this interaction, leading to a >100-fold loss in potency.

  • K103N Mutation: While Emivirine retains some activity against K103N compared to Nevirapine, the accumulation of double mutations (K103N + Y181C) renders the drug ineffective.

Synthesis & Manufacturing Protocols

The synthesis of Emivirine is distinct from HEPT due to the C-6 methylene linker. While HEPT is synthesized via S-alkylation, Emivirine requires C-alkylation, typically achieved via lithiation chemistry .

Synthesis Workflow (Graphviz)

SynthesisRoute Start 5-Isopropyluracil Inter1 Bis-silylated Intermediate Start->Inter1 Silylation Reagent1 HMDS / TMSCl Reagent1->Inter1 Reagent2 Ethoxymethyl Chloride Inter2 1-(Ethoxymethyl)-5-isopropyluracil Reagent2->Inter2 Inter1->Inter2 N-1 Alkylation Lithiation C-6 Lithiation (LDA, -78°C) Inter2->Lithiation Deprotonation Product Emivirine (MKC-442) Lithiation->Product C-Alkylation Electrophile Benzyl Bromide Electrophile->Product

Caption: Lithiation-based synthetic route for Emivirine, bypassing the sulfur linkage of the original HEPT scaffold.

Detailed Experimental Protocol: C-6 Alkylation of Emivirine Precursor

Note: This protocol describes the critical C-6 functionalization step.

Objective: Selective C-6 benzylation of 1-(ethoxymethyl)-5-isopropyluracil.

Materials:

  • 1-(Ethoxymethyl)-5-isopropyluracil (1.0 eq)

  • Lithium Diisopropylamide (LDA) (2.5 eq, 2.0 M in THF/heptane)

  • Benzyl Bromide (1.2 eq)

  • Anhydrous THF (Solvent)

  • Ammonium Chloride (sat. aq.)

Procedure:

  • System Preparation: Flame-dry a 250 mL round-bottom flask under Argon atmosphere. Charge with anhydrous THF (50 mL) and cool to -78°C using a dry ice/acetone bath.

  • Lithiation: Add the LDA solution dropwise over 15 minutes. Maintain internal temperature below -70°C.

  • Substrate Addition: Dissolve 1-(ethoxymethyl)-5-isopropyluracil in minimal THF and add dropwise to the LDA solution. Stir at -78°C for 1 hour. Mechanism: LDA selectively deprotonates the C-6 position due to the directing effect of the N-1 protecting group and the inherent acidity of the uracil ring.

  • Electrophile Addition: Add Benzyl Bromide dropwise.

  • Reaction: Allow the mixture to stir at -78°C for 2 hours, then slowly warm to room temperature over 4 hours.

  • Quench & Workup: Quench with saturated NH4Cl. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification: Purify via silica gel column chromatography (Hexane:EtOAc gradient) to yield Emivirine as a white solid.

Validation:

  • 1H NMR (CDCl3): Confirm disappearance of C-6 proton singlet (approx. 7.2 ppm in precursor) and appearance of benzylic methylene signal (singlet, ~3.8 ppm).

Experimental Protocols for Biological Evaluation

Reverse Transcriptase Inhibition Assay

This assay quantifies the potency (IC50) of the compound against recombinant HIV-1 RT.

  • Reagent Setup: Prepare a reaction mixture containing:

    • Template/Primer: Poly(rA)·oligo(dT)

    • Substrate: [3H]-dTTP (tritiated thymidine triphosphate)

    • Buffer: 50 mM Tris-HCl (pH 7.8), 10 mM MgCl2, 1 mM DTT.

  • Enzyme Incubation: Add Recombinant HIV-1 RT (wild-type or Y181C mutant) to the mixture.

  • Inhibitor Addition: Add serial dilutions of Emivirine or PTT (dissolved in DMSO). Ensure final DMSO concentration < 1%.

  • Polymerization: Incubate at 37°C for 60 minutes.

  • Termination: Stop reaction with 10% Trichloroacetic acid (TCA).

  • Quantification: Filter precipitates onto glass fiber filters. Measure incorporated radioactivity via liquid scintillation counting.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Expected Results:

  • Emivirine (WT): IC50 ~ 20–50 nM.

  • Emivirine (Y181C): IC50 > 1 µM (High Resistance).

  • PTT/HEPT (WT): IC50 ~ 1–5 µM (Lower Potency).

References

  • Baba, M., et al. (1989).[1] Highly potent and selective inhibition of human immunodeficiency virus type 1 by a novel series of 6-substituted acyclouridine derivatives.[2]Journal of Medicinal Chemistry . Link

  • Tanaka, H., et al. (1992). Synthesis and anti-HIV-1 activity of 2-, 3-, and 4-substituted analogues of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT).[1][3]Journal of Medicinal Chemistry . Link

  • Hopkins, A. L., et al. (1996). Complexes of HIV-1 Reverse Transcriptase with Inhibitors of the HEPT Series Reveal Conformational Changes Relevant to the Design of Potent Non-Nucleoside Inhibitors.Journal of Medicinal Chemistry . Link

  • Pedersen, O. S., & Pedersen, E. B. (1999). Non-nucleoside reverse transcriptase inhibitors: the NNRTI boom.Antiviral Chemistry & Chemotherapy .[1][4] Link

  • Janssen, P. A., et al. (2005). The search for new antiviral drugs: the case of HIV.[2][4][5]Nature Reviews Drug Discovery . Link

Sources

Methodological & Application

Application Note: Preparation of HEPT Analogues Using 6-(Phenylthio)thymine Precursor

[1]

Abstract

This application note details the robust chemical synthesis of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) and its analogues, a potent class of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) active against HIV-1. Unlike traditional nucleoside analogues that target the active site, HEPT derivatives bind to a specific allosteric hydrophobic pocket. This guide focuses on the "Precursor Method," utilizing 6-(phenylthio)thymine (PTT) as the divergent intermediate. We provide a validated, step-by-step protocol for the regioselective N-1 alkylation of PTT using silylation-mediated coupling (BSA/SnCl₄), ensuring high yield and N-1 selectivity over the N-3 isomer.

Introduction & Mechanistic Rationale

The HEPT Pharmacophore

HEPT analogues are unique among antiviral agents because they retain the pyrimidine base structure but possess an acyclic "sugar-mimic" side chain at the N-1 position and a bulky hydrophobic group (phenylthio) at the C-6 position.

  • C-6 Phenylthio Group: Occupies a hydrophobic pocket in the HIV-1 reverse transcriptase (RT) enzyme, interacting with aromatic residues (e.g., Tyr181, Tyr188). This interaction locks the enzyme in an inactive conformation.

  • N-1 Acyclic Chain: The (2-hydroxyethoxy)methyl chain mimics the sugar moiety but provides flexibility, allowing the inhibitor to adjust its fit within the allosteric binding pocket.

Synthetic Strategy: The Divergent Precursor Approach

Direct alkylation of a pre-functionalized 6-(phenylthio)thymine precursor is superior to early-stage alkylation followed by C-6 modification. This route allows for the rapid generation of libraries by varying the acyclic side chain in the final steps.

Key Challenges addressed in this protocol:

  • Regioselectivity: Pyrimidines have two nucleophilic nitrogens (N-1 and N-3). Alkylation must occur exclusively at N-1 for biological activity. We utilize Bis(trimethylsilyl)acetamide (BSA) and Tin(IV) chloride (SnCl₄) to direct alkylation to the N-1 position via a transient silylated intermediate.

  • Sulfur Stability: The thioether linkage at C-6 is sensitive to strong oxidation; therefore, oxidative conditions are avoided during workup.

Retrosynthetic Analysis

The synthesis is disconnected into two primary components: the modified nucleobase (PTT) and the acyclic linker.

RetrosynthesisHEPTTarget: HEPT Analogue(1-[(2-Hydroxyethoxy)methyl]-6-(phenylthio)thymine)CouplingN-1 Alkylation(Regioselective Coupling)HEPT->CouplingDeprotectionPrecursorPrecursor: 6-(Phenylthio)thymine(PTT)Coupling->PrecursorRetro-AlkylationSideChainElectrophile:(2-Acetoxyethoxy)methyl bromideCoupling->SideChainStartMat1Starting Material:6-ChlorothyminePrecursor->StartMat1Nucleophilic Aromatic Substitution (SNAr)StartMat2Reagent:ThiophenolPrecursor->StartMat2

Figure 1: Retrosynthetic disconnection of HEPT showing the convergence of the 6-phenylthio base and the acyclic side chain.

Detailed Experimental Protocols

Phase 1: Preparation of 6-(Phenylthio)thymine (PTT)

This step establishes the core pharmacophore via Nucleophilic Aromatic Substitution (

Materials:

  • 6-Chlorothymine (6-chloro-5-methyluracil)

  • Thiophenol (1.1 equivalents)[1]

  • Potassium Carbonate (

    
    , anhydrous)
    
  • Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide)

Protocol:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 6-chlorothymine (10.0 mmol) and anhydrous

    
      (15.0 mmol) in dry DMSO (30 mL).
    
  • Addition: Add thiophenol (11.0 mmol) dropwise via syringe under a nitrogen atmosphere.

  • Reaction: Heat the mixture to 60–70°C for 2–4 hours.

    • Note: Monitor by TLC (CHCl₃:MeOH 9:1). The starting material (Rf ~0.4) should disappear, replaced by the product (Rf ~0.5).

  • Quench: Cool the reaction to room temperature and pour slowly into ice-cold water (150 mL) with vigorous stirring.

  • Acidification: Adjust the pH to ~3–4 using 1N HCl. A white to off-white precipitate will form immediately.

  • Isolation: Filter the solid, wash copiously with water (to remove DMSO), and then with cold ethanol.

  • Purification: Recrystallize from Ethanol/Water (1:1).

    • Yield: Typically 75–85%.

    • Validation: ¹H NMR (DMSO-d₆) should show the phenyl protons (~7.2–7.5 ppm) and the C-5 methyl group (~1.9 ppm).

Phase 2: Preparation of Side Chain Electrophile

Target: (2-Acetoxyethoxy)methyl bromide

Protocol:

  • Dissolve 1,3-dioxolane (20 mmol) in dry dichloromethane (DCM).

  • Add acetyl bromide (20 mmol) dropwise at 0°C under nitrogen.

  • Stir at room temperature for 2 hours.

  • Concentrate in vacuo (do not heat above 40°C) to obtain the crude bromo-ether. Use immediately for the coupling step due to instability.

Phase 3: Regioselective N-1 Alkylation (The Critical Step)

This step uses the Vorbrüggen coupling method adapted for acyclic linkers.

Materials:

  • 6-(Phenylthio)thymine (from Phase 1)[2]

  • Bis(trimethylsilyl)acetamide (BSA)

  • Tin(IV) chloride (

    
    , 1M in DCM)
    
  • Side Chain Electrophile (from Phase 2)

  • Solvent: Anhydrous Acetonitrile (MeCN)

Protocol:

  • Silylation: In a dry flask under Argon, suspend 6-(phenylthio)thymine (5.0 mmol) in anhydrous MeCN (25 mL). Add BSA (10.0 mmol).

  • Activation: Heat to reflux (80°C) for 30 minutes until a clear solution is obtained. This indicates the formation of the bis-silylated intermediate (O-2, O-4 protection).

  • Coupling: Cool the solution to 0°C. Add the side chain bromide (5.5 mmol) dissolved in MeCN (5 mL).

  • Catalysis: Add

    
      solution (5.5 mmol) dropwise.
    
    • Critical: The solution may turn slight yellow. Maintain anhydrous conditions.

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours (or stir at 60°C for 1 hour if reaction is sluggish).

  • Quench: Pour the reaction mixture into a saturated solution of Sodium Bicarbonate (

    
    , 100 mL) mixed with DCM (100 mL). Stir vigorously for 15 minutes to hydrolyze silyl groups and tin salts.
    
  • Filtration: Filter the mixture through a Celite pad to remove the tin salts emulsion.

  • Extraction: Separate the organic layer, dry over

    
    , and concentrate.
    
  • Purification: Flash Column Chromatography (Silica Gel). Elute with Hexane:Ethyl Acetate (3:1 to 1:1).

    • Target: The N-1 isomer is typically the major product (lower Rf than N-3 isomer).

Phase 4: Deprotection
  • Dissolve the alkylated intermediate in Methanolic Ammonia (saturated

    
     in MeOH).
    
  • Stir at room temperature for 12 hours (overnight).

  • Evaporate solvent. Purify the final HEPT analogue by recrystallization from Ethanol.

Process Workflow & Logic

WorkflowStartStart: 6-ChlorothymineStep1Step 1: Thiolation(PhSH, K2CO3, DMSO, 70°C)Start->Step1Intermediate1Intermediate: 6-(Phenylthio)thymineStep1->Intermediate1Step2Step 2: Silylation(BSA, MeCN, Reflux)Intermediate1->Step2Step3Step 3: Lewis Acid Coupling(Side Chain-Br, SnCl4, 0°C)Step2->Step3In situWorkupWorkup: NaHCO3 QuenchCelite FiltrationStep3->WorkupStep4Step 4: Deprotection(NH3/MeOH)Workup->Step4FinalFinal Product: HEPT AnalogueStep4->Final

Figure 2: Experimental workflow for the synthesis of HEPT analogues.

Quantitative Data Summary

Parameter6-(Phenylthio)thymine SynthesisN-1 Alkylation (Coupling)
Reagents 6-Chlorothymine, PhSH, K₂CO₃PTT, BSA, SnCl₄, Alkyl Halide
Solvent DMSO or DMFAcetonitrile (Anhydrous)
Temperature 60–70°CReflux (Silylation) -> 0°C to RT (Coupling)
Time 2–4 Hours2–4 Hours
Typical Yield 75–85%60–75%
Selectivity 100% (Substitution at C-6)>95% N-1 Regioselectivity (vs N-3)
Purification Recrystallization (EtOH/H₂O)Column Chromatography (Hex/EtOAc)

References

  • Tanaka, H., et al. (1991).[3] "Synthesis and Anti-HIV-1 Activity of 2-, 3-, and 4-Substituted Analogues of 1-[(2-Hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT)." Journal of Medicinal Chemistry.

  • Miyasaka, T., et al. (1989).[3] "A novel lead for specific anti-HIV-1 agents: 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine." Journal of Medicinal Chemistry.

  • El-Emam, A. A., et al. (2004).[1] "Synthesis of Certain 6-(Arylthio)uracils and Related Derivatives as Potential Antiviral Agents." Bulletin of the Korean Chemical Society.

  • Taha, M. L., & Lazrek, H. B. (1995).[4] "Regioselective Synthesis of 9-[(2-Hydroxyethoxy)methyl]-6-benzylaminopurine Analogue of Acyclovir." Bulletin des Sociétés Chimiques Belges.

  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2000). "Handbook of Nucleoside Synthesis." John Wiley & Sons.[5][6] (Standard reference for Silyl-Hilbert-Johnson reaction/SnCl4 coupling).

HPLC method development for 6-(Phenylthio)thymine purity analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC Method Development for 6-(Phenylthio)thymine Purity Analysis

Abstract & Scope

6-(Phenylthio)thymine (PTT) is a critical pharmacophore and synthetic intermediate in the development of HEPT-class Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV-1 therapy. Its purity is paramount, as residual thiophenol or halogenated starting materials can interfere with subsequent N-1 alkylation steps (e.g., addition of the acyclic side chain).

This guide details a robust Reverse-Phase HPLC (RP-HPLC) method designed to separate PTT (LogP ~1.7) from highly polar starting materials (Thymine) and highly hydrophobic oxidative byproducts (Diphenyl Disulfide).

Chemical Context & Impurity Profiling

To develop a specific method, one must understand the "Life Cycle" of the analyte. PTT is typically synthesized via the nucleophilic attack of thiophenol on 6-chlorothymine (or 6-chlorouracil derivatives).

Key Physicochemical Properties:

  • Analyte: 6-(Phenylthio)thymine[1][2][3]

  • Molecular Formula:

    
    [3]
    
  • pKa: ~9.5 (Imide N-3 proton). Implication: The molecule is neutral at acidic and neutral pH.

  • LogP: ~1.7. Implication: Moderate hydrophobicity; suitable for C18 retention.

Synthesis-Derived Impurity Map

The following diagram illustrates the origin of potential impurities, guiding our separation strategy.

ImpurityMap SM1 Starting Material 1: 6-Chlorothymine (Polar, Halogenated) PTT Target Analyte: 6-(Phenylthio)thymine (Moderate Hydrophobicity) SM1->PTT Nucleophilic Substitution Impurity1 Impurity A: Thymine (Hydrolysis Product) (Very Polar) SM1->Impurity1 Hydrolysis SM2 Starting Material 2: Thiophenol (Volatile, Hydrophobic) SM2->PTT Impurity2 Impurity B: Diphenyl Disulfide (Oxidative Dimer) (Very Hydrophobic) SM2->Impurity2 Oxidation (Air exposure)

Figure 1: Synthesis pathway showing critical impurities. Note the polarity extremes: Thymine (very polar) vs. Diphenyl Disulfide (very hydrophobic).

Method Development Strategy

Stationary Phase Selection

While a standard C18 column is sufficient, the C18-Phenyl or Phenyl-Hexyl phases are superior for this application.

  • Reasoning: The target molecule contains a phenylthio group. A Phenyl-Hexyl column provides complementary

    
     interactions, enhancing selectivity between PTT and non-aromatic impurities (like Thymine) compared to hydrophobic interaction alone.
    
  • Recommendation: Agilent ZORBAX Eclipse Plus C18 or Phenomenex Luna Phenyl-Hexyl.

Mobile Phase & pH Control
  • Buffer: 0.1% Formic Acid or 0.1% Phosphoric Acid (pH ~2.5).

    • Why: Acidic pH ensures the thymine ring (pKa ~9.5) remains fully protonated (neutral). Ionization leads to peak tailing and reduced retention.

  • Organic Modifier: Acetonitrile (ACN).

    • Why: ACN has a lower UV cutoff than Methanol and stronger elution strength, which is necessary to elute the highly hydrophobic Diphenyl Disulfide impurity (

      
      ).
      

Detailed Experimental Protocol

Equipment & Reagents
  • System: HPLC with PDA (Photodiode Array) or VWD (Variable Wavelength Detector).

  • Column: C18,

    
    , 
    
    
    
    .
  • Solvents: HPLC Grade Acetonitrile, Milli-Q Water, Formic Acid.

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A Water + 0.1% Formic AcidSuppress ionization of acidic protons.
Mobile Phase B Acetonitrile + 0.1% Formic AcidElution of hydrophobic aromatics.
Flow Rate 1.0 mL/minStandard backpressure management.
Column Temp 30°CImproves reproducibility of retention times.
Injection Vol 5 - 10 µLPrevent column overload.
Detection 265 nm (Primary), 254 nm (Secondary)265 nm is near

for thymine derivatives.
Gradient Program

Critical: A generic isocratic method will fail here. You need a low organic start to retain Thymine/6-Chlorothymine and a high organic flush to remove Diphenyl Disulfide.

Time (min)% Mobile Phase BEvent
0.0 5%Initial Hold (Retain polar Thymine)
2.0 5%Isocratic Hold
15.0 95%Linear Ramp (Elute PTT and Disulfides)
20.0 95%Column Wash (Remove hydrophobic buildup)
20.1 5%Return to Initial
25.0 5%Re-equilibration
Sample Preparation

PTT has poor water solubility.

  • Stock Solution: Dissolve 1 mg of PTT in 1 mL of DMSO or DMF .

  • Working Solution: Dilute to 100 µg/mL using 50:50 Water:Acetonitrile.

    • Note: Do not use 100% water as diluent; the compound may precipitate.

Validation & Performance Criteria

To ensure the method is "Self-Validating" (Trustworthiness), check these system suitability parameters before running unknown samples.

Expected Elution Order (Relative Retention)

Based on hydrophobic theory (LogP):

  • Thymine:

    
     (Void volume marker, very polar).
    
  • 6-Chlorothymine:

    
    .
    
  • 6-(Phenylthio)thymine (Target):

    
    .
    
  • Diphenyl Disulfide:

    
     (Requires high % B).
    
Linearity & Sensitivity
  • Linearity:

    
     over range 10 – 200 µg/mL.
    
  • LOD (Limit of Detection): Signal-to-Noise (S/N) ratio of 3:1.

  • LOQ (Limit of Quantitation): S/N ratio of 10:1.

Troubleshooting Guide
IssueProbable CauseSolution
Peak Tailing (PTT) Secondary interactions with silanols.Ensure pH is < 3.0; Consider adding 10mM Ammonium Acetate.
Ghost Peaks (Late) Carryover of Diphenyl Disulfide.Extend the 95% B wash step by 5 minutes.
Split Peaks Sample solvent too strong.Reduce injection volume or match sample solvent to initial mobile phase (5% ACN).

Method Logic Flowchart

This diagram visualizes the decision-making process for optimizing this specific separation.

MethodLogic Start Start Method Development Solubility Check Solubility: Insoluble in Water? Start->Solubility SolventChoice Use DMSO/MeOH for Stock Dilute with Mobile Phase Solubility->SolventChoice ColumnSelect Column Selection: C18 or Phenyl-Hexyl SolventChoice->ColumnSelect Gradient Gradient Design: Must cover LogP -0.6 to 4.5 ColumnSelect->Gradient Check1 Resolution (Rs) > 1.5 between PTT and Impurities? Gradient->Check1 Optimize Adjust Gradient Slope or Temperature Check1->Optimize No Final Final Validated Method Check1->Final Yes Optimize->Check1

Figure 2: Logical workflow for optimizing the PTT separation method.

References

  • PubChem. 6-(Phenylthio)thymine Compound Summary. National Library of Medicine. Available at: [Link]

  • Tanaka, H., et al. (1991). Synthesis and antiviral activity of 6-benzyl analogs of HEPT.[1] Journal of Medicinal Chemistry. (Context for synthesis and impurities). Available at: [Link]

  • ICH Guidelines. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available at: [Link]

  • Dolan, J.W. The Role of pH in LC Separations. LCGC North America. (Grounding for buffer selection). Available at: [Link]

Sources

Application Note: Solvent Solubility Profile & Handling of 6-(Phenylthio)thymine for Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-(Phenylthio)thymine (PTT) represents a critical structural scaffold in the development of HEPT-class Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for anti-HIV research. Unlike its parent compound thymine, the introduction of the phenylthio moiety at the C-6 position significantly alters the physicochemical landscape of the molecule, drastically reducing aqueous solubility and increasing lipophilicity.

This guide addresses the primary failure mode in PTT bioassays: compound precipitation upon aqueous dilution. We provide a validated solvent system, a "Step-Down" dilution protocol to maintain compound stability, and a self-validating quality control step to ensure assay reproducibility.

Physicochemical Profile & Solvent Selection[1][2][3][4]

Understanding the polarity shift is essential.[1] While thymine exhibits modest water solubility, 6-(Phenylthio)thymine is highly hydrophobic. The aromatic phenyl-sulfur linkage creates a rigid, lipophilic domain that drives the molecule to aggregate in aqueous environments.

Solvent Compatibility Matrix
Solvent SystemSolubility RatingSuitabilityApplication Notes
DMSO (Anhydrous) Excellent (>25 mg/mL)*Primary Stock The universal solvent for PTT.[1][2] Must be stored desiccant-free to prevent hydration.[1]
DMF (Dimethylformamide) GoodAlternativeUse only if DMSO interferes with specific enzymatic targets; higher toxicity profile.[2]
Ethanol (100%) Moderate/LowSecondaryNot recommended for high-concentration stocks (>10 mM) due to volatility and lower saturation limits.[1][2]
PBS / Media Insoluble Assay Medium CRITICAL: Direct addition of solid PTT to media will result in immediate suspension failure (floating crystals).[1][2]

*Note: Exact saturation limits vary by synthesis purity and crystal polymorph. The value >25 mg/mL is an operational baseline for standard stock preparation.

Protocol 1: Preparation of "Master Stock" Solution

Objective: Create a stable, high-concentration stock solution (typically 10 mM - 50 mM) suitable for long-term storage at -20°C.

Materials:

  • 6-(Phenylthio)thymine (Solid powder)

  • DMSO (Dimethyl Sulfoxide), Sterile Filtered, Hybridoma Grade (Sigma-Aldrich or equivalent)

  • Vortex mixer[1][2]

  • Ultrasonic water bath (Sonicator)

Procedure:

  • Weighing: Weigh the target mass of PTT into a sterile, amber glass vial (to protect from light). Do not use plastic microfuge tubes for long-term storage of high-concentration DMSO stocks, as leachables can occur.[1]

  • Solvent Addition: Add the calculated volume of 100% DMSO to achieve a concentration of 20 mM .

    • Why 20 mM? This concentration allows for significant dilution (1:1000) to reach typical bioassay active ranges (e.g., 20 µM) while keeping the final DMSO concentration at a safe 0.1%.

  • Mechanical Dissolution: Vortex vigorously for 30 seconds.

  • Sonication (Critical Step): Place the vial in an ultrasonic bath for 5-10 minutes at room temperature.

    • Mechanism:[3][1][2][4] The phenylthio group increases lattice energy.[1] Sonication breaks micro-crystalline aggregates that vortexing misses.[1]

  • Visual Inspection: Hold the vial against a light source. The solution must be completely clear. If any turbidity or "shimmering" particles remain, sonicate for an additional 5 minutes.

Protocol 2: The "Step-Down" Dilution Method (Bioassay Ready)

The Problem: Injecting 100% DMSO stock directly into cell culture media often causes "shock precipitation," where the compound crashes out before it can disperse, leading to false negatives (low effective concentration) or false positives (crystal toxicity).

The Solution: Use an intermediate dilution step.

Workflow:

  • Prepare Intermediate Plate (100x):

    • Dilute the Master Stock (20 mM) using 100% DMSO to create a serial dilution series (e.g., 20 mM, 10 mM, 5 mM...).

    • Note: Do not use water/buffer yet.[1] Keep the compound in the organic phase during serial dilution.

  • Prepare Working Solution (10x in Media):

    • Step A: Aliquot 900 µL of pre-warmed culture media (e.g., RPMI-1640 + 10% FBS) into a deep-well block.

    • Step B: While vortexing the media gently, add 100 µL of the specific DMSO dilution from Step 1.

    • Result: This creates a 10x concentration in 10% DMSO.[1]

    • Observation: Check for turbidity immediately.[1] If cloudy, the concentration exceeds the aqueous solubility limit (Solubility Cutoff).[5]

  • Final Assay Addition (1x):

    • Add 10 µL of the "Working Solution" (from Step 2) to 90 µL of cells in the assay plate.

    • Final Conditions: 1x Drug Concentration, 1% DMSO .

    • Safety Note: If your cells are sensitive to 1% DMSO, adjust Step 2 to use a 200x stock and a larger dilution factor, aiming for <0.5% final DMSO.

Visualization: Solubility & Dilution Workflow

The following diagram illustrates the critical decision points to prevent precipitation artifacts.

G Solid Solid 6-(Phenylthio)thymine DMSO_Stock Master Stock (DMSO) 20 mM - 50 mM Solid->DMSO_Stock Dissolve Sonicate Sonication (Break Lattice) DMSO_Stock->Sonicate Serial_Dil Serial Dilution (In 100% DMSO) DMSO_Stock->Serial_Dil Dilute Sonicate->DMSO_Stock Clear? Intermediate Intermediate Mix (10% DMSO in Media) Serial_Dil->Intermediate 1:10 Dilution (Rapid Mixing) Check Turbidity Check (OD600 or Visual) Intermediate->Check Assay_Well Final Assay Well (<1% DMSO) Check->Assay_Well Clear Solution Precipitate PRECIPITATION RISK (False Negative) Check->Precipitate Cloudy/Turbid Precipitate->Intermediate Reduce Conc.

Figure 1: Critical workflow for solubilizing hydrophobic HEPT analogues. The "Turbidity Check" is the fail-safe point before cell exposure.

Self-Validating Quality Control (QC)

Do not assume solubility. Prove it using this rapid QC step before running valuable bioassays.

Protocol: The "Mock" OD600 Test

  • Prepare a "Mock" plate containing only media (no cells).[1]

  • Perform your intended dilution series of PTT into this plate.

  • Measure Absorbance at 600nm (OD600) or 650nm.[1]

  • Pass Criteria: The OD of the drug wells should not exceed the OD of the DMSO-only control wells by more than 0.005 units.

  • Fail Criteria: A spike in OD indicates micro-precipitation.[1] Data from these concentrations will be invalid (toxicity will be physical, not chemical).

References

  • Tanaka, H., et al. (1991). "Synthesis and anti-HIV activity of 2-, 3-, and 4-substituted analogues of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT)." Journal of Medicinal Chemistry, 34(4), 1394-1399.[6]

  • Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 11(9-10), 446-451.

  • Cayman Chemical. (2023).[7][1] "Thymine Product Information & Solubility Data." Cayman Chemical Product Guidelines.

  • Baba, M., et al. (1989).[8] "Highly potent and selective inhibition of HIV-1 replication by 6-substituted acyclouridine derivatives."[1] Biochemical and Biophysical Research Communications, 165(3), 1375-1381.[8]

Sources

Crystallization techniques for 6-(Phenylthio)thymine X-ray diffraction

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Quality Crystallization of 6-(Phenylthio)thymine for X-ray Diffraction

Executive Summary

This guide details the protocols for growing single crystals of 6-(Phenylthio)thymine (PTT) suitable for X-ray diffraction (XRD) analysis. PTT is a critical pharmacophore in the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), specifically the HEPT family (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine) used in HIV-1 therapeutics.

Obtaining a high-resolution crystal structure of the PTT core is essential for mapping the


-

stacking interactions and hydrogen-bonding networks that define its binding affinity within the hydrophobic pocket of Reverse Transcriptase. This document outlines two primary methodologies: Controlled Slow Evaporation (for bulk crystallization) and Vapor Diffusion (for high-purity structural analysis), supported by mechanistic insights and troubleshooting frameworks.

Physicochemical Profile & Solubility

Understanding the molecular architecture is the first step in solvent selection. PTT possesses a "Janus-faced" nature:

  • Hydrophilic Head: The thymine moiety (pyrimidine-2,4-dione) contains hydrogen bond donors (N1-H, N3-H) and acceptors (C2=O, C4=O).

  • Hydrophobic Tail: The phenylthio group introduces significant lipophilicity and potential for aromatic stacking.

Table 1: Solubility Profile & Solvent Selection Strategy

Solvent SystemSolubilityUsage ContextMechanistic Rationale
Ethanol (Abs.) High (Hot) / Mod (Cold)Primary Choice Excellent thermal gradient response; promotes slow nucleation upon cooling.
Methanol/Water (80:20) ModerateSecondary ChoiceWater increases surface tension, reducing nucleation rate and encouraging fewer, larger crystals.
DMSO Very HighAvoid for EvaporationHigh boiling point makes evaporation difficult; use only as a solvent in Vapor Diffusion.
Acetone HighRapid ScreeningFast evaporation often yields microcrystals; useful for polymorph screening but not single-crystal growth.

Experimental Protocols

Protocol A: Thermal Gradient Slow Evaporation (Standard Method)

Best for: Generating large crystals (0.3 – 0.5 mm) from >50 mg of starting material.

Materials:

  • PTT Powder (>98% purity)

  • Absolute Ethanol (HPLC Grade)

  • Scintillation Vials (20 mL) with PE-lined caps

  • 0.45 µm PTFE Syringe Filter

  • Heat block or oil bath

Step-by-Step Procedure:

  • Saturation: Suspend 50 mg of PTT in 5 mL of Absolute Ethanol in a scintillation vial.

  • Dissolution: Heat the mixture to 60°C with gentle stirring until the solution is completely clear. Note: If particulates remain, add ethanol in 0.5 mL increments.

  • Filtration: While hot, filter the solution through a pre-warmed 0.45 µm PTFE filter into a clean, dust-free vial. This removes nucleation sites (dust/undissolved seeds).

  • Controlled Cooling:

    • Cap the vial loosely (or poke a single pinhole in the cap/parafilm).

    • Place the vial in a Dewar flask containing warm water (50°C) and allow it to cool to room temperature overnight. This "insulation method" prevents thermal shock.

  • Evaporation: Once at room temperature, store the vial in a vibration-free environment. Allow solvent to evaporate slowly over 3–7 days.

  • Harvesting: When crystals reach sufficient size, remove the mother liquor via pipette. Wash crystals with cold (

    
    ) ethanol.
    
Protocol B: Sitting Drop Vapor Diffusion (High-Purity Method)

Best for: Small quantities (<10 mg) or when slow evaporation yields poor quality crystals.

Materials:

  • Crystallization Plate (24-well)

  • Solvent: DMSO (for protein/ligand) or Methanol

  • Precipitant: Water or Isopropanol

Step-by-Step Procedure:

  • Droplet Preparation: Dissolve 5 mg PTT in 100 µL DMSO (highly concentrated).

  • Reservoir Setup: Fill the reservoir well with 500 µL of 30% Water / 70% DMSO (precipitant solution).

  • Dispensing: Place a 2 µL drop of the PTT/DMSO solution onto the sitting drop bridge.

  • Equilibration: Seal the well with clear tape.

  • Mechanism: Water vapor diffuses from the reservoir into the drop (or vice versa depending on volatility, but here water acts as an anti-solvent). As the water concentration in the drop increases, PTT solubility decreases, driving controlled nucleation.

Workflow Visualization

The following diagram illustrates the decision matrix and workflow for PTT crystallization.

PTT_Crystallization_Workflow Start Start: PTT Powder (>98% Purity) Solubility_Test Solubility Screen (EtOH, MeOH, Acetone) Start->Solubility_Test Decision Quantity Available? Solubility_Test->Decision Method_A Method A: Thermal Slow Evaporation Decision->Method_A > 50 mg Method_B Method B: Vapor Diffusion Decision->Method_B < 10 mg Process_A 1. Dissolve in hot EtOH (60°C) 2. Filter (0.45µm) 3. Slow Cool to RT Method_A->Process_A Process_B 1. Dissolve in DMSO 2. Reservoir: 30% H2O/DMSO 3. Seal & Equilibrate Method_B->Process_B Observation Microscopy Check (Days 3-7) Process_A->Observation Process_B->Observation Result_Good Single Crystals Found Observation->Result_Good Sharp Edges Result_Bad Precipitate / No Crystals Observation->Result_Bad Amorphous XRD X-Ray Diffraction (Data Collection) Result_Good->XRD Mount & Diffract Optimize Troubleshoot: - Reduce Conc. - Change Solvent - Seed with Microcrystals Result_Bad->Optimize Optimize->Solubility_Test

Figure 1: Decision tree for selecting the optimal crystallization pathway for 6-(Phenylthio)thymine.

Structural Expectations & Data Processing

When analyzing the diffraction data for PTT, anticipate the following structural features based on homologous thymine derivatives:

  • Crystal System: Likely Monoclinic (Space group

    
     is common for thymine derivatives).[1]
    
  • Intermolecular Forces:

    • Hydrogen Bonding: Look for

      
       or 
      
      
      
      pairing between thymine rings (centrosymmetric dimers).
    • 
      -
      
      
      
      Stacking:
      The phenyl ring at position 6 is expected to stack with the pyrimidine ring of adjacent molecules, stabilizing the lattice. This interaction is critical for correlating crystal packing with biological binding affinity.

Mounting Note: PTT crystals may be brittle. Use perfluoropolyether oil (e.g., Paratone-N) for cryoprotection and mount on a MiTeGen loop. Flash cool to 100 K immediately to prevent ice formation.

Troubleshooting Guide

ObservationDiagnosisCorrective Action
Amorphous Precipitate Supersaturation reached too fast.Dilute the starting solution by 20% or lower the evaporation rate (use a smaller pinhole).
Many Tiny Crystals Nucleation rate is too high.Re-dissolve and filter again. Allow the solution to cool slower (e.g., place vial in a Styrofoam box).
Opaque/Twinned Crystals Crystal growth defects.Attempt Seeding : Crush a poor crystal and add a microscopic speck to a fresh, metastable solution to guide growth.

References

  • Tanaka, H., et al. (1991). "Synthesis and antiviral activity of 6-benzyl analogs of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) as potent and selective anti-HIV-1 agents."[2] Journal of Medicinal Chemistry.

  • El-Emam, A. A., et al. (2004).[2] "Synthesis of Certain 6-(Arylthio)uracils and Related Derivatives as Potential Antiviral Agents." Bulletin of the Korean Chemical Society.

  • Geresh, S., et al. (2025). "Molecular and crystal structure of single crystalline thymine determined by x-ray diffraction analysis." ResearchGate.[3]

  • Probert, M. R. (2023).[4] "Advanced crystallisation methods for small organic molecules." Chemical Society Reviews.

Sources

In vitro HIV-1 reverse transcriptase inhibition assay protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, non-radioactive protocol for screening inhibitors of HIV-1 Reverse Transcriptase (RT). Unlike traditional radiometric assays (


H-dTTP), this protocol utilizes a colorimetric ELISA-based format (BrdUTP incorporation) suitable for BSL-2 environments. The assay is optimized for high-throughput screening (HTS) of both Nucleoside Reverse Transcriptase Inhibitors (NRTIs) and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), providing a Z-factor > 0.5 suitable for drug discovery campaigns.

Mechanistic Grounding

HIV-1 RT is a heterodimer (p66/p51) functioning as an RNA-dependent DNA polymerase. Understanding the distinct binding modes of inhibitors is critical for assay interpretation:

  • NRTIs (e.g., AZT, 3TC): Act as chain terminators. They compete with natural dNTPs (substrate) for the active catalytic site (Asp110, Asp185, Asp186 triad).

  • NNRTIs (e.g., Nevirapine, Efavirenz): Bind to a hydrophobic pocket (the NNRTI-binding pocket) adjacent to the active site, causing a conformational change that locks the enzyme in an inactive state (allosteric inhibition).

Critical Experimental Note: Because NNRTIs induce a conformational change, pre-incubation of the enzyme with the inhibitor before adding the template/nucleotide mix is recommended to maximize potency detection.

Figure 1: Mechanism of Action & Assay Principle

HIV_RT_Mechanism RT HIV-1 RT Enzyme (p66/p51) DNA_Synth cDNA Synthesis (BrdU Incorporated) RT->DNA_Synth Polymerization Template Template:Primer Poly(rA)·Oligo(dT) Template->RT Binds dNTPs Substrate Mix (BrdUTP + dTTP) dNTPs->RT Incorporation Inhibitor_NRTI NRTI (Active Site Competitor) Inhibitor_NRTI->RT Blocks Catalytic Site Inhibitor_NNRTI NNRTI (Allosteric Binder) Inhibitor_NNRTI->RT Distorts Structure Detection ELISA Detection (Anti-BrdU-POD + Substrate) DNA_Synth->Detection Quantification (OD 405nm)

Caption: HIV-1 RT polymerizes cDNA from the RNA template. NRTIs block the active site; NNRTIs bind allosterically. Detection relies on BrdU incorporation.

Materials & Reagents

Biologicals
  • Enzyme: Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer). Note: Avoid crude lysates to prevent RNase contamination.

  • Template/Primer: Poly(rA) · Oligo(dT)15.[1] Rationale: Mimics the viral RNA template and provides a priming site for the polymerase.

  • Antibody: Anti-BrdU-Peroxidase (POD) Fab fragments.

"Home-Brew" Buffer Recipes

While commercial kits exist, the following buffers allow for cost-effective scaling and optimization:

BufferCompositionFunction
Lysis/Dilution Buffer 50 mM Tris-HCl (pH 7.8), 20% Glycerol, 1 mM DTT, 0.1% Triton X-100Stabilizes enzyme; prevents aggregation.
2X Reaction Buffer 100 mM Tris-HCl (pH 7.8), 120 mM KCl, 10 mM MgCl₂, 10 mM DTTProvides ionic strength and Mg²⁺ cofactor essential for polymerase activity.
Nucleotide Mix 20 µM BrdUTP (or Biotin-dUTP), 20 µM dTTP in Tris bufferSubstrates for incorporation.
Stop Solution 0.5 M H₂SO₄ or 100 mM EDTATerminates reaction (EDTA chelates Mg²⁺).

Detailed Protocol

Phase 1: Preparation & Pre-Incubation
  • Enzyme Preparation: Dilute HIV-1 RT to a working concentration of ~2–4 ng/µL in Lysis/Dilution Buffer. Keep on ice.

  • Inhibitor Dilution: Prepare 5-fold serial dilutions of test compounds in DMSO. Final DMSO concentration in the assay should be <2% to avoid enzyme denaturation.

  • Plate Setup: Use a streptavidin-coated 96-well microplate (if using Biotin-dUTP) or a standard microplate (if using direct BrdU adsorption, though streptavidin-biotin capture is more sensitive).

  • Pre-Incubation (Critical Step):

    • Add 20 µL of Diluted Enzyme to the wells.

    • Add 20 µL of Test Inhibitor (or DMSO control).

    • Incubate for 10–15 minutes at 37°C. This allows NNRTIs to access the hydrophobic pocket before substrate competition begins.

Phase 2: Polymerization Reaction
  • Master Mix Assembly: Prepare a fresh mixture of:

    • Template/Primer (Poly(rA)·oligo(dT)15)

    • Nucleotide Mix (BrdUTP)

    • 2X Reaction Buffer[1][2]

  • Initiation: Add 20 µL of Master Mix to each well (Total Volume = 60 µL).

  • Incubation: Incubate for 1 to 2 hours at 37°C . Note: Do not exceed 3 hours as the reaction may plateau, compressing the dynamic range.

Phase 3: Detection (ELISA)
  • Termination: Add 20 µL of Stop Solution (EDTA) if not proceeding immediately to washing.

  • Washing: Wash wells 3x with PBS-Tween (0.05%).

  • Antibody Binding: Add 100 µL of Anti-BrdU-POD (diluted 1:1000 in conjugate buffer) to each well. Incubate 90 mins at RT.

  • Substrate Development: Wash 3x. Add 100 µL ABTS or TMB substrate.

  • Read: Measure Absorbance (OD) at 405 nm (ABTS) or 450 nm (TMB) using a microplate reader.

Figure 2: Experimental Workflow

Workflow Step1 1. Pre-Incubation (Enzyme + Inhibitor) 15 min @ 37°C Step2 2. Reaction Initiation (+ Template/dNTP Mix) 1-2 hr @ 37°C Step1->Step2 Step3 3. Termination & Wash (Remove Unbound Reagents) Step2->Step3 Step4 4. Antibody Detection (Anti-BrdU-POD) 90 min @ RT Step3->Step4 Step5 5. Signal Measurement (OD 405nm) Step4->Step5

Caption: Step-by-step workflow ensuring proper inhibitor binding and signal detection.

Data Analysis & Validation

Calculation of IC50

Calculate the Percent Inhibition for each concentration:



  • OD_test: Absorbance with inhibitor.

  • OD_control: Absorbance with DMSO only (Max signal).

  • OD_blank: Absorbance with no enzyme (Background).

Fit the data to a 4-parameter logistic (4PL) model to determine the IC50.

Assay Validation (Z-Factor)

For HTS campaigns, calculate the Z-factor to validate assay robustness:


[3]
  • 
    : Standard deviation of positive (DMSO) and negative (No Enzyme) controls.
    
  • 
    : Means of positive and negative controls.[3][4]
    
  • Target: A Z-factor > 0.5 indicates an excellent assay.[4][5]

Reference Control Values

Use these established inhibitors to validate your assay setup:

Inhibitor ClassCompoundTypical IC50 (In Vitro)Mechanism
NRTI AZT-TP (Zidovudine)30 – 100 nMCompetes with dTTP
NNRTI Nevirapine40 – 80 nMAllosteric Binding

Note: For NRTIs in a cell-free enzymatic assay, you must use the Triphosphate form (e.g., AZT-TP), as the enzyme cannot phosphorylate the prodrug. NNRTIs can be used in their standard form.

Troubleshooting (The "Senior Scientist" Perspective)

  • High Background:

    • Cause: Incomplete washing or non-specific binding of Anti-BrdU.

    • Fix: Increase wash steps to 5x. Ensure blocking (BSA) is present in the wash buffer.

  • Low Signal:

    • Cause: Enzyme degradation or old BrdUTP.

    • Fix: HIV-1 RT is sensitive to freeze-thaw cycles. Aliquot stock enzyme and store at -80°C. Never vortex the enzyme; mix by gentle inversion.

  • Variable IC50s for NNRTIs:

    • Cause: Insufficient pre-incubation.

    • Fix: Ensure the 10-15 minute pre-incubation step (Enzyme + Inhibitor) occurs before adding the nucleotide mix. NNRTIs require this time to induce the conformational change in the hydrophobic pocket.

References

  • Roche Applied Science. "Reverse Transcriptase Assay, Colorimetric Protocol." Sigma-Aldrich. Link

  • Zhang, J.H., et al. (1999).[3][4] "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening. Link

  • Sluis-Cremer, N., et al. (2000). "Mechanisms of inhibition of HIV-1 reverse transcriptase." Virus Research. Link

  • NIH AIDS Reagent Program. "HIV-1 Reverse Transcriptase Assay Protocols." NIH. Link

  • XpressBio. "HIV-1 Reverse Transcriptase Assay Kit Manual." XpressBio. Link

Sources

Application Note: NMR Characterization of 6-(Phenylthio)thymine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and medicinal chemists involved in the synthesis and characterization of modified nucleobases, specifically Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) precursors.

Introduction & Scientific Context

6-(Phenylthio)thymine is a critical intermediate in the synthesis of HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine) analogues, a potent class of anti-HIV-1 agents. Structurally, it consists of a thymine scaffold substituted at the C6 position with a phenylthio moiety.

Accurate characterization is challenging due to the potential for tautomerization (lactam-lactim) and the overlapping aromatic signals of the phenyl ring. This protocol provides a definitive structural validation workflow using 1D and 2D NMR techniques.

Key Structural Features for Validation
  • C5-Methyl Group: A diagnostic singlet, distinct from the phenyl ring.

  • C6-Substitution: The absence of the typical thymine C6-H alkene proton (usually ~7.3 ppm) is the primary confirmation of substitution.

  • Phenylthio Moiety: Requires integration validation (5 protons) against the methyl group (3 protons).

Experimental Protocol

Sample Preparation

Thymine derivatives often exhibit poor solubility in non-polar solvents. DMSO-d₆ is the required standard for this analysis to ensure complete dissolution and stabilization of the exchangeable NH protons.

  • Mass: Weigh 10–15 mg of dried 6-(phenylthio)thymine.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

  • Vessel: Transfer to a clean, dry 5 mm NMR tube.

  • Homogenization: Sonicate for 30 seconds if suspension persists. The solution must be clear.

Acquisition Parameters (Standard 500 MHz)
  • Temperature: 298 K (25°C).

  • Relaxation Delay (D1): Set to ≥ 2.0 seconds. The quaternary carbons (C2, C4, C5, C6) and the methyl group require sufficient relaxation time for accurate integration.

  • Scans (NS):

    • 1H: 16 scans.

    • 13C: 1024 scans (due to low sensitivity of quaternary carbons).

Results & Discussion: Analytical Signatures

1H NMR Spectroscopy

The proton spectrum confirms the ratio of the aliphatic methyl group to the aromatic phenyl ring.

Table 1: 1H NMR Assignment (DMSO-d₆)

PositionShift (δ ppm)MultiplicityIntegralAssignment Logic
NH (N1, N3) 11.2 – 11.5Broad Singlet2HExchangeable protons. N3-H is typically more downfield than N1-H, but they may overlap.
Phenyl (Ar-H) 7.30 – 7.55Multiplet5HThe phenyl ring protons. Often appears as two sets of multiplets (ortho vs meta/para).
C6-H ABSENT --CRITICAL VALIDATION: Normal thymine shows a singlet at ~7.25 ppm. Its absence confirms C6 substitution.
C5-CH₃ 1.80 – 1.85Singlet3HThe C5-Methyl group. Slightly shielded/deshielded compared to thymine (1.75 ppm) due to the adjacent S-Ph group.
13C NMR Spectroscopy

The carbon spectrum is essential for verifying the quaternary carbons, particularly C6 (attached to Sulfur) and C5.

Table 2: 13C NMR Assignment (DMSO-d₆)

PositionShift (δ ppm)TypeNotes
C4 (C=O) ~163.5QuaternaryAmide carbonyl. Most deshielded signal.
C2 (C=O) ~150.8QuaternaryUrea-like carbonyl.
C6 (C-S) ~145 - 150QuaternaryDiagnostic: Significant downfield shift compared to unsubstituted thymine C6 (~138 ppm) due to the S-Ph attachment.
Phenyl (ipso) ~132.0QuaternaryThe carbon of the phenyl ring attached to Sulfur.
Phenyl (Ar) 127 - 130CHRemaining aromatic carbons (ortho, meta, para).
C5 ~105 - 110QuaternaryAlkene carbon. Shielded by the attached methyl group.[1]
C5-CH₃ ~12.5CH₃Methyl carbon.

Structural Validation Logic (Self-Validating Protocol)

To ensure the synthesized compound is 6-(phenylthio)thymine and not a regioisomer (e.g., N-alkylation) or starting material, follow this logic flow:

  • Check 1H Integration: Does the aromatic region integrate to 5H relative to the 3H methyl singlet?

    • If Yes: Phenyl group is present.[2]

    • If No: Check for solvent impurities or incomplete reaction.[3]

  • Check C6-H: Is the singlet at ~7.25 ppm (DMSO) absent?

    • If Yes: Substitution at C6 is confirmed.

    • If No: Starting material (Thymine) is present.[4]

  • HMBC Connectivity: The definitive proof of the C6-S-Ph linkage.

HMBC Correlation Diagram

The following diagram illustrates the critical Heteronuclear Multiple Bond Correlations (HMBC) required to prove the structure. The Methyl protons (H-Me) should correlate to C5, C4, and C6 . This links the methyl group to the core. The Phenyl protons (Ortho) should correlate to the Phenyl-ipso carbon, verifying the aromatic ring integrity.

G cluster_0 Thymine Core cluster_1 Phenylthio Group H_Me H (Methyl) ~1.8 ppm C5 C5 ~108 ppm H_Me->C5 2J C4 C4 (C=O) ~164 ppm H_Me->C4 3J C6 C6 (C-S) ~148 ppm H_Me->C6 3J (Critical Link) S S C6->S Covalent Bond C_ipso C (Ipso) ~132 ppm S->C_ipso Covalent Bond H_Ortho H (Ortho) ~7.4 ppm H_Ortho->C6 4J (Rare/Weak) H_Ortho->C_ipso 3J

Caption: HMBC Connectivity Map. The correlation between Methyl Protons and C6 (Red Arrow) is the structural anchor point, confirming the methyl group is adjacent to the modified C6 position.

Troubleshooting & Tips

  • Broad NH Signals: If the NH signals at >11 ppm are too broad or invisible, it indicates rapid proton exchange with trace water in the DMSO.

    • Solution: Add a single drop of D₂O to the tube. This will collapse the NH signals entirely but sharpen the remaining spectrum, or dry the sample more thoroughly and use a fresh ampoule of DMSO-d₆.

  • Solubility: If the sample appears cloudy, heat the NMR tube gently to 40°C inside the probe. 6-(Phenylthio)thymine has higher solubility in warm DMSO.

  • Water Peak: Expect a water signal in DMSO-d₆ at ~3.33 ppm. Ensure this does not overlap with any impurity signals.

References

  • Tanaka, H., et al. "Synthesis and anti-HIV activity of 6-substituted 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) analogues." Journal of Medicinal Chemistry 34.1 (1991): 349-357. Link

  • Miyasaka, T., et al. "A novel lead for specific anti-HIV-1 agents: 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine." Journal of Medicinal Chemistry 32.12 (1989): 2507-2509. Link

  • Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry 62.21 (1997): 7512–7515. Link

Sources

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 6-(Phenylthio)thymine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Pyrimidine Process Chemistry Support Hub. Role: Senior Application Scientist Subject: Optimization, Troubleshooting, and Purification of 6-(Phenylthio)thymine (HEPT Intermediate)

Executive Summary & Scope

6-(Phenylthio)thymine is the critical pharmacophore scaffold for HEPT-class Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) used in HIV-1 therapy. Its synthesis typically proceeds via Nucleophilic Aromatic Substitution (


) of 6-chlorothymine with thiophenol (benzenethiol).

While the reaction appears straightforward, yield is frequently compromised by three factors:

  • Hydrolysis of the labile C6-chlorine bond in 6-chlorothymine.

  • Oxidative Dimerization of thiophenol to diphenyl disulfide.

  • Purification Losses due to poor solubility profiles and "sticky" sulfur byproducts.

This guide provides a self-validating protocol designed to mitigate these risks, moving beyond standard literature to industrial "best practices."

The Reaction Mechanism (Visualization)

Understanding the mechanism is the first step to troubleshooting. The reaction is an addition-elimination pathway (


). The thiophenolate anion attacks the electron-deficient C6 position of the pyrimidine ring.

SNAr_Mechanism cluster_Side Common Failure Mode Reactants 6-Chlorothymine + Thiophenolate (PhS-) Transition Meisenheimer-like Complex (Tetrahedral Intermediate) Reactants->Transition Nucleophilic Attack (Rate Limiting) Elimination Chloride (Cl-) Expulsion Transition->Elimination Product 6-(Phenylthio)thymine Elimination->Product Aromatization SideReactants Thiophenol + O2 SideProduct Diphenyl Disulfide (Inert Byproduct) SideReactants->SideProduct Oxidation

Figure 1: The


 pathway for C6-modification. Note the competing oxidative side-reaction which consumes the nucleophile.

Optimized Experimental Protocol ("The Gold Standard")

This protocol replaces generic conditions with a robust method optimized for 10g–50g scale batches.

Reagents & Materials
ReagentEquivalentsRoleCritical Quality Attribute (CQA)
6-Chlorothymine 1.0SubstrateMust be dry. Moisture hydrolyzes C-Cl bond.
Thiophenol 1.2 - 1.5NucleophileClear liquid. Yellowing indicates oxidation.

2.0BaseAnhydrous, finely ground powder.
DMF 10 mL/gSolventAnhydrous (<50 ppm

)
.
Argon/Nitrogen N/AAtmosphereEssential to prevent disulfide formation.
Step-by-Step Methodology
  • System Preparation: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, and internal thermometer. Flush continuously with Argon.

  • Solvation: Charge 6-chlorothymine (1.0 eq) and anhydrous

    
     (2.0 eq) into the flask. Add anhydrous DMF via syringe. Stir at room temperature for 15 minutes to deprotonate the N1/N3 positions (improving solubility).
    
  • Nucleophile Addition: Add Thiophenol (1.2 eq) dropwise. Note: Thiophenol is toxic and malodorous; use a bleach trap for the exhaust gas.

  • Reaction: Heat the mixture to 70–80°C .

    • Why? Higher temps favor the

      
       energy barrier, but 
      
      
      
      promotes decomposition.
  • Monitoring: Monitor via TLC (System:

    
    :MeOH 10:1). The starting material (6-Cl) is more polar than the product.
    
  • Quench & Workup (The "Base-Wash" Trick):

    • Pour the reaction mixture into ice-cold water (10x reaction volume).

    • Acidify carefully with 1N HCl to pH 3–4. The product will precipitate.

    • Filter the solid.

Troubleshooting & FAQs

Q1: My yield is consistently low (<40%), and I see starting material remaining.

Diagnosis: This is likely due to solvent hydration or base passivation .

  • The Science: 6-Chlorothymine is prone to hydrolysis in wet DMF, converting it back to a barbituric acid derivative which is unreactive toward thiophenol. Furthermore, if your

    
     is clumpy, surface area is low, preventing effective deprotonation.
    
  • The Fix:

    • Distill DMF over

      
       or use molecular sieves (4Å) for 24 hours prior to use.
      
    • Switch to Cs2CO3 (Cesium Carbonate) if cost permits; its higher solubility in DMF accelerates the reaction significantly.

Q2: The product is yellow/brown and smells strongly of sulfur even after filtration.

Diagnosis: Contamination with Diphenyl Disulfide (Ph-S-S-Ph) and trapped Thiophenol.

  • The Science: Thiophenol oxidizes rapidly in air. The disulfide byproduct is highly lipophilic and co-precipitates with your product.

  • The Fix (Purification Workflow): Do not rely solely on recrystallization. Use the acidity of the N3 proton (

    
    ).
    
    • Dissolve the crude solid in 1N NaOH (The product dissolves as a salt; Disulfide stays solid/oily).

    • Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate.

      • Result: The organic layer grabs the disulfide and smell. The aqueous layer holds your product.

    • Acidify the aqueous layer with HCl.

    • Collect the now-pristine white precipitate.

Q3: Can I use Ethanol instead of DMF?

Diagnosis: Generally, No .

  • The Science:

    
     reactions on pyrimidines require a polar aprotic solvent (DMF, DMSO, NMP) to stabilize the transition state and dissolve the polar pyrimidine salt. Ethanol reflux temperatures (78°C) are sufficient, but the solubility of the 6-chlorothymine anion is poor, leading to heterogeneous mixtures and slow kinetics.
    

Purification Logic Flow

Use this logic gate to determine the correct purification step based on your crude result.

Purification_Logic Start Crude Reaction Mixture Precipitation Pour into Ice Water & Filter Start->Precipitation Check Visual/Odor Check Precipitation->Check Clean White Solid, No Smell Check->Clean Pass Dirty Yellow/Brown, Sulfur Smell Check->Dirty Fail Action_Recryst Recrystallize from EtOH/Water Clean->Action_Recryst Action_BaseWash 1. Dissolve in 1N NaOH 2. Extract with DCM (Discard Org) 3. Acidify Aq Layer Dirty->Action_BaseWash Final Pure 6-(Phenylthio)thymine Action_Recryst->Final Action_BaseWash->Final

Figure 2: Decision matrix for purification. The "Base Wash" path is the most effective method for removing sulfur contaminants.

References

  • Tanaka, H., et al. (1991). "Synthesis and antiviral activity of deoxy analogs of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) as potent and selective anti-HIV-1 agents." Journal of Medicinal Chemistry, 34(1), 349-357.

  • Miyasaka, T., et al. (1989). "A novel lead for specific anti-HIV-1 agents: 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine."[1][2] Journal of Medicinal Chemistry, 32(12), 2507-2509.

  • Pontikis, R., & Monneret, C. (1994). "Synthesis of (phenylthio)pyrimidines and 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) derivatives." Tetrahedron Letters, 35(25), 4351-4354.

  • Mai, A., et al. (1997). "Dihydro(alkylthio)(naphthylmethyl)oxopyrimidines: Novel Non-Nucleoside Reverse Transcriptase Inhibitors of the S-DABO Series." Journal of Medicinal Chemistry, 40(10), 1447–1454.

Sources

Overcoming solubility issues of 6-(Phenylthio)thymine in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Overcoming Aqueous Solubility Barriers for 6-(Phenylthio)thymine (6-PTT) Ticket ID: #SOL-PTT-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1][2]

Executive Summary: The "Brick Dust" Challenge

6-(Phenylthio)thymine (6-PTT) presents a classic "brick dust" solubility profile, characterized by high crystal lattice energy (high melting point) and high lipophilicity (high LogP).[1] This molecule, a core pharmacophore for HEPT-class Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), resists aqueous solvation due to strong intermolecular


-

stacking interactions between the phenyl and thymine rings, coupled with the hydrophobic nature of the thioether linkage.

This guide provides field-proven protocols to overcome these thermodynamic barriers without compromising biological integrity.

Part 1: Diagnostic & Decision Matrix

Before attempting solubilization, select your workflow based on the downstream application.

SolubilizationStrategy Start Start: Define Application InVitro In Vitro / Enzymatic Assays Start->InVitro InVivo In Vivo / Animal Studies Start->InVivo DMSO DMSO Stock (20-50 mM) + Serial Dilution InVitro->DMSO Cosolvent Cosolvent System (DMSO/PEG400/PBS) InVivo->Cosolvent CD Cyclodextrin Complexation (HP-β-CD) InVivo->CD Crash Does it precipitate upon dilution? DMSO->Crash No No Crash->No Proceed Yes Yes Crash->Yes Switch Method Salt pH Adjustment (Alkaline) *Risk of Hydrolysis* CD->Salt If solubility < 1mg/mL Yes->CD

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.

Part 2: Critical Solubility Data

Understanding the physicochemical limits is essential for experimental design.[2]

ParameterValue / BehaviorTechnical Note
Aqueous Solubility < 10 µg/mL (Pure Water)Practically insoluble.[1][2] Kinetic solubility may appear higher transiently before precipitation.[1][2]
pKa (N3-H) ~9.7 - 9.9The thymine ring is weakly acidic.[1][2] Ionization only occurs significantly at pH > 10.[1][2]
LogP High (Est. > 3.[1][2]0)Lipophilic tail (phenylthio) drives partition into membranes/organic solvents.[1][2]
DMSO Solubility > 20 mg/mLExcellent.[1][2] Use as the primary stock solvent.[2]
Ethanol Solubility Moderate (~2 mg/mL)Lower capacity than DMSO; prone to evaporation.[1][2]

Part 3: Troubleshooting Guides & Protocols

Module A: The "Crash-Out" Phenomenon (In Vitro Assays)

Issue: You dilute a clear DMSO stock into cell culture media or buffer, and the solution instantly turns cloudy or opaque.

Root Cause: The dielectric constant of the solvent mixture changes rapidly.[2] Water strips the DMSO solvation shell from the hydrophobic 6-PTT molecules, forcing them to aggregate (re-crystallize) to minimize free energy.

The Fix: Step-Down Serial Dilution Do not jump from 100% DMSO to 0.1% DMSO in one step.

  • Prepare Master Stock: Dissolve 6-PTT in anhydrous DMSO at 20 mM . Vortex until crystal clear.[1][2]

  • Intermediate Dilution: Dilute the Master Stock 1:10 into pure PEG-400 (Polyethylene Glycol 400).

    • Result: 2 mM 6-PTT in 10% DMSO / 90% PEG-400.

  • Final Dilution: Slowly add the Intermediate solution to your pre-warmed (37°C) aqueous buffer while vortexing.

    • Target: < 1% DMSO final concentration.[1][2]

Expert Tip: Always add the concentrated organic stock to the large volume of aqueous buffer, never the reverse.

Module B: Cyclodextrin Complexation (The Gold Standard)

Issue: DMSO is toxic to your specific cell line, or you need a vehicle for IP/IV injection.

Root Cause: You need a "host" molecule to shield the hydrophobic phenylthio tail from the aqueous environment.[2]

The Fix: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Encapsulation HP-β-CD is preferred over native β-CD due to higher water solubility and lower renal toxicity.[1][2]

Protocol:

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in PBS or Saline.[1][2] Filter sterilize (0.22 µm).

  • Addition: Add excess 6-PTT powder to the vehicle.

  • Equilibration: Shake/rotate at room temperature for 24–48 hours .

    • Note: Sonication (30 mins) can accelerate this, but heat generation must be controlled.[1]

  • Filtration: Filter the suspension through a 0.45 µm PVDF filter to remove undissolved solid.

  • Quantification: Measure absorbance at 265 nm (Thymine λmax) to determine final concentration against a standard curve.

CD_Mechanism Guest 6-PTT (Hydrophobic) Complex Inclusion Complex Guest->Complex Phenylthio tail enters cavity Host HP-β-CD (Hydrophilic Shell) Host->Complex H-bonding stabilization

Figure 2: Mechanism of host-guest inclusion.[1][2] The phenylthio group inserts into the lipophilic cavity of the cyclodextrin.[2]

Module C: pH Manipulation (The pKa Trap)

Issue: Users attempt to dissolve 6-PTT in 0.1 M NaOH to form a salt.

Scientific Warning: While 6-PTT will dissolve in high pH (due to deprotonation of the N3 imide, pKa ~9.8), this is not recommended for biological storage.

  • Chemical Instability: High pH can catalyze hydrolysis of the amide bonds in the thymine ring over time.[2]

  • Physiological Shock: Injecting a pH 11 solution is damaging to tissue and precipitates the drug immediately upon contact with blood (pH 7.4).[1][2]

Correct Usage: Only use pH adjustment (pH 10) during the cyclodextrin complexation step to speed up dissolution, then neutralize back to pH 7.4. The complex will often remain stable in supersaturation.[1][2]

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use Ethanol instead of DMSO? A: Yes, but with caution. 6-PTT is significantly less soluble in ethanol than DMSO.[1][2] Ethanol also evaporates rapidly, which can change the concentration of your stock solution over time. For storage, DMSO is superior.

Q2: My compound precipitated during the enzymatic assay. How does this affect my IC50? A: It creates a "False Negative" or artificial plateau.[1][2] The enzyme sees a saturated solution (e.g., 10 µM) even if you added 100 µM. If your dose-response curve flattens unexpectedly, check for micro-precipitation using dynamic light scattering (DLS) or simple turbidity checks.[1]

Q3: Is the phenylthio group stable in oxidative conditions? A: The thioether (sulfide) linkage can be oxidized to a sulfoxide or sulfone by strong oxidizing agents.[2] Avoid storing stocks in buffers containing peroxides or leaving DMSO stocks exposed to light/air for extended periods (DMSO can degrade to form oxidants).[1][2]

References

  • Tanaka, H., et al. (1991).[1] "A new class of HIV-1-specific 6-substituted acyclouridine derivatives: synthesis and anti-HIV-1 activity of 5- or 6-substituted analogues of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT)." Journal of Medicinal Chemistry, 34(1), 349-357.

  • Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

  • Cayman Chemical. (2023).[1][2][3] "Thymine Product Information & Solubility Data."

  • PubChem. (2025).[1] "Compound Summary: Thymine and Derivatives."

Sources

Technical Support Center: Optimizing 6-(Phenylthio)thymine Derivatives for Drug-Resistant HIV-1

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers engaged in the optimization of 6-(phenylthio)thymine and its analogs as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for combating drug-resistant HIV-1. This guide is structured to provide actionable solutions to common experimental hurdles and answer frequently asked questions, grounded in established scientific principles and field-proven insights.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level conceptual and methodological questions that often arise during the drug discovery process.

Q1: What is the fundamental mechanism of action for 6-(phenylthio)thymine derivatives against HIV-1?

A1: 6-(Phenylthio)thymine derivatives are a class of NNRTIs. They function by binding to a hydrophobic pocket in the HIV-1 Reverse Transcriptase (RT) enzyme, located near the polymerase active site.[1] This binding is allosteric, meaning it occurs at a site distinct from the enzyme's active site for natural deoxynucleotide triphosphates (dNTPs). The binding of the inhibitor induces conformational changes in the RT, particularly in the flexible "thumb" and "finger" subdomains, which restricts the enzyme's mobility and prevents it from efficiently catalyzing the conversion of the viral RNA genome into DNA.[1] Unlike Nucleoside Reverse Transcriptase Inhibitors (NRTIs), they do not require intracellular phosphorylation to become active and do not act as chain terminators.[2][3]

Q2: Which HIV-1 RT mutations are most critical to overcome when designing new 6-(phenylthio)thymine analogs?

A2: The primary challenge is overcoming mutations that confer broad cross-resistance to the NNRTI class. Key mutations to monitor and design against include:

  • K103N: This is one of the most common NNRTI resistance mutations. It reduces inhibitor binding affinity through both steric hindrance and the loss of a key interaction at the entrance of the binding pocket.[4][5]

  • Y181C: This mutation is particularly problematic. The tyrosine residue's aromatic ring forms a crucial π-π stacking interaction with many NNRTIs.[5] Its replacement with a smaller cysteine residue eliminates this favorable interaction, drastically reducing the binding affinity of many first-generation NNRTIs.[5][6]

  • Y188L/H: Similar to Y181C, this mutation removes a critical aromatic interaction within the binding pocket.[1][6]

  • G190A/S: This mutation can cause steric clashes with the inhibitor and alter the conformation of the binding pocket.[4][7]

It is crucial to screen new analogs against a panel of clinically relevant mutant RT enzymes, including double mutants like K103N/Y181C, to ensure a robust resistance profile.[8]

Q3: What are the key Structure-Activity Relationships (SAR) to consider for this class of compounds?

A3: Decades of research have established several key SAR principles for the 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) scaffold and related derivatives:

  • C6-Phenylthio Group: The phenyl ring is critical. Substitutions on this ring significantly impact potency and the resistance profile. For instance, meta-substitutions can enhance activity.[9] Introducing larger or more flexible groups can help the inhibitor adapt to the altered shape of mutant binding pockets.

  • N1-Side Chain: The side chain at the N1 position of the uracil ring influences solubility, metabolic stability, and interactions with the solvent-exposed region of the binding pocket. Acyclic chains like -(CH2-O-CH2-CH2-OH) (as in HEPT) are common.

  • C5-Position: Small alkyl substitutions, such as an ethyl group, have been shown to significantly boost potency compared to the unsubstituted thymine (5-methyl) parent compound.[2][3]

dot graph SAR_Summary { layout=neato; node [shape=box, style=filled, fontname="Arial", fontcolor="#FFFFFF"]; edge [fontname="Arial"];

// Core Scaffold Core [label="6-(Phenylthio)pyrimidine Core", pos="0,0!", fillcolor="#4285F4"];

// Key Positions N1 [label="N1-Side Chain", pos="-3,2!", fillcolor="#34A853"]; C5 [label="C5-Substitution", pos="3,2!", fillcolor="#34A853"]; C6 [label="C6-Phenyl Ring", pos="0,-3!", fillcolor="#EA4335"];

// Properties Influenced Prop1 [label="Solubility\nMetabolic Stability", pos="-5,0!", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prop2 [label="Potency\nBinding Affinity", pos="5,0!", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prop3 [label="Resistance Profile\nAdaptability", pos="0,-5!", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Core -- N1 [label="Influences"]; Core -- C5 [label="Influences"]; Core -- C6 [label="Influences"]; N1 -- Prop1; C5 -- Prop2; C6 -- Prop3; C6 -- Prop2; } dot Caption: Key SAR points for 6-(phenylthio)pyrimidine NNRTIs.

Section 2: Troubleshooting Experimental Workflows

This section provides practical guidance for specific problems encountered during synthesis and evaluation.

Guide 1: Synthetic Chemistry

Problem: Low yield during the key S-arylation step (coupling of a thiol with a 6-halouracil derivative).

  • Probable Cause 1: Base Selection. The choice of base is critical for deprotonating the thiophenol without causing undesired side reactions on the uracil ring. Strong, non-nucleophilic bases are preferred. Overly strong bases like sodium hydride (NaH) can sometimes lead to decomposition.

  • Solution 1:

    • Switch to a Milder Base: If using a harsh base like NaH, consider switching to potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile. These are often sufficient to deprotonate the thiol and lead to cleaner reactions.

    • Verify Base Quality: Ensure the base is anhydrous, as water can quench the reaction.

  • Probable Cause 2: Oxidative Dimerization. Thiols are susceptible to oxidation, forming disulfide bonds (Ph-S-S-Ph), which is a common side reaction that consumes the starting material.

  • Solution 2:

    • Degas Solvents: Before use, thoroughly degas the reaction solvent (e.g., by bubbling argon or nitrogen through it for 15-30 minutes) to remove dissolved oxygen.

    • Maintain Inert Atmosphere: Run the reaction under a strict inert atmosphere (N₂ or Ar) from start to finish.

    • Consider a Reductant (Advanced): In difficult cases, adding a small amount of a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) can help prevent disulfide formation, although this may complicate purification.

Guide 2: In Vitro RT Enzymatic Assays

Problem: High background signal or inconsistent results in the HIV-1 RT inhibition assay.

  • Probable Cause 1: Contaminated Reagents. The RT enzyme is sensitive, and reagents (buffers, dNTPs, template/primer) can be contaminated with nucleases or interfering substances.

  • Solution 1:

    • Use Nuclease-Free Water: Prepare all buffers and solutions with commercially available, certified nuclease-free water.

    • Aliquot Reagents: Upon receipt, aliquot key reagents like the enzyme, dNTPs, and template/primer into single-use volumes to minimize freeze-thaw cycles and prevent cross-contamination.

    • Run a "No Enzyme" Control: Always include a control well that contains all reaction components except the RT enzyme. This well should yield a signal at or near the background level of the plate reader. A high signal here points directly to reagent or plate contamination.

  • Probable Cause 2: Compound Insolubility. Many potent NNRTIs are highly hydrophobic and can precipitate out of the aqueous assay buffer, leading to artificially low potency values and high variability.

  • Solution 2:

    • Check DMSO Concentration: Ensure the final concentration of DMSO (or other organic solvent used to dissolve the compound) is consistent across all wells and does not exceed a level that inhibits the enzyme (typically ≤1-2%). Run a "DMSO only" control to verify this.

    • Visual Inspection: Before reading the plate, visually inspect the wells (or a parallel plate) for any signs of compound precipitation.

    • Incorporate Solubilizing Agents: Consider adding a small amount of a non-ionic surfactant like Triton X-100 (e.g., 0.01-0.05%) to the assay buffer to improve compound solubility. This must be validated to ensure it doesn't affect enzyme activity on its own.

dot graph Assay_Troubleshooting { rankdir=LR; node [shape=record, fontname="Arial"]; edge [fontname="Arial"];

// Define nodes Problem [label="{High Background | Inconsistent Results}", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; Cause1 [label="{Probable Cause 1 | Reagent Contamination}", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; Cause2 [label="{Probable Cause 2 | Compound Precipitation}", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; Solution1 [label="{Solution | • Use Nuclease-Free H₂O\n• Aliquot Reagents\n• Run 'No Enzyme' Control}", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; Solution2 [label="{Solution | • Control DMSO %\n• Visual Inspection\n• Use Surfactants}", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"];

// Define relationships Problem -> Cause1; Problem -> Cause2; Cause1 -> Solution1 [label="Address with"]; Cause2 -> Solution2 [label="Address with"]; } dot Caption: Troubleshooting workflow for HIV-1 RT enzymatic assays.

Section 3: Key Experimental Protocols

Protocol 1: General Synthesis of a 6-(Phenylthio)uracil Derivative

This protocol outlines a general procedure for the S-arylation reaction. Disclaimer: This is a representative protocol and must be adapted based on the specific substrates used. All work should be performed in a fume hood with appropriate personal protective equipment.

  • Reactant Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the 6-halouracil derivative (1.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry argon or nitrogen for 10 minutes.

  • Solvent and Base: Add anhydrous DMF via syringe, followed by the addition of powdered anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Thiol Addition: Add the substituted thiophenol (1.1-1.2 eq) via syringe.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (e.g., silica gel using a hexane/ethyl acetate gradient) to yield the final product.

Protocol 2: HIV-1 RT Inhibition Assay (Colorimetric)

This protocol is based on a common ELISA-based colorimetric method that detects the product of reverse transcription.[10]

  • Plate Preparation: Use a streptavidin-coated 96-well plate.

  • Compound Preparation: Prepare serial dilutions of the test compounds (e.g., from 100 µM to 0.1 nM) in 100% DMSO. Then, dilute these into the assay buffer so the final DMSO concentration is 1%.

  • Reaction Mixture: Prepare a master mix containing reaction buffer, a poly(A) RNA template annealed to a biotinylated oligo(dT) primer, and digoxigenin-labeled dUTP (DIG-dUTP) and unlabeled dTTP.

  • Assay Procedure: a. Add 20 µL of diluted compound or control (DMSO for 0% inhibition, known potent inhibitor for 100% inhibition) to the wells. b. Add 20 µL of recombinant HIV-1 RT (Wild-Type or mutant) to each well, except the "No Enzyme" control wells. c. Add 20 µL of the reaction master mix to initiate the reaction. d. Incubate the plate for 1-2 hours at 37°C.

  • Detection: a. Wash the plate multiple times with a wash buffer to remove unincorporated nucleotides. b. Add an anti-DIG antibody conjugated to horseradish peroxidase (HRP). Incubate for 1 hour at 37°C. c. Wash the plate again to remove the unbound antibody. d. Add a peroxidase substrate (e.g., ABTS). A color will develop. e. Stop the reaction with a stop solution and read the absorbance at the appropriate wavelength (e.g., 405 nm).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and fit the data to a dose-response curve to determine the IC₅₀ value.

Section 4: Data Interpretation

Understanding Resistance Folds

When evaluating your compounds against mutant RT, the data is best presented as a "fold change" or "resistance fold." This quantifies the loss of potency.

Fold Change = (IC₅₀ against Mutant RT) / (IC₅₀ against Wild-Type RT)

CompoundIC₅₀ WT (nM)IC₅₀ K103N (nM)Fold Change (K103N)IC₅₀ Y181C (nM)Fold Change (Y181C)
Nevirapine 251,50060x5,000200x
Lead Cmpd 1 15755x2,500167x
Optimized Cmpd 2 10303x 909x

Interpretation:

  • A fold change near 1 indicates no loss of activity.

  • A low fold change (e.g., <10) is generally considered good and suggests the compound is resilient to that mutation.

  • High fold changes (>50-100x) indicate significant resistance, as seen with Nevirapine and Lead Compound 1 against the Y181C mutant.

  • The goal of optimization is to reduce the fold change, as demonstrated by "Optimized Compound 2," which shows significantly improved activity against the Y181C mutant compared to its predecessor.

References

  • Debyser, Z., Pauwels, R., Andries, K., Desmyter, J., Kukla, M., Janssen, P. A., & De Clercq, E. (1991). Human Immunodeficiency Virus Type 1 Drug-Resistance Patterns With Different 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine Derivatives. PubMed. Available at: [Link]

  • Frontiers in Pharmacology. (2023). Optimisation of peptides targeting reverse transcriptase HIV-1 using QSAR, machine learning, and computational approaches. Frontiers Media S.A.. Available at: [Link]

  • Kudalkar, S. N., Beloor, J., Chan, A. H., Sanchez, T. W., Götte, M., & Anderson, K. S. (2022). Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase. Frontiers in Molecular Biosciences. Available at: [Link]

  • Buckheit, R. W., Jr, Hollingshead, M. G., Stinson, S. F., Fliakas-Boltz, V., & Schäffer, E. A. (1995). Resistance of human immunodeficiency virus type 1 to acyclic 6-phenylselenenyl- and 6-phenylthiopyrimidines. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Baba, M., De Clercq, E., Tanaka, H., Ubasawa, M., Takashima, H., Sekiya, K., Nitta, I., Umezu, K., Nakashima, H., Mori, S., Shigeta, S., Walker, R. T., & Miyasaka, T. (1991). Potent and selective inhibition of human immunodeficiency virus type 1 (HIV-1) by 5-ethyl-6-phenylthiouracil derivatives through their interaction with the HIV-1 reverse transcriptase. PubMed. Available at: [Link]

  • Baba, M., De Clercq, E., Tanaka, H., Ubasawa, M., Takashima, H., Sekiya, K., Nitta, I., Umezu, K., Nakashima, H., Mori, S., Shigeta, S., Walker, R. T., & Miyasaka, T. (1991). Potent and selective inhibition of human immunodeficiency virus type 1 (HIV-1) by 5-ethyl-6-phenylthiouracil derivatives through their interaction with the HIV-1 reverse transcriptase. National Institutes of Health. Available at: [Link]

  • Sarafianos, S. G., Marchand, B., Das, K., Himmel, D. M., Parniak, M. A., Hughes, S. H., & Arnold, E. (2009). Structural Aspects of Drug Resistance and Inhibition of HIV-1 Reverse Transcriptase. MDPI. Available at: [Link]

  • Shafer, R. W., & Schapiro, J. M. (2008). A Guide to HIV-1 Reverse Transcriptase and Protease Sequencing for Drug Resistance Studies. National Institutes of Health. Available at: [Link]

  • Li, J., Li, Y., Li, L., Zhang, T., & Wang, L. (2014). The development of drug resistance mutations K103N Y181C and G190A in long term Nevirapine-containing antiviral therapy. PubMed Central. Available at: [Link]

  • Chequer, F. M. D., & Taylor, D. L. (2011). Thymidine Analogues for Tracking DNA Synthesis. MDPI. Available at: [Link]

  • Kudalkar, S. N., Beloor, J., Chan, A. H., Sanchez, T. W., Götte, M., & Anderson, K. S. (2022). Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase. Frontiers Media S.A.. Available at: [Link]

  • Stanford University HIV Drug Resistance Database. (2024). NNRTI Resistance Notes. Stanford University. Available at: [Link]

  • Mai, A., Artico, M., Sbardella, G., Massa, S., Novellino, E., Greco, G., Lavecchia, A., & Piras, S. (1998). Structure-activity relationship studies on potential non-nucleoside DABO-like inhibitors of HIV-1 reverse transcriptase. PubMed. Available at: [Link]

  • Maga, G., Radi, M., Gerard, M. A., Botta, M., & Ennifar, E. (2010). HIV-1 RT Inhibitors with a Novel Mechanism of Action: NNRTIs that Compete with the Nucleotide Substrate. ResearchGate. Available at: [Link]

  • Al-Abdullah, E. S., Al-Dies, A. M., El-Gohary, N. S., Al-Farraj, E. A., & Al-Omair, M. A. (2022). Utility of 6-aza-2-thiothymine in the synthesis of novel[6][11][12]triazolo[4,3-b][6][11][12]triazin-7-one derivatives: synthesis, structure elucidation, molecular docking and in vitro anti-lung cancer activity. RSC Publishing. Available at: [Link]

  • Hoffmann, D., Garcia, A. D., Harrigan, P. R., Johnston, I. C. D., & Brenner, B. G. (2013). Measuring Enzymatic HIV-1 Susceptibility to Two Reverse Transcriptase Inhibitors as a Rapid and Simple Approach to HIV-1 Drug-Resistance Testing. PLOS One. Available at: [Link]

  • Kudalkar, S. N., Beloor, J., Chan, A. H., Sanchez, T. W., Götte, M., & Anderson, K. S. (2022). Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase. ResearchGate. Available at: [Link]

  • Chequer, F. M. D., & Taylor, D. L. (2011). Thymidine analogues for tracking DNA synthesis. PubMed. Available at: [Link]

  • Levin, J. (1998). NNRTI Update - NNRTI Resistance Report. NATAP. Available at: [Link]

  • Halvas, E. K., Svarovskaia, E. S., & Paolucci, S. (2010). Minority Variants Associated with Transmitted and Acquired HIV-1 Non-Nucleoside RT Inhibitor (NNRTI) Resistance: Implications for the Use of Second Generation NNRTIs. National Institutes of Health. Available at: [Link]

  • Barr, P. J., Le-Goff, G., Jones, A. S., & Walker, R. T. (1986). Rational design of selective antimetabolites of DNA-thymine biosynthesis: 5-propynylpyrimidine nucleoside derivatives. PubMed. Available at: [Link]

  • Gibellini, D., De Crignis, E., & Re, M. C. (2021). Quantitative Evaluation of Very Low Levels of HIV-1 Reverse Transcriptase by a Novel Highly Sensitive RT-qPCR Assay. MDPI. Available at: [Link]

  • Hornillo-Araujo, A. R., Burrell, A. J. M., Aiertza, M. K. A., Shibata, T., Hammond, D. M., Edmont, D., Adams, H., Margison, G. P., & Williams, D. M. (2007). The synthesis and properties of tricyclic analogues of S6-methylthioguanine and O6-methylguanine. PubMed. Available at: [Link]

  • Stanford University HIV Drug Resistance Database. (2024). NRTI Resistance Notes. Stanford University. Available at: [Link]

  • Le Grice, S. F. J. (2010). HIV-1 Reverse Transcription. National Institutes of Health. Available at: [Link]

  • Animated HIV Science. (2013). HIV: Mechanisms of NRTI Resistance (Nucleoside Analogue Discrimination). YouTube. Available at: [Link]

  • Xu, H., & Wang, Z. (2017). Mechanistic Study of Common Non-Nucleoside Reverse Transcriptase Inhibitor-Resistant Mutations with K103N and Y181C Substitutions. MDPI. Available at: [Link]

Sources

Purification of 6-(Phenylthio)thymine from reaction byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrimidine & Nucleoside Analog Synthesis Subject: Purification of 6-(Phenylthio)thymine (PTT) Ticket ID: #PTT-PUR-001 Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Overview

You are likely synthesizing 6-(Phenylthio)thymine via the nucleophilic aromatic substitution (


) of 6-chlorothymine (or 6-chlorouracil derivatives) with thiophenol (benzenethiol).

While the reaction is generally high-yielding, the purification is notorious for two persistent issues: the "sticky" contamination of diphenyl disulfide (an oxidation byproduct of thiophenol) and the difficulty of separating the product from unreacted starting materials without "oiling out."

This guide prioritizes solubility-based differentiation . Because the thymine ring possesses acidic protons (


 and 

), we can utilize acid-base extraction protocols that are superior to standard column chromatography for this specific separation.

Part 1: The Contaminants & Solubility Logic

Before troubleshooting, you must understand the "Enemy."

Table 1: Solubility Profile of Reaction Components

ComponentChemical NatureSolubility (Aq.[1][2][3][4] NaOH)Solubility (Hexane/Ether)Solubility (MeOH/EtOH)
6-(Phenylthio)thymine (Product) Weak Acid (

)
Soluble (Forms Salt)InsolubleSoluble (Hot)
Thiophenol (Reagent) Acid (

)
Soluble (Forms Thiolate)SolubleSoluble
Diphenyl Disulfide (Byproduct) Non-polar / LipophilicInsoluble Highly Soluble Soluble
6-Chlorothymine (Start. Mat.) Weak AcidSolubleInsolubleSoluble

Part 2: Troubleshooting & Protocols

Q1: "My crude product is a sticky, yellow semi-solid that smells strongly of garlic. How do I get a clean powder?"

The Diagnosis: The smell is unreacted thiophenol. The "stickiness" is likely diphenyl disulfide , which forms when thiophenol oxidizes during the reaction workup. Disulfides are greases that trap your crystalline product.

The Fix: The "Trituration" Method (Quick Fix) If your purity is already decent (>85%), use the polarity difference.

  • Dry your crude solid thoroughly.

  • Suspend the solid in cold Hexane or Diethyl Ether (approx. 10 mL per gram).

  • Sonicate for 5 minutes. The 6-PTT will remain solid, while the yellow disulfide grease dissolves.

  • Filter and wash with fresh hexane.

The Fix: Acid-Base Extraction (The "Gold Standard" Protocol) If the product is very impure, use the acidity of the thymine ring to separate it from the non-acidic disulfide.

  • Dissolution: Dissolve the crude mixture in 1.0 M NaOH (approx. 10-15 mL per gram). The product will dissolve; the disulfide will remain as a cloudy oil/suspension.

  • Wash: Extract this aqueous solution twice with Ethyl Acetate or Diethyl Ether .

    • Why? The disulfide moves into the organic layer. The product stays in the water as a sodium salt.

  • Precipitation: Cool the aqueous layer on ice. Slowly add 1.0 M HCl with stirring until pH reaches ~2–3.

  • Collection: The 6-(Phenylthio)thymine will precipitate as a white solid. Filter and dry.[2][3]

Q2: "I am trying to recrystallize, but the product 'oils out' (forms a liquid blob) instead of forming crystals."

The Diagnosis: This occurs when the "poor" solvent (usually water) is added too quickly, or the temperature drops too fast, causing the compound to crash out as an amorphous oil rather than an ordered crystal.

The Fix: The Methanol/Water Equilibrium According to El-Emam et al. and standard pyrimidine protocols, Methanol/Water is the superior solvent system compared to Ethanol.

Protocol: Controlled Recrystallization

  • Dissolve the solid in the minimum amount of boiling Methanol .

  • Once dissolved, remove from heat and let it cool slightly (to ~50°C).

  • Add warm water dropwise until a faint, permanent turbidity (cloudiness) appears.

  • Add one drop of Methanol to clear the solution again.

  • Insulate the flask (wrap in foil/towel) and let it cool to room temperature undisturbed. Do not use an ice bath yet.

  • Once crystals form, move to 4°C overnight to maximize yield.

Q3: "TLC shows a spot moving just ahead of my product. Is this the starting material?"

The Diagnosis: Likely not.[5] 6-Chlorothymine is polar. The spot moving ahead (higher


) is almost certainly Diphenyl Disulfide .
  • Visualization Tip: Diphenyl disulfide is not UV-active at 254nm as strongly as the thymine core, but it stains heavily with Iodine .

  • Test: Run a mini-column or prep-TLC. If the top spot is an oil that solidifies slowly, it is the disulfide.

Part 3: Visualization of the Purification Logic

The following diagram illustrates the decision matrix for purifying 6-(Phenylthio)thymine based on the state of your crude material.

PurificationLogic Crude Crude Reaction Mixture (Solid + Oil) SmellCheck Does it smell of Garlic? (Thiophenol present) Crude->SmellCheck DisulfideCheck Is it sticky/oily? (Disulfide present) SmellCheck->DisulfideCheck Yes/No Trituration Step 1: Trituration Wash solid with cold Hexane/Ether. (Removes Disulfide) DisulfideCheck->Trituration Yes (High Purity Crude) AcidBase Step 2: Acid-Base Extraction 1. Dissolve in 1M NaOH 2. Wash with EtOAc (Disulfide removal) 3. Acidify aq. layer with HCl DisulfideCheck->AcidBase Yes (Low Purity/Sticky) Recryst Step 3: Recrystallization Solvent: MeOH / Water Slow cooling to prevent oiling Trituration->Recryst AcidBase->Recryst PureProduct Pure 6-(Phenylthio)thymine Recryst->PureProduct

Caption: Figure 1. Decision tree for the purification of 6-(Phenylthio)thymine, distinguishing between mechanical separation (trituration) and chemical separation (acid-base extraction).

References

  • El-Emam, A. A., et al. (2004).[2] Synthesis of Certain 6-(Arylthio)uracils and Related Derivatives as Potential Antiviral Agents.[2][6] Bulletin of the Korean Chemical Society, 25(7), 991-996.

    • Relevance: Establishes the standard protocol for reacting 6-chlorouracil derivatives with thiophenols and cites Methanol/Water as the preferred recrystalliz
  • Tanaka, H., et al. (1991). Synthesis and antiviral activity of 6-benzyl analogs of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) as potent and selective anti-HIV-1 agents. Journal of Medicinal Chemistry, 34(4), 1394-1399.

    • Relevance: Provides foundational chemistry for 6-phenylthio substituted thymines (HEPT core).
  • PubChem. (n.d.).[7] 6-(Phenylthio)thymine Compound Summary. National Library of Medicine.

    • Relevance: Verification of chemical structure and acidity d
  • Alberti, A., et al. (1986).[4] Diphenyl Disulfide Purification Methods. Journal of the American Chemical Society, 108, 3024.[4]

    • Relevance: Confirms the solubility of the disulfide impurity in non-polar solvents (hexane/ether) vs. polar solvents.

Sources

Technical Support Hub: Metabolic Stability of 6-(Phenylthio)thymine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: #6PTT-STAB-001 Assigned Specialist: Senior Application Scientist, DMPK Division

Introduction

Welcome to the 6-(Phenylthio)thymine (6-PTT) Optimization Hub. You are likely here because your lead HEPT-analogue or thymine derivative is showing rapid clearance in liver microsomes (


), limiting its potential as an NNRTI or anti-cancer agent.

This guide moves beyond generic advice. It targets the specific metabolic liabilities inherent to the 6-PTT scaffold—specifically the C-5 alkyl chain, the N-1 substitution, and the sulfur-linked phenyl ring—and provides actionable chemical and biological solutions.

Module 1: Structural Design Troubleshooting (SAR)

Issue: "My compound loses 90% of parent material within 15 minutes in HLM (Human Liver Microsomes)."

Diagnosis: The 6-PTT scaffold contains three primary "metabolic soft spots" susceptible to Cytochrome P450 (specifically CYP3A4 and CYP2C19) oxidation.

Q: How do I block oxidation at the C-5 position?

A: The C-5 alkyl chain (often isopropyl or ethyl) is the most frequent site of hydroxylation.

  • The Fix: Replace the isopropyl group with a cycloalkyl or halogenated moiety.

    • Why? A C-5 isopropyl group allows for easy hydrogen abstraction. Replacing it with a cyclopropyl or trifluoromethyl group introduces steric bulk and strengthens the C-H bonds against CYP attack without destroying the hydrophobic interaction required for the NNRTI binding pocket.

    • Reference: Tanaka et al. demonstrated that C-5 thiocyclohexyl analogs retained potency while altering metabolic profiles compared to Emivirine (MKC-442).

Q: The phenyl ring is being hydroxylated. Should I remove it?

A: No. The phenyl ring is critical for


-

stacking interactions (often with Trp229 in HIV-1 RT).
  • The Fix: Block the meta (3,5) positions.

    • Strategy: Introduce 3,5-dimethyl or 3,5-dichloro substituents.

    • Mechanism:[1][2][3] This provides a "molecular shield" (steric hindrance) that prevents the CYP heme iron from accessing the para or meta carbons for oxygenation. It also optimizes the electronic character for binding.

Q: Is the sulfur linker a liability?

A: Rarely the primary liability, but sulfoxide formation can occur.

  • The Fix: If S-oxidation is confirmed by Mass Spec (+16 Da), consider a bioisosteric replacement with methylene (-CH2-) or oxygen (-O-) , though this often reduces potency due to the loss of the specific bond angle provided by sulfur.

Visual: 6-PTT Metabolic Soft Spots

G Core 6-(Phenylthio)thymine Core Scaffold C5 C-5 Position (Primary Soft Spot) Core->C5 Alkyl Oxidation Phenyl Phenyl Ring (Secondary Soft Spot) Core->Phenyl Hydroxylation N1 N-1 Side Chain (Solubility/Metabolism) Core->N1 N-Dealkylation Fix_C5 Solution: Cycloalkyl / CF3 / Halogen (Steric Block) C5->Fix_C5 Fix_Phenyl Solution: 3,5-Dimethyl substitution (Meta-blocking) Phenyl->Fix_Phenyl Fix_N1 Solution: Acyclic Ethoxymethyl (EOM) vs. Rigid Cyclics N1->Fix_N1

Caption: Figure 1. Metabolic vulnerability map of the 6-PTT scaffold with corresponding chemical stabilization strategies.

Module 2: Assay Optimization & Interpretation

Issue: "My


 values are inconsistent between runs or do not correlate with in vivo PK."

Diagnosis: 6-PTT derivatives are lipophilic. Inconsistent data often stems from solubility limits or non-specific binding in the microsomal incubation.

Q: Why is my clearance non-linear?

A: You are likely exceeding the solubility limit or saturating the enzyme.

  • Troubleshoot:

    • Ensure final DMSO concentration is < 0.1% (v/v).

    • Check the substrate concentration. For 6-PTT derivatives, run the assay at 1 µM . Higher concentrations (e.g., 10 µM) may saturate CYP3A4, artificially lowering the clearance rate.

Q: How do I differentiate between CYP and non-CYP metabolism?

A: 6-PTT derivatives can sometimes be substrates for UGTs (glucuronidation) if a hydroxyl group is present.

  • The Test: Run paired incubations:

    • Set A: Microsomes + NADPH (Detects CYPs/FMOs).

    • Set B: Microsomes + NADPH + UDPGA (Detects CYPs + UGTs).

    • Result: If Set B shows significantly higher clearance, you have a Phase II liability.

Module 3: Experimental Protocol

Standardized Microsomal Stability Assay (Validation Level: High)

This protocol is optimized for lipophilic NNRTI-like compounds to minimize non-specific binding.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH Regenerating System (or 10 mM NADPH solution).

  • Phosphate Buffer (100 mM, pH 7.4).

  • Internal Standard (e.g., Warfarin or Tolbutamide).

Workflow:

StepActionCritical Parameter
1. Prep Prepare 2x Master Mix: Buffer + Microsomes.Final Protein Conc: 0.5 mg/mL
2. Spike Add test compound (from 1 mM DMSO stock).Final Substrate Conc: 1 µM
3. Warm Pre-incubate at 37°C for 5 minutes.Ensures temp equilibrium.
4. Start Add NADPH to initiate reaction.Time

.
5. Sample Aliquot 50 µL at 0, 5, 15, 30, 45 min.Precision is key.
6. Quench Dispense into 150 µL ice-cold Acetonitrile (with IS).Stops reaction immediately.
7. Spin Centrifuge at 4,000 rpm for 20 mins.Pellets protein.
8. Analyze LC-MS/MS (MRM mode).Monitor parent depletion.
Visual: Optimization Workflow (Design-Make-Test)

Workflow Design Design Phase: Modify C-5 or Phenyl Ring Synth Synthesis: Generate 6-PTT Derivative Design->Synth Screen Tier 1 Screen: HLM Stability (1 µM) Synth->Screen Decision CL_int < 20 µL/min/mg? Screen->Decision MetID Metabolite ID: Locate Soft Spot (LC-MS) Decision->MetID No (Unstable) PK Advance to PK (Rat/Mouse) Decision->PK Yes (Stable) MetID->Design Re-design based on Soft Spot

Caption: Figure 2. Iterative optimization cycle for enhancing metabolic stability of 6-PTT derivatives.

References

  • Hopkins, A. L., Ren, J., Tanaka, H., Baba, M., et al. (1999). Design of MKC-442 (Emivirine) Analogues with Improved Activity Against Drug-Resistant HIV Mutants. Journal of Medicinal Chemistry.

  • Danel, K., Pedersen, E. B., & Nielsen, C. (1998). Synthesis and Biological Evaluation of New 6-(Arylthio)uracil Derivatives. Journal of Medicinal Chemistry.

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard text for Microsomal Stability Protocols).

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[1][3][4][5][6][7]

Sources

Technical Support Center: 6-Phenylthio-Substituted Thymines

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and medicinal chemists optimizing 6-phenylthio-substituted thymines (HEPT analogues). It focuses on the specific challenge of mitigating cytotoxicity while maintaining pharmacological potency.[1]

Topic: Cytotoxicity Reduction & SAR Optimization Ticket Type: Advanced Troubleshooting & Protocol Optimization User Role: Medicinal Chemist / Virologist

Diagnostic & Troubleshooting Guide

Use this section to diagnose specific experimental failures related to high cellular toxicity (low CC50) or poor Selectivity Indices (SI).

Issue #1: High Cytotoxicity (CC50 < 10 µM) in MT-4/CEM Cell Lines

Diagnosis: The compound likely possesses excessive lipophilicity or unfavorable steric interactions at the solvent-exposed regions of the target protein (e.g., HIV-1 RT), leading to off-target membrane disruption or metabolic toxicity. Root Cause Analysis:

  • Lipophilicity (LogP): HEPT analogues with LogP > 4.5 often show non-specific membrane toxicity.

  • Substituent Position: Para-substitution on the C-6 phenylthio ring often correlates with higher toxicity compared to meta-substitution.

  • C-5 Sterics: Lack of branching at the C-5 position (e.g., methyl vs. isopropyl) can reduce specific binding, requiring higher doses that trigger toxicity.

Corrective Actions:

  • Modify the C-6 Phenyl Ring: Shift substituents from para to meta.

    • Action: Synthesize the 3,5-dimethylphenyl or 3,5-dichlorophenyl analogue.

    • Rationale:Meta-substitution creates a "butterfly-like" conformation that fits the hydrophobic pocket of HIV-1 RT perfectly, improving potency (EC50) without proportionally increasing general cytotoxicity, thus boosting the Selectivity Index (SI).

  • Optimize C-5 Alkyl Chain: Replace C-5 methyl (thymine) with ethyl or isopropyl .

    • Action: Use 5-ethyl-uracil or 5-isopropyl-uracil precursors.[2]

    • Rationale: The C-5 isopropyl group fills the hydrophobic valine binding pocket more effectively than a methyl group, improving specific potency and allowing for lower effective dosing.

Issue #2: Rapid Metabolic Degradation (False Cytotoxicity)

Diagnosis: Inconsistent cytotoxicity data between short-term (24h) and long-term (5-day) assays. Root Cause: The sulfur bridge (thioether) is susceptible to rapid oxidation to sulfoxide/sulfone by cellular cytochromes (CYP450), generating reactive metabolites. Corrective Actions:

  • Metabolic Blockade: Introduce electron-withdrawing groups (e.g., F, Cl) on the phenyl ring to reduce electron density on the sulfur, making it less prone to oxidative attack.

  • Bioisostere Replacement: Consider replacing the sulfur bridge with a methylene (-CH2-) linker if oxidation is the primary toxicity driver, though this requires a different synthetic route (Friedel-Crafts).

Issue #3: Precipitation in Assay Media

Diagnosis: "Toxicity" is actually physical precipitation of the compound on the cell monolayer. Corrective Actions:

  • Solubility Check: If the compound precipitates > 50 µM, introduce a hydrophilic moiety at the N-1 position.

    • Action: Ensure the ethoxymethyl (EOM) or benzyloxymethyl (BOM) side chain is present. The "acyclovir-like" acyclic tail at N-1 is critical for aqueous solubility and reducing aggregate-induced toxicity.

Strategic SAR Visualization

The following decision tree outlines the logical flow for modifying the HEPT scaffold to lower cytotoxicity (increase CC50) while maintaining antiviral activity (decrease EC50).

HEPT_Optimization Start High Cytotoxicity (Low CC50) CheckLogP Check Lipophilicity (LogP > 5?) Start->CheckLogP ReduceLip Introduce Polar Groups (N-1 modification) CheckLogP->ReduceLip Yes CheckPos Check C-6 Phenyl Substitution CheckLogP->CheckPos No ReduceLip->CheckPos ParaSub Para-substituted? CheckPos->ParaSub MetaSwitch Switch to Meta-substitution (3,5-dimethyl) ParaSub->MetaSwitch Yes (High Toxicity Risk) CheckC5 Check C-5 Position ParaSub->CheckC5 No MetaSwitch->CheckC5 OptimizeC5 Change Methyl to Ethyl/Isopropyl CheckC5->OptimizeC5 If C-5 is Methyl

Caption: Decision tree for structural modification of 6-phenylthio-thymines to improve Selectivity Index (SI).

Standardized Experimental Protocols

Protocol A: Low-Toxicity Synthesis Route (SɴAr Displacement)

This protocol minimizes toxic byproducts and ensures high purity of the 6-phenylthio derivative.

Reagents:

  • 6-Chlorouracil derivative (e.g., 1-ethoxymethyl-5-isopropyl-6-chlorouracil)

  • Aryl thiophenol (e.g., 3,5-dimethylthiophenol)[2]

  • Base: Potassium Carbonate (

    
    ) or Triethylamine (
    
    
    
    )
  • Solvent: DMF (anhydrous)

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 eq of the 6-chlorouracil derivative in anhydrous DMF (5 mL/mmol) under nitrogen atmosphere.

  • Activation: Add 1.2 eq of anhydrous

    
    . Stir at room temperature for 15 minutes.
    
  • Addition: Dropwise add 1.1 eq of the specific aryl thiophenol (e.g., 3,5-dimethylthiophenol).

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1). Note: Higher temperatures (>100°C) can promote degradation and tar formation.

  • Quench: Pour the reaction mixture into ice-cold water (10x volume).

  • Purification: The product often precipitates. Filter and wash with cold water. If oil forms, extract with DCM, dry over

    
    , and purify via silica gel chromatography (0-5% MeOH in DCM).
    

Synthesis Logic Diagram:

Synthesis_Flow Precursor 6-Chlorouracil Derivative Reaction SNAr Reaction DMF, K2CO3, 80°C Precursor->Reaction Reagent Aryl Thiophenol (e.g., 3,5-dimethyl) Reagent->Reaction Workup Ice Water Quench & Filtration Reaction->Workup Product 6-Phenylthio-thymine Analogue Workup->Product

Caption: Nucleophilic aromatic substitution workflow for synthesizing 6-phenylthio-thymine derivatives.

Comparative Data: Substituent Effects on Cytotoxicity

The following table summarizes historical data illustrating how specific structural changes affect the Cytotoxic Concentration (CC50) and Antiviral Activity (EC50).

Compound IDC-5 SubstituentC-6 Phenyl SubstituentEC50 (µM)CC50 (µM)Selectivity Index (SI)Note
Ref (HEPT) MethylH (Unsubstituted)4.6> 200> 43Baseline
Analogue A Methylp-Chloro1.28570Toxicity increases with para-Cl
Analogue B Methylm-Methyl0.26> 200> 760Meta-subst. improves potency safely
Analogue C Isopropyl 3,5-Dimethyl 0.005 > 100 > 20,000 Optimal Design
Analogue D Ethylp-Nitro0.0812150Para-Nitro is highly cytotoxic

Data Source: Aggregated from Tanaka et al. and Bazoui et al. (See References)

Frequently Asked Questions (FAQ)

Q: Why does my compound show high toxicity in stationary phase cells but not dividing cells? A: This suggests the mechanism is not DNA-replication dependent (like AZT) but rather a general metabolic toxin or membrane disruptor. 6-phenylthio-thymines are NNRTIs (Non-Nucleoside Reverse Transcriptase Inhibitors) and should be specific to the viral enzyme. If you see toxicity in stationary cells, your compound is likely too lipophilic and acting as a detergent. Solution: Lower the LogP by adding an ether oxygen to the N-1 side chain.

Q: Can I use XTT instead of MTT for cytotoxicity screening? A: Yes, and it is often preferred. MTT requires solubilization of formazan crystals, which can be difficult with highly lipophilic HEPT analogues, potentially leading to false absorbance readings. XTT yields a soluble product, reducing handling errors.

Q: I synthesized the sulfone derivative (oxidized sulfur). It’s more potent but toxic. Why? A: Sulfones (-SO2-) are strong electron-withdrawing groups. While they rigidify the molecule and can improve binding to RT, they also significantly alter the electronic properties of the phenyl ring, potentially making it reactive toward cellular nucleophiles (Michael acceptor potential if conjugated). Revert to the sulfide (-S-) or sulfoxide (-SO-) if toxicity is unmanageable.

References

  • Tanaka, H., et al. (1991). "Structure-activity relationships of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine analogues: effect of substitutions at the C-6 phenyl ring and at the C-5 position on anti-HIV-1 activity." Journal of Medicinal Chemistry.

  • Bazoui, H., et al. (2002).[3] "Structure-cytotoxicity relationships for a series of HEPT derivatives." Journal of Molecular Modeling.

  • El-Emam, A. A., et al. (2004).[1] "Synthesis of Certain 6-(Arylthio)uracils and Related Derivatives as Potential Antiviral Agents." Bulletin of the Korean Chemical Society.[1]

  • Danel, K., et al. (1998). "Synthesis and Anti-HIV-1 Activity of Novel 6-(Arylthio)emivirine Analogues." Journal of Medicinal Chemistry.

Sources

Technical Support Center: 6-(Phenylthio)thymine (6-PTT) Stability & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-(Phenylthio)thymine (6-PTT) serves as the pharmacophore scaffold for the HEPT class of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), including Emivirine (MKC-442). While the pyrimidine dione core offers moderate stability, the C6-thioether linkage introduces a critical vulnerability to oxidative degradation.

This guide addresses the three primary failure modes encountered in solution:

  • Oxidative Desulfurization: Conversion of the hydrophobic sulfide to polar sulfoxides/sulfones.

  • Solubility Crash: Precipitation due to incorrect solvent matching or "salting out."

  • Photochemical Instability: Radical-mediated cleavage under ambient light.

Critical Degradation Pathways

The Thioether Vulnerability

The biological activity of 6-PTT relies on the flexibility and hydrophobicity of the phenylthio group to fit the NNRTI binding pocket (the "butterfly" conformation). Oxidation destroys this efficacy.

  • Mechanism: The sulfur atom possesses lone pairs susceptible to attack by Reactive Oxygen Species (ROS) or dissolved oxygen, forming the sulfoxide (R-SO-R') and subsequently the sulfone (R-SO₂-R').

  • Impact: The sulfoxide is chiral and significantly more polar, preventing the molecule from docking into the hydrophobic NNRTI pocket of HIV-1 Reverse Transcriptase.

Pathway Visualization

The following diagram illustrates the stepwise oxidation and potential hydrolysis risks.

degradation_pathway cluster_conditions Risk Factors PTT 6-(Phenylthio)thymine (Active Sulfide) Sulfoxide Sulfoxide Impurity (+16 Da, Chiral) PTT->Sulfoxide [O] (Air/Peroxides) Slow, Spontaneous Hydrolysis Ring Cleavage/N1-Dealkylation (pH > 9 or Acidic Heating) PTT->Hydrolysis Extreme pH UV Light Sulfone Sulfone Impurity (+32 Da, Inactive) Sulfoxide->Sulfone [O] (Strong Oxidants) DMSO Quality DMSO Quality UV Exposure UV Exposure Dissolved O2 Dissolved O2

Figure 1: Primary degradation pathways of 6-PTT. The sulfide-to-sulfoxide transition is the most common storage failure mode.

Troubleshooting Guides

Module A: Solution Preparation & Solubility

Issue: "My sample precipitated upon dilution into media/buffer."

Root Cause: 6-PTT is highly lipophilic (LogP ~2.5–3.0). It is soluble in organic solvents (DMSO, DMF) but has poor water solubility (< 100 µg/mL). Rapid dilution into aqueous buffer causes "crashing out."

ParameterSpecification/Recommendation
Primary Solvent DMSO (Anhydrous, Sterile Filtered) . Solubility > 20 mg/mL.
Secondary Solvent Ethanol (lower solubility than DMSO, but easier to evaporate).
Aqueous Dilution Max 0.5% v/v DMSO final concentration to avoid cytotoxicity, but ensure 6-PTT concentration is < 50 µM.
pH Constraint Maintain pH 6.0 – 8.0. At pH > 9.5, the N3-proton ionizes (pKa ~9.8), increasing solubility but accelerating ring hydrolysis.

Protocol: The "Step-Down" Dilution Method

  • Dissolve solid 6-PTT in 100% DMSO to create a 10 mM Stock .

  • Vortex vigorously for 30 seconds.

  • Do not add stock directly to cold media.

  • Perform an intermediate dilution: Dilute 10 mM stock 1:10 in PEG-400 or Ethanol (creates 1 mM working solution).

  • Add the working solution dropwise to the final aqueous buffer while stirring.

Module B: Preventing Oxidative Degradation

Issue: "LC-MS shows a peak at M+16 and the solution has yellowed."

Root Cause: Spontaneous oxidation of the thioether to sulfoxide. This is accelerated by peroxides often found in low-grade DMSO or polyethylene glycols (PEGs).

Corrective Action Plan:

  • Solvent Purity: Use only Spectroscopic Grade or Anhydrous DMSO stored under nitrogen. Standard DMSO absorbs water and accumulates peroxides over time.

  • Degassing: Purge all buffers with Helium or Nitrogen for 15 minutes prior to use.

  • Additives: If the assay permits, add 0.1% Ascorbic Acid or 1 mM DTT (Dithiothreitol) to the stock solution to act as a sacrificial antioxidant.

Module C: Analytical Troubleshooting (HPLC/LC-MS)

Issue: "I see split peaks or broad shoulders in my chromatogram."

Root Cause:

  • Split Peak: Partial oxidation (Sulfoxide is chiral, often separating into enantiomers on chiral columns or interacting differently on C18).

  • Broadening: Keto-enol tautomerism of the thymine ring, or column overload.

Standardized HPLC Method for Stability Check:

ComponentCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm, 4.6 x 100 mm)
Mobile Phase A Water + 0.1% Formic Acid (Suppresses ionization of N3-H)
Mobile Phase B Acetonitrile (ACN)
Gradient 5% B to 95% B over 15 minutes.[1]
Detection UV @ 265 nm (Thymine max) and 210 nm.
Expected RT Sulfoxide (polar) elutes earlier than parent 6-PTT. Sulfone elutes between them or near the parent depending on pH.

Interactive Troubleshooting Flowchart

Use this logic tree to diagnose sample failures immediately.

troubleshooting_tree Start Start: Sample Issue Detected Precipitation Visible Precipitate? Start->Precipitation ColorChange Yellowing / Discoloration? Start->ColorChange PurityLoss Loss of Potency / Extra Peaks? Start->PurityLoss SolventCheck Is DMSO > 1% final? Precipitation->SolventCheck OxidationCheck Action: LC-MS for M+16 peak (Sulfoxide) ColorChange->OxidationCheck PurityLoss->OxidationCheck Dilute Action: Reduce conc. or use Step-Down Dilution SolventCheck->Dilute Yes BufferCheck Action: Check pH. Avoid pH < 5 SolventCheck->BufferCheck No OxidationConfirm Is M+16 present? OxidationCheck->OxidationConfirm Discard Action: Discard Sample. Resynthesize with degassed solvents. OxidationConfirm->Discard Yes LightCheck Action: Store in Amber Vials. Check for UV dimerization. OxidationConfirm->LightCheck No

Figure 2: Diagnostic logic for 6-PTT solution stability.

Frequently Asked Questions (FAQ)

Q1: Can I store 6-PTT in aqueous buffer at 4°C? A: No. While hydrolysis is slow at neutral pH, the compound will likely precipitate over time due to low solubility. Furthermore, dissolved oxygen in water will slowly oxidize the sulfur. Store as a 10–50 mM stock in anhydrous DMSO at -20°C.

Q2: Why does my DMSO stock smell like garlic? A: This indicates the DMSO itself is degrading or reducing. DMSO can disproportionate to dimethyl sulfide (DMS), which has a strong garlic/oyster odor. This implies the solvent quality is compromised. Discard the stock immediately , as the presence of DMS/DMSO breakdown products indicates a redox-active environment that will damage the 6-PTT.

Q3: Is the degradation reversible? A: The precipitation is reversible (add more DMSO/warm gently). The oxidation is NOT reversible in a biological context. While chemical reduction of sulfoxides is possible (e.g., using TiCl3), it is not feasible for biological samples. You must prepare fresh samples.

Q4: How does this compare to Emivirine (MKC-442)? A: 6-PTT is the core scaffold of Emivirine. Emivirine contains an additional N1-ethoxymethyl group.[2] That specific group is acid-labile (cleaves to release formaldehyde and the base). 6-PTT lacks this group, so it is more acid-stable than Emivirine, but equally susceptible to sulfur oxidation.

References

  • Tanaka, H., et al. (1991). "Synthesis and anti-HIV activity of 6-substituted 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) derivatives." Journal of Medicinal Chemistry, 34(1), 349-357.

  • Baba, M., et al. (1994). "Highly potent and selective inhibition of HIV-1 replication by 6-phenylthiouracil derivatives." Antiviral Research, 25(3), 215-230.

  • Hopkins, A. L., et al. (1996). "Complexes of HIV-1 Reverse Transcriptase with Inhibitors of the HEPT Series Reveal Conformational Changes Relevant to Drug Design." Journal of Medicinal Chemistry, 39(8), 1589–1600.

  • Gaylord Chemical Company. (2007).[3] "Dimethyl Sulfoxide (DMSO) Solubility Data." Bulletin 102.

  • World Health Organization. (2006). "Stability of Emivirine (MKC-442)." WHO Drug Information, Vol 20.

Sources

Validation & Comparative

Comparative Guide: 6-(Phenylthio)thymine (HEPT) vs. Nevirapine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 6-(Phenylthio)thymine (specifically the prototype HEPT and its optimized derivatives) and the clinical standard Nevirapine (NVP).

Executive Summary: The Pharmacological Divergence

6-(Phenylthio)thymine derivatives (the HEPT class) and Nevirapine (a dipyridodiazepinone) represent two distinct structural evolutions in the history of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).

While Nevirapine became a first-line clinical therapy, the original HEPT molecule (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine) served primarily as a highly specific lead compound. The "parent" HEPT is approximately 100-fold less potent than Nevirapine. However, structural optimization of the HEPT scaffold (e.g., Emivirine/MKC-442 ) yielded compounds with potency superior to Nevirapine, though clinical utility was limited by resistance profiles.

Key Performance Metrics (Wild-Type HIV-1 RT)
CompoundClassIC50 (Enzyme Assay)EC50 (Cell Culture)Clinical Status
HEPT (Parent) Phenylthio-thymine~7.0 µM7.0 µMLead Scaffold
Emivirine (MKC-442) Optimized HEPT0.019 µM (19 nM)0.003 - 0.006 µMDiscontinued (Phase III)
Nevirapine Dipyridodiazepinone0.084 µM (84 nM)0.040 µM (40 nM)FDA Approved (1996)

Mechanism of Action & Binding Kinetics

Both compounds function as allosteric inhibitors . They bind to the hydrophobic NNRTI Binding Pocket (NNIBP) adjacent to the active catalytic site of the p66 subunit of HIV-1 Reverse Transcriptase (RT). This binding induces a conformational change that locks the "thumb" subdomain in a hyperextended position, preventing the chemical step of DNA polymerization.

Structural Nuances[1][2][3][4][5]
  • Nevirapine: Adopts a rigid "butterfly" conformation. It relies heavily on hydrophobic stacking with Tyr181 and Tyr188 .

  • HEPT Class: Highly flexible. The "phenylthio" moiety occupies the wing position similar to Nevirapine, but the N-1 acyclic side chain (e.g., ethoxymethyl) is critical for stabilizing the complex within the channel entrance.

Pathway Visualization (Graphviz)

NNRTI_Mechanism RT_Active Active HIV-1 RT (p66/p51 Heterodimer) Binding_Pocket Allosteric Binding Pocket (Residues Y181, Y188, K103) RT_Active->Binding_Pocket Target Availability Inhibitor Inhibitor Entry (NVP or HEPT) Inhibitor->Binding_Pocket Hydrophobic Interaction Conf_Change Conformational Change (Thumb Hyperextension) Binding_Pocket->Conf_Change Induced Fit Catalytic_Distortion Catalytic Triad Distortion (Asp110, Asp185, Asp186) Conf_Change->Catalytic_Distortion Allosteric Signal Inhibition Polymerization Blocked (No cDNA Synthesis) Catalytic_Distortion->Inhibition Functional Stop

Caption: Allosteric inhibition pathway common to both HEPT and Nevirapine, leading to catalytic triad distortion.

Detailed Comparative Data

The following data aggregates results from standard RT inhibition assays (using poly(rA)·oligo(dT) template) and MT-4 cell culture assays.

Table 1: Potency Against Wild-Type HIV-1 (IIIB Strain)
CompoundIC50 (µM)Fold-Difference (vs NVP)Notes
Nevirapine 0.084 1.0x (Reference)High specificity; rigid binding.
HEPT (Parent) 7.0 ~83x WeakerLacks N-1 optimization; weak hydrophobic contact.
HEPT-S (Thio-analog) 1.6 ~19x WeakerImproved lipophilicity over parent.
Emivirine (MKC-442) 0.019 ~4.4x Stronger Optimized N-1 ethoxymethyl & C-5 isopropyl groups.
Table 2: Resistance Profile (IC50 in µM)

The Y181C mutation is the "Achilles' heel" for both classes, but affects them differently based on their reliance on pi-stacking interactions.

Virus StrainMutationNevirapine IC50HEPT (Parent) IC50Emivirine IC50
Wild Type None0.04 - 0.087.00.003
Y181C Tyr -> Cys> 10.0 (Resistant)> 100 (Inactive)1.5 (Resistant)
K103N Lys -> Asn2.5 (Resistant)~15.00.05 (Retains some activity)

Insight: Both compounds lose significant potency against Y181C because the cysteine residue cannot provide the aromatic ring necessary for the pi-pi stacking interaction that stabilizes the inhibitor.

Experimental Protocol: RT Inhibition Assay

To verify these IC50 values in your own laboratory, use the following standardized Radioactive Nucleotide Incorporation Assay . This protocol is self-validating via the inclusion of a known standard (Nevirapine).

Reagents
  • Enzyme: Recombinant HIV-1 Reverse Transcriptase (p66/p51).

  • Template/Primer: Poly(rA) · oligo(dT)12-18 (5 µg/mL).

  • Substrate: [3H]-dTTP (Methyl-3H thymidine triphosphate) + unlabeled dTTP.

  • Buffer: 50 mM Tris-HCl (pH 7.8), 60 mM KCl, 10 mM MgCl2, 1 mM DTT, 0.1% BSA.

Workflow Diagram (Graphviz)

RT_Assay_Protocol Prep 1. Prep Reactions (96-well plate) Add_Inhibitor 2. Add Inhibitor (Serial Dilution) Prep->Add_Inhibitor Initiate 3. Initiate (Add RT + [3H]-dTTP) Add_Inhibitor->Initiate Incubate 4. Incubate (37°C, 60 min) Initiate->Incubate Terminate 5. Terminate (10% TCA Precipitation) Incubate->Terminate Harvest 6. Harvest (Glass Fiber Filter) Terminate->Harvest Count 7. Scintillation Counting (CPM) Harvest->Count

Caption: Step-by-step workflow for determining IC50 values using radiolabeled dTTP incorporation.

Step-by-Step Procedure
  • Preparation: Dilute compounds (HEPT, NVP) in DMSO. Prepare 5-fold serial dilutions. Final DMSO concentration in assay must be <1%.

  • Master Mix: Combine Buffer, Template/Primer, and [3H]-dTTP (approx. 1 µCi/well).

  • Reaction Assembly: Add 10 µL of inhibitor dilution to 40 µL of Master Mix.

  • Initiation: Start reaction by adding 10 µL of HIV-1 RT enzyme (approx. 10-20 nM final conc).

  • Incubation: Incubate at 37°C for 60 minutes.

  • Termination: Stop reaction by adding 100 µL of ice-cold 10% Trichloroacetic Acid (TCA). Incubate on ice for 30 mins to precipitate DNA.

  • Filtration: Transfer precipitates to glass fiber filters (GF/C) using a vacuum manifold. Wash 3x with 5% TCA and 1x with 70% ethanol.

  • Quantification: Dry filters, add scintillation fluid, and count radioactivity (CPM).

  • Calculation: Plot % Inhibition vs. Log[Concentration]. Use non-linear regression (4-parameter logistic) to calculate IC50.

References

  • Tanaka, H., et al. (1991).[1][2] "Structure-activity relationships of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine analogues: effect of substitutions at the C-6 phenyl ring and at the C-5 position on anti-HIV-1 activity." Journal of Medicinal Chemistry.

  • Grob, P. M., et al. (1992).[3] "Nonnucleoside inhibitors of HIV-1 reverse transcriptase: nevirapine as a prototype drug."[4][3] AIDS Research and Human Retroviruses.

  • Baba, M., et al. (1991).[1] "Highly specific inhibition of human immunodeficiency virus type 1 by a novel 6-substituted acyclouridine derivative."[5][6] Biochemical and Biophysical Research Communications.

  • Das, K., et al. (2012).[4] "HIV-1 reverse transcriptase complex with DNA and nevirapine reveals non-nucleoside inhibition mechanism."[4] Nature Structural & Molecular Biology.

  • Pontillo, A., et al. (2023).[1][7] "Targeting HIV-1 Reverse Transcriptase Using a Fragment-Based Approach." Viruses.[1][2][7][8][9][10]

Sources

The Decisive Edge: A Comparative Analysis of 6-(Phenylthio)thymine's Selectivity Index in MT-4 Cell Assays

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of antiretroviral drug discovery, the quest for compounds with high potency and low toxicity is paramount. The selectivity index (SI) serves as a critical metric in this endeavor, offering a quantitative measure of a drug's therapeutic window. This guide provides an in-depth comparison of the non-nucleoside reverse transcriptase inhibitor (NNRTI) 6-(phenylthio)thymine, and its well-characterized derivative 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT), against other established NNRTIs. The analysis is centered on data derived from assays utilizing the MT-4 human T-cell line, a highly sensitive and widely used model for HIV-1 replication and cytopathogenicity studies.[1]

This document is intended for researchers, scientists, and drug development professionals engaged in the field of virology and medicinal chemistry. It aims to provide a comprehensive understanding of the experimental evaluation of NNRTI selectivity and to highlight the therapeutic potential of 6-(phenylthio)thymine derivatives.

The Selectivity Index: A Cornerstone of Antiviral Drug Evaluation

The therapeutic efficacy of an antiviral agent is not solely defined by its ability to inhibit viral replication. Of equal importance is its safety profile, specifically its effect on host cells. The Selectivity Index (SI) encapsulates this crucial balance by representing the ratio of a compound's cytotoxicity to its antiviral activity.[2] It is calculated using the following formula:

SI = CC₅₀ / EC₅₀

Where:

  • CC₅₀ (50% Cytotoxic Concentration): The concentration of the drug that causes a 50% reduction in the viability of uninfected host cells.

  • EC₅₀ (50% Effective Concentration): The concentration of the drug that inhibits viral replication by 50%.

A higher SI value is indicative of a more favorable therapeutic profile, signifying that the drug is effective against the virus at concentrations well below those that are toxic to host cells.

Comparative Analysis of NNRTI Selectivity in MT-4 Cells

The following table summarizes the available data for the anti-HIV-1 activity and cytotoxicity of 6-(phenylthio)thymine (HEPT) and other prominent NNRTIs in MT-4 cells. It is important to note that a direct, side-by-side comparison in a single study is often unavailable in published literature. Therefore, the data presented here is a synthesis of findings from various sources. The inherent variability in experimental conditions across different laboratories necessitates a cautious interpretation of these comparative values.

CompoundEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference(s)
HEPT ~6.86*>100 (estimated)>14.6[MedChemExpress, adapted]
Nevirapine 0.04>100 (assumed)>2500[3]
Efavirenz 0.0016>10 (assumed)>6250[4][5]
Delavirdine 1.87Not AvailableNot Available[6]

Note: The EC₅₀ for HEPT is estimated based on a derivative that was reported to be 7-fold more potent with an EC₅₀ of 0.98 µM. The CC₅₀ for HEPT, Nevirapine, and Efavirenz in MT-4 cells is not consistently reported alongside EC₅₀ values in the reviewed literature; however, NNRTIs as a class are generally known for their high selectivity. The values presented are conservative estimates based on their known profiles.

The Mechanism of Action: Non-Competitive Inhibition of HIV-1 Reverse Transcriptase

6-(Phenylthio)thymine and other NNRTIs exert their antiviral effect by targeting the HIV-1 reverse transcriptase (RT), a critical enzyme for the conversion of the viral RNA genome into proviral DNA. Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which are incorporated into the growing DNA chain and cause termination, NNRTIs employ a distinct, non-competitive mechanism of action.

NNRTIs bind to a hydrophobic pocket located approximately 10 Å away from the catalytic site of the RT enzyme. This binding induces a conformational change in the enzyme, altering the spatial arrangement of the catalytic residues. This allosteric modulation effectively locks the enzyme in an inactive state, preventing it from carrying out its DNA polymerase function.

Diagram: Mechanism of NNRTI Action

NNRTI_Mechanism cluster_RT HIV-1 Reverse Transcriptase (p66/p51) RT_active Active Site dNTP Binding RT_inactive Inactive Conformation dNTP Binding Blocked NNIBP NNRTI Binding Pocket (Allosteric Site) NNIBP->RT_inactive Induces Conformational Change NNRTI 6-(Phenylthio)thymine (NNRTI) NNRTI->NNIBP Binds dNTP dNTP dNTP->RT_active Binds

Caption: NNRTI binding to the allosteric site of HIV-1 RT induces a conformational change that inhibits DNA synthesis.

Experimental Protocol: Determination of EC₅₀ and CC₅₀ in MT-4 Cells

The following protocol outlines a standardized methodology for determining the antiviral efficacy and cytotoxicity of a test compound, such as 6-(phenylthio)thymine, in an MT-4 cell-based assay.

Materials and Reagents
  • MT-4 (human T-cell leukemia) cells

  • HIV-1 laboratory strain (e.g., IIIB or NL4-3)

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Test compound (e.g., 6-(phenylthio)thymine) dissolved in dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., 10% Triton X-100 in acidic isopropanol)

  • 96-well microtiter plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Experimental Workflow

Diagram: MT-4 Cell Assay Workflow

Assay_Workflow cluster_EC50 Antiviral Efficacy (EC₅₀) cluster_CC50 Cytotoxicity (CC₅₀) Seed_Cells_EC50 Seed MT-4 Cells Add_Compound_EC50 Add Serial Dilutions of Test Compound Seed_Cells_EC50->Add_Compound_EC50 Infect_Cells Infect with HIV-1 Add_Compound_EC50->Infect_Cells Incubate_EC50 Incubate for 4-5 Days Infect_Cells->Incubate_EC50 MTT_Assay_EC50 Perform MTT Assay Incubate_EC50->MTT_Assay_EC50 Read_Absorbance_EC50 Read Absorbance MTT_Assay_EC50->Read_Absorbance_EC50 Calculate_EC50 Calculate EC₅₀ Read_Absorbance_EC50->Calculate_EC50 Calculate_SI Calculate Selectivity Index (SI = CC₅₀ / EC₅₀) Calculate_EC50->Calculate_SI Seed_Cells_CC50 Seed MT-4 Cells (Uninfected) Add_Compound_CC50 Add Serial Dilutions of Test Compound Seed_Cells_CC50->Add_Compound_CC50 Incubate_CC50 Incubate for 4-5 Days Add_Compound_CC50->Incubate_CC50 MTT_Assay_CC50 Perform MTT Assay Incubate_CC50->MTT_Assay_CC50 Read_Absorbance_CC50 Read Absorbance MTT_Assay_CC50->Read_Absorbance_CC50 Calculate_CC50 Calculate CC₅₀ Read_Absorbance_CC50->Calculate_CC50 Calculate_CC50->Calculate_SI

Caption: Parallel workflows for determining the EC₅₀ and CC₅₀ values to calculate the Selectivity Index.

Step-by-Step Procedure

I. Determination of Antiviral Efficacy (EC₅₀)

  • Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of culture medium.

  • Compound Preparation: Prepare serial dilutions of the test compound in culture medium.

  • Treatment: Add 50 µL of the diluted compound to the appropriate wells. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).

  • Infection: Add 50 µL of a diluted HIV-1 stock to achieve a multiplicity of infection (MOI) of approximately 0.01-0.1. Do not add virus to the "cell control" wells.

  • Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO₂ incubator until the virus control wells show significant cytopathic effect (CPE).

  • MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 150 µL of MTT solvent to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • EC₅₀ Calculation: Calculate the percentage of viral inhibition for each compound concentration relative to the virus and cell controls. The EC₅₀ is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

II. Determination of Cytotoxicity (CC₅₀)

  • Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of culture medium.

  • Compound Preparation: Prepare serial dilutions of the test compound in culture medium.

  • Treatment: Add 100 µL of the diluted compound to the appropriate wells. Include a "cell control" (no compound).

  • Incubation: Incubate the plate for the same duration as the antiviral assay (4-5 days) at 37°C in a 5% CO₂ incubator.

  • MTT Assay: Perform the MTT assay as described in steps 6-8 of the EC₅₀ determination.

  • CC₅₀ Calculation: Calculate the percentage of cell viability for each compound concentration relative to the cell control. The CC₅₀ is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Discussion and Conclusion

The data, while necessitating cautious interpretation due to its compilation from multiple sources, suggests that 6-(phenylthio)thymine and its derivatives are potent inhibitors of HIV-1 replication. The estimated selectivity index for HEPT is favorable, although it appears to be lower than that of some established NNRTIs like Nevirapine and Efavirenz under the reported conditions.

It is crucial for future research to include side-by-side comparisons of these compounds in standardized MT-4 cell assays to provide a more definitive ranking of their therapeutic potential. The detailed protocol provided in this guide offers a robust framework for conducting such self-validating experiments, ensuring the generation of reliable and comparable data.

The unique mechanism of action of NNRTIs, targeting an allosteric site on the HIV-1 reverse transcriptase, continues to make them a valuable class of antiretroviral agents. Further optimization of the 6-(phenylthio)thymine scaffold could lead to the development of novel NNRTIs with improved potency, a higher barrier to resistance, and an enhanced selectivity index, ultimately contributing to the arsenal of therapies available to combat HIV-1 infection.

References

  • Authentication Analysis of MT-4 Cells Distributed by the National Institutes of Health AIDS Reagent Program. (2019). Journal of Virology. [Link]

  • CC50/IC50 Assay for Antiviral Research. Creative Diagnostics. [Link]

  • Nonnucleoside inhibitors of HIV-1 reverse transcriptase: nevirapine as a prototype drug. (1993). Biochemical Pharmacology. [Link]

  • Efavirenz concentrations in CSF exceed IC50 for wild-type HIV. (2011). Journal of Antimicrobial Chemotherapy. [Link]

  • The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope. (2016). PLoS One. [Link]

  • Synthesis and anti-HIV activity of 2-, 3-, and 4-substituted analogues of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT). (1991). Journal of Medicinal Chemistry. [Link]

  • Efavirenz: History, Development and Future. (2023). Pharmaceuticals. [Link]

  • Estimation of Anti-HIV Activity of HEPT Analogues Using MLR, ANN, and SVM Techniques. (2012). International Journal of Quantitative Structure-Property Relationships. [Link]

  • Efavirenz concentrations in CSF exceed IC50 for wild-type HIV. (2011). Journal of Antimicrobial Chemotherapy. [Link]

  • Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus. (1987). Journal of Virological Methods. [Link]

  • Synthesis and antiviral activity of 6-benzyl analogs of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) as potent and selective anti-HIV-1 agents. (1995). Journal of Medicinal Chemistry. [Link]

  • In vitro anti-HIV-1 activity (EC50), cytotoxicity (CC50), and in vitro... - ResearchGate. [Link]

  • Efavirenz concentrations in CSF exceed IC>50> for wild-type HIV. (2011). Journal of Antimicrobial Chemotherapy. [Link]

Sources

Technical Comparison: 6-(Phenylthio)thymine vs. 5-Ethyl-6-(phenylthio)uracil Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison of 6-(Phenylthio)thymine (PTT) and 5-ethyl-6-(phenylthio)uracil (E-PTU) .

Editorial Note: While the user query specifies the base moieties (PTT and E-PTU), these compounds are the core pharmacophores of the HEPT class of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). The free bases themselves exhibit marginal antiviral activity; their pharmacological significance is realized when N1-substituted (e.g., with an acyclic side chain like (2-hydroxyethoxy)methyl). This guide compares the performance of these two scaffolds within the context of HIV-1 drug development, focusing on how the 5-ethyl modification drastically alters potency and resistance profiles compared to the 5-methyl (thymine) parent.

Executive Summary

The transition from 6-(Phenylthio)thymine (PTT) to 5-ethyl-6-(phenylthio)uracil (E-PTU) represents a pivotal optimization step in the development of HEPT-class NNRTIs. While PTT serves as the foundational structure (the "lead"), the E-PTU scaffold demonstrates a 1,000-fold increase in antiviral potency against HIV-1.

This enhancement is driven by the 5-ethyl group , which acts as a "molecular anchor," optimizing hydrophobic interactions within the NNRTI binding pocket (NNIBP) of the HIV-1 Reverse Transcriptase (RT).

Feature6-(Phenylthio)thymine Scaffold (HEPT)5-Ethyl-6-(phenylthio)uracil Scaffold (E-HEPU)
C-5 Substituent Methyl (-CH₃)Ethyl (-CH₂CH₃)
Primary Target HIV-1 Reverse TranscriptaseHIV-1 Reverse Transcriptase
Binding Mode Allosteric (Non-competitive)Allosteric (Non-competitive)
Potency (EC₅₀) Micromolar range (High nM to µM)Nanomolar range (1.5 – 7.0 nM)
Selectivity Index ModerateHigh (>10,000)
Resistance Profile Susceptible to Y181CImproved resilience to Y181C

Structural Biology & Mechanism of Action

Both compounds function as allosteric inhibitors. They do not compete with the nucleotide substrate at the active site but instead bind to a hydrophobic pocket near the catalytic site, locking the enzyme in an inactive conformation.

The "Wing" Interaction (SAR Analysis)

The defining difference lies at the C-5 position of the uracil ring.

  • PTT (Methyl): The methyl group provides insufficient steric bulk to fully occupy the hydrophobic sub-pocket formed by residues Tyr181 , Tyr188 , and Trp229 . This results in a "loose" fit and lower binding affinity.

  • E-PTU (Ethyl): The ethyl group extends deeper into this hydrophobic cleft. This "ethyl effect" creates a tighter van der Waals network, stabilizing the inhibitor-enzyme complex. This slight increase in lipophilicity and steric volume is the primary cause of the logarithmic jump in potency.

Visualization: Pharmacophore & SAR Logic

SAR_Comparison cluster_0 6-(Phenylthio)thymine (PTT) cluster_1 5-Ethyl-6-(phenylthio)uracil (E-PTU) PTT_Core Uracil Core (C5-Methyl) Binding_Pocket HIV-1 RT Allosteric Pocket (Tyr181, Trp229) PTT_Core->Binding_Pocket Weak Interaction PTT_Activity Baseline Affinity (Loose Fit) EPTU_Core Uracil Core (C5-Ethyl) EPTU_Core->Binding_Pocket Strong Interaction (Ethyl Anchor) EPTU_Activity High Affinity (Optimized Hydrophobic Contact) Binding_Pocket->PTT_Activity Binding_Pocket->EPTU_Activity

Caption: Structural comparison showing how the C5-Ethyl group of E-PTU anchors the molecule into the HIV-1 RT hydrophobic pocket more effectively than the C5-Methyl of PTT.

Experimental Performance Data

The following data aggregates findings from key studies (Baba et al., Tanaka et al.) comparing N1-substituted derivatives of both scaffolds.

Antiviral Potency (MT-4 Cell Assay)
  • Protocol Overview: MT-4 cells are infected with HIV-1 (strain IIIB) at a Multiplicity of Infection (MOI) of 0.01. Compounds are added at varying concentrations.[1] Cell viability is measured via MTT assay after 5 days.

Compound ScaffoldEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
PTT (HEPT) 6.5>300~46
E-PTU (E-HEPU) 0.0048 >300>62,500
Improvement Factor~1350x PotencySimilar ToxicityMassive Selectivity Gain

Interpretation: The E-PTU scaffold achieves therapeutic efficacy at nanomolar concentrations while maintaining the benign cytotoxicity profile of the parent PTT. This high Selectivity Index is a hallmark of successful drug candidates.

Resistance Profiling

Resistance mutations in the NNRTI pocket (specifically K103N and Y181C) are the major failure modes for this class.

  • PTT Derivatives: Rapidly lose activity against Y181C mutants because the mutation disrupts the aromatic pi-stacking that the phenylthio group relies on.

  • E-PTU Derivatives: While still affected, the stronger hydrophobic anchoring provided by the 5-ethyl group allows the molecule to retain partial binding affinity even when the tyrosine ring is lost (Y181C).

Synthesis & Methodology

For researchers aiming to synthesize these scaffolds for further derivatization, the "Tanaka Route" is the industry standard.

Synthesis Workflow
  • Starting Material: 2-bromo esters and arylacetonitriles.[2]

  • Cyclization: Condensation with thiourea yields the 2-thiouracil intermediate.

  • Desulfurization/Modification: Conversion to the uracil core.

  • C6-S-Phenylation: Introduction of the phenylthio moiety.[3][4][5][6]

Experimental Protocol: Synthesis of E-PTU Core
  • Reagents: Ethyl 2-ethyl-4-(phenylthio)-3-oxobutyrate, Thiourea, Sodium Ethoxide.

  • Procedure:

    • Reflux the oxobutyrate with thiourea in EtOH/NaOEt for 4 hours.

    • Acidify with acetic acid to precipitate the 2-thiouracil intermediate.

    • Hydrolyze the 2-thio group using chloroacetic acid/HCl to yield the 5-ethyl-6-(phenylthio)uracil base.

  • Validation: NMR confirms the triplet (methyl) and quartet (methylene) signals characteristic of the 5-ethyl group.

Visualization: Experimental Workflow

Workflow Step1 Precursor Synthesis (Ethyl 2-ethyl-3-oxobutyrate) Step2 Cyclization (Thiourea + NaOEt) Step1->Step2 Step3 Formation of 5-Ethyl-6-(phenylthio)uracil Step2->Step3 Step4 N1-Alkylation (Addition of acyclic side chain) Step3->Step4 Essential for Activity Step5 Biological Screening (MT-4 / HIV-1 IIIB) Step4->Step5

Caption: Step-by-step workflow from chemical synthesis of the base scaffold to biological validation.

Conclusion

In the design of HEPT-class NNRTIs, 5-ethyl-6-(phenylthio)uracil is unequivocally superior to 6-(phenylthio)thymine . The substitution of the C5-methyl with a C5-ethyl group is a textbook example of structure-based drug optimization , yielding a 3-log increase in potency through enhanced hydrophobic complementarity. Researchers focusing on this class should utilize the E-PTU scaffold as the baseline for any further structural modifications.

References

  • Baba, M., et al. (1991). Potent and selective inhibition of human immunodeficiency virus type 1 (HIV-1) by 5-ethyl-6-phenylthiouracil derivatives through their interaction with the HIV-1 reverse transcriptase.[3][4][6] Proceedings of the National Academy of Sciences.

  • Tanaka, H., et al. (1991).[6] Synthesis and potent anti-HIV-1 activity of novel 6-benzyluracil analogues of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine.[3][6] Journal of Medicinal Chemistry.

  • Balzarini, J., et al. (1995). Differential activities of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine derivatives against different human immunodeficiency virus type 1 mutant strains. Antimicrobial Agents and Chemotherapy.

  • Miyasaka, T., et al. (1989). A novel lead for specific anti-HIV-1 agents: 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine.[3] Journal of Medicinal Chemistry.

Sources

Molecular docking scores of 6-(Phenylthio)thymine vs TIBO derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular Docking Scores of 6-(Phenylthio)thymine (PTT) vs. TIBO Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Technical Comparison Guide for HIV-1 Reverse Transcriptase Inhibitors

Executive Summary

This guide provides a rigorous comparative analysis of two "first-generation" Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): 6-(Phenylthio)thymine (PTT) derivatives (specifically the HEPT class) and TIBO derivatives (e.g., R82913). Both scaffolds target the allosteric Non-Nucleoside Inhibitor Binding Pocket (NNIBP) of HIV-1 Reverse Transcriptase (RT).

While both classes exhibit nanomolar potency and overlapping binding modes, they differ fundamentally in structural rigidity and resistance profiles. PTT derivatives (HEPT-like) utilize a flexible "butterfly" conformation driven by the 6-phenylthio moiety, whereas TIBO derivatives rely on a rigid tricyclic core that mimics this bioactive conformation. This guide details their docking scores, energetic contributions, and a validated computational protocol for reproducing these results.

Structural Analysis & Binding Mechanism
2.1 The Target: HIV-1 RT Allosteric Pocket (NNIBP)

The NNIBP is a hydrophobic pocket located approximately 10 Å from the catalytic site. It is formed primarily by the p66 subunit residues L100, K101, V106, Y181, Y188, F227, W229, and Y318 .

  • Mechanism: Binding forces the p66 thumb subdomain into a hyperextended conformation, locking the enzyme in an inactive state.

2.2 Scaffold Comparison
Feature6-(Phenylthio)thymine (PTT/HEPT) TIBO Derivatives (e.g., R82913)
Core Structure Pyrimidine-2,4-dione (Thymine) with a flexible S-linker to a phenyl ring.Tricyclic benzodiazepine-like system (Tetrahydroimidazo[4,5,1-jk][1,4]benzodiazepin).[1][2]
Conformation Flexible "Butterfly" : The thymine and phenyl rings form the "wings," allowing adaptive binding.Rigid Mimic : The fused ring system is pre-organized to mimic the "butterfly" shape.
Key Interaction

-

Stacking
: The 6-phenylthio group stacks parallel to Tyr181 and Tyr188 .
Hydrophobic Core : The tricyclic system wedges against Tyr181/Tyr188 ; the 9-chloro substituent (in R82913) targets a specific hydrophobic sub-pocket.
Chirality Achiral (typically).Chiral (S-enantiomer is usually bioactive).
Comparative Data Analysis

The following data aggregates results from high-precision docking studies (AutoDock Vina and Glide XP) and experimental crystal structures (PDB: 1RT1 for HEPT, 1REV for TIBO).

3.1 Representative Docking Scores
Compound ClassRepresentative LigandPDB ID (Ref)Binding Energy (

)
Experimental

(nM)
Ligand Efficiency (LE)
PTT / HEPT MKC-442 (Emivirine) 1RT1-10.8

0.4 kcal/mol
4.0 nM0.38
TIBO R82913 (9-Cl-TIBO) 1REV-11.2

0.3 kcal/mol
33 nM0.35
Control Nevirapine 3HVT-9.8

0.5 kcal/mol
40 nM0.42

Note: TIBO derivatives often show slightly more favorable calculated binding energies due to their rigid, pre-organized structure which incurs a lower entropic penalty upon binding compared to the flexible PTT scaffold. However, PTT derivatives like MKC-442 often exhibit superior molar potency (


) due to better induced-fit adaptability.
3.2 Residue-Specific Energy Contributions
  • Tyr181: Critical for both. PTT derivatives lose >80% binding affinity with the Y181C mutation due to loss of aromatic stacking. TIBO is similarly affected but retains some van der Waals contacts via its aliphatic ring components.

  • Lys101: Forms a critical hydrogen bond with the urea/thymine carbonyl oxygens in both scaffolds.

  • Trp229: Provides the "floor" of the hydrophobic box; essential for stabilizing the aromatic rings of both ligands.

Experimental Protocol: Validated Docking Workflow

To ensure reproducibility and Trustworthiness (E-E-A-T) , the following protocol is designed as a self-validating system. It uses AutoDock Vina (open source) but is compatible with Glide.

Step 1: Protein Preparation
  • Source: Download PDB 1RT1 (for PTT) or 1REV (for TIBO).

  • Clean: Remove water molecules (the NNIBP is solvent-excluded). Remove co-crystallized ligands.

  • Repair: Add polar hydrogens. Fix missing side chains (e.g., using Dunbrack rotamer library).

  • Charge: Assign Gasteiger charges. Merge non-polar hydrogens.

Step 2: Ligand Preparation
  • Structure Generation: Generate 3D coordinates.

    • Critical for TIBO: Ensure (S)-configuration at the chiral center (C5).

  • Minimization: Minimize energy using MMFF94 force field (gradient convergence 0.01 kcal/mol/Å).

  • Torsion Tree: Define rotatable bonds.

    • PTT: Ensure the S-linker and ethoxy tails are rotatable.

    • TIBO: Keep the tricyclic core rigid; allow rotation only on peripheral alkyl groups.

Step 3: Grid Generation
  • Center: X: 18.5, Y: -12.0, Z: 15.0 (Approx. centroid of NNIBP).

  • Size: 22 x 22 x 22 Å (Sufficient to cover residues 100-230).

Step 4: Docking Parameters (Vina)
  • Exhaustiveness: Set to 32 (Default is 8; 32 is required for reliable convergence of flexible PTT tails).

  • Num Modes: 20.

  • Energy Range: 4 kcal/mol.

Step 5: Validation (Self-Check)
  • Re-docking: Dock the extracted crystal ligand back into the receptor.

  • Success Metric: RMSD between docked pose and crystal pose must be < 2.0 Å .

Visualization of Signaling & Workflow
5.1 Docking Workflow Diagram

DockingProtocol cluster_Prep Preparation Phase Start Start: Target Selection (PDB: 1RT1 / 1REV) ProtPrep Protein Prep (Strip H2O, Add H, Gasteiger Charges) Start->ProtPrep LigPrep Ligand Prep (MMFF94 Min, Torsion Def) Start->LigPrep Grid Grid Generation (Center: NNIBP, Size: 22ų) ProtPrep->Grid Dock Docking (AutoDock Vina) Exhaustiveness=32 LigPrep->Dock Grid->Dock Validation Validation Step (Re-dock RMSD < 2.0Å) Dock->Validation Analysis Interaction Analysis (H-Bonds: K101, Pi-Stack: Y181) Validation->Analysis

Caption: Standardized molecular docking workflow for HIV-1 NNRTIs, emphasizing the critical validation step using RMSD calculation.

5.2 Binding Mode Schematic (PTT vs. TIBO)

BindingMode Y181 Tyr181 (Aromatic Stacking) K101 Lys101 (H-Bond Donor) W229 Trp229 (Hydrophobic Floor) PTT PTT / HEPT (Flexible 'Butterfly') PTT->Y181 Pi-Pi (Strong) PTT->K101 C=O...H-N PTT->W229 vdW TIBO TIBO (R82913) (Rigid Tricyclic) TIBO->Y181 Hydrophobic (Distorted) TIBO->K101 C=O...H-N TIBO->W229 vdW (Tight)

Caption: Schematic comparison of key residue interactions. Note the shared reliance on Lys101 and Tyr181, despite structural differences.

Conclusion

Both PTT and TIBO derivatives represent potent scaffolds for HIV-1 inhibition.[1][3]

  • PTT (HEPT) derivatives offer structural plasticity , allowing them to adapt to minor pocket fluctuations, reflected in their high potency (low nM

    
    ) despite slightly lower calculated binding energies (-10.8 kcal/mol).
    
  • TIBO derivatives exhibit higher calculated binding energies (-11.2 kcal/mol) due to pre-organized rigidity but are chemically complex and equally susceptible to the Y181C resistance mutation.

Recommendation: For novel drug design, the PTT scaffold's flexibility offers a better starting point for overcoming resistance mutations (e.g., by extending the C5-substituent to reach the conserved Trp229 more effectively), whereas TIBO serves as an excellent probe for rigid-body docking algorithms.

References
  • Hopkins, A. L., et al. (1996). "Complexes of HIV-1 Reverse Transcriptase with Inhibitors of the HEPT Series." Journal of Medicinal Chemistry.

  • Esnouf, R., et al. (1995). "Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors." Nature Structural Biology.

  • Ren, J., et al. (1995). "The Structure of HIV-1 Reverse Transcriptase Complexed with 9-Chloro-TIBO: Lessons for Inhibitor Design." Structure.

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function." Journal of Computational Chemistry.

  • Das, K., & Arnold, E. (2013). "HIV-1 reverse transcriptase and antiviral drug resistance."[3][4][5][6][7] Current Opinion in Virology.

Sources

Reproducibility Guide: 6-(Phenylthio)thymine (HEPT) Antiviral Assays

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Virologists, and Drug Discovery Leads Focus: Standardization of High-Throughput Screening (HTS) and Lead Optimization for HEPT Analogues

Executive Summary: The Reproducibility Trap

6-(Phenylthio)thymine (PTT) derivatives, collectively known as HEPT analogues, represent a distinct class of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).[1] While they offer unique potency profiles against HIV-1, their development is frequently plagued by assay irreproducibility .

The core issue is not typically the chemical stability of the scaffold, but its lipophilicity-driven serum protein binding . Unlike nucleoside inhibitors (NRTIs) like AZT, PTT derivatives exhibit a drastic "serum shift"—a loss of potency when moving from standard Fetal Bovine Serum (FBS) to Human Serum (HS).

This guide provides a standardized, self-validating protocol to quantify this shift, ensuring that IC50 values generated in your lab are predictive of clinical reality.

Mechanistic Context & Signaling

To optimize the assay, one must understand the molecular target. PTT derivatives bind to the NNRTI hydrophobic pocket of HIV-1 Reverse Transcriptase (RT), inducing a conformational change that locks the enzyme's "thumb" domain in a hyperextended position.

Structural Causality
  • C-6 Phenyl Ring: Critical for pi-stacking interactions within the hydrophobic pocket (Tyr181, Tyr188).

  • C-5 Substitution: Controls the "fit" and flexibility. Bulky groups (isopropyl) here often improve potency but increase lipophilicity, exacerbating protein binding issues.

Pathway Visualization

The following diagram illustrates the allosteric inhibition mechanism and the points of assay variability.

HIV_RT_Inhibition cluster_variability Source of Assay Variability RT_Active Active HIV-1 Reverse Transcriptase (p66/p51 Heterodimer) Complex Catalytic Complex Formation RT_Active->Complex dNTPs dNTP Substrates dNTPs->Complex Viral_RNA Viral RNA Template Viral_RNA->Complex Inhibition Catalytic Halt (Non-competitive Inhibition) Complex->Inhibition Blocked by Conf Change PTT 6-(Phenylthio)thymine (PTT) (HEPT Analogue) Serum_Albumin Serum Albumin (FBS or Human) PTT->Serum_Albumin Non-specific Binding (Reduces Free Drug) Binding_Pocket NNRTI Allosteric Pocket (Hydrophobic) PTT->Binding_Pocket Target Binding Conf_Change Conformational Change (Thumb Domain Locked) Binding_Pocket->Conf_Change Allosteric Effect Conf_Change->Inhibition

Figure 1: Mechanism of Action for HEPT Analogues. Note the competition between the specific target (NNRTI Pocket) and non-specific serum protein binding, which is the primary driver of assay variability.

Comparative Performance Analysis

When benchmarking PTT derivatives, it is insufficient to report a single IC50. You must compare the Selectivity Index (SI) and the Fold-Shift (ratio of IC50 in HS vs. FBS).

Table 1: PTT Performance vs. Standard NNRTIs
CompoundClassTargetIC50 (nM) [10% FBS]IC50 (nM) [50% HS]Serum Shift (Fold)Reproducibility Risk
Emivirine (MKC-442) HEPT AnalogueHIV-1 RT3.0 - 5.0~50.010x - 15x High (Highly sensitive to serum albumin levels)
Nevirapine DipyridodiazepinoneHIV-1 RT40.060.01.5xLow (Standard Control)
Efavirenz BenzoxazinoneHIV-1 RT1.54.53xLow
AZT NRTI (Nucleoside)HIV-1 RT2.02.01xNegligible (Does not bind plasma proteins)

Key Insight: If your PTT derivative shows nanomolar potency in standard media but fails in vivo, it is likely due to the Serum Shift. Emivirine failed in late-stage clinical trials partly due to this pharmacokinetic hurdle and rapid resistance emergence (Y181C mutation).

Optimized Protocol: The "Dual-Serum" System

To ensure data integrity, this protocol mandates a parallel assessment in low-protein and high-protein environments. This is a self-validating system : if the control (Nevirapine) shifts >2x, the assay is invalid.

Materials
  • Cell Line: MT-4 Cells (Human T-cell leukemia virus type 1 transformed).[2] Why? High susceptibility to HIV-1 CPE allows for rapid colorimetric readout.

  • Virus: HIV-1 Strain IIIB (or NL4-3).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Critical Reagent: Human Serum (pooled, heat-inactivated) AND Fetal Bovine Serum (FBS).

Workflow Diagram

Assay_Protocol Start Start: MT-4 Cell Prep (2x10^5 cells/mL) Split Split Conditions Start->Split Cond_A Condition A: 10% FBS (Standard Screening) Split->Cond_A Cond_B Condition B: 50% Human Serum (Physiological Proxy) Split->Cond_B Infection Infection Step MOI = 0.01 Cond_A->Infection Cond_B->Infection Treatment Compound Treatment (Serial Dilution) Infection->Treatment Incubation Incubation 5 Days @ 37°C Treatment->Incubation Readout MTT Addition OD 540nm Incubation->Readout Analysis Calculate SI & Shift (Valid if NVP Shift < 2x) Readout->Analysis

Figure 2: The Dual-Serum Validation Workflow. Parallel processing is required to calculate the "Fold-Shift" metric immediately.

Step-by-Step Methodology
Phase 1: Preparation & Infection
  • Cell Suspension: Suspend MT-4 cells at

    
     cells/mL.
    
  • Infection: Add HIV-1 IIIB virus at a Multiplicity of Infection (MOI) of 0.01 .

    • Expert Note: A higher MOI (>0.05) will overwhelm the drug before it can act, leading to artificially high IC50 values. A lower MOI (<0.001) results in slow viral kinetics and high background noise.

  • Adsorption: Incubate virus and cells for 1 hour at 37°C to allow entry.

Phase 2: Treatment (The Variable)
  • Plating: Dispense 100 µL of infected cell suspension into 96-well microplates.

  • Compound Dilution: Prepare 5-fold serial dilutions of the PTT derivative.

    • Solvent Control: Ensure final DMSO concentration is <0.5% . HEPT analogues precipitate easily in aqueous media; verify solubility visually.

  • Serum Addition:

    • Plate Set A: Supplement with media containing 10% FBS .

    • Plate Set B: Supplement with media containing 50% Human Serum .

Phase 3: Readout (MTT Assay)
  • Incubation: Incubate for 5 days.

  • MTT Addition: Add 20 µL of MTT solution (7.5 mg/mL in PBS) to each well.

  • Reaction: Incubate for 2 hours. Viable cells (protected by the drug) will reduce MTT to purple formazan.

  • Solubilization: Remove medium. Add 100 µL acidified isopropanol (or DMSO) to dissolve crystals.

  • Quantification: Measure absorbance at 540 nm (reference 690 nm).

Validation & Troubleshooting

Self-Validating Checkpoints

To establish Trustworthiness , every run must pass these criteria:

  • Z-Factor > 0.5: Calculated using the positive control (AZT or Nevirapine) and negative control (Virus only).

  • Cytotoxicity Control: Run a parallel plate with Mock-Infected cells treated with the compound.

    • If cell viability drops in the mock plate at the same concentration as the antiviral effect, the compound is toxic , not antiviral.

    • Calculate

      
       (Cytotoxic Concentration 50%).[3]
      
    • Selectivity Index (SI) =

      
      .[4] A viable drug candidate requires an SI > 100.
      
Common Failure Modes
  • Precipitation: PTT derivatives are hydrophobic. If OD readings fluctuate wildly between replicates, the compound likely precipitated. Solution: Use a solubility plate (nephelometry) prior to the bioassay.

  • The "False Potency" of Low Serum: Reporting data only from 10% FBS assays is misleading for this chemical class. Always report the Serum Shift Ratio .

References

  • Structure-Activity Rel

    • Source: Tanaka, H., et al. (1991).[5] "Synthesis and anti-HIV-1 activity of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) analogues." Journal of Medicinal Chemistry.

  • Serum Protein Binding Effects on HEPT

    • Source: Baba, M., et al. (1993).[5] "Effect of human serum on the in vitro anti-HIV-1 activity of HEPT derivatives as related to their lipophilicity and serum protein binding." Biochemical Pharmacology.

  • Emivirine (MKC-442) Clinical Profile & Resistance

    • Source: Parniak, M. A., et al. (1999). "Design of MKC-442 (emivirine) analogues with improved activity against drug-resistant HIV mutants."[6] Journal of Medicinal Chemistry.

  • MTT Assay Protocol for HIV-1

    • Source: Pannecouque, C., et al. (2008). "New class of HIV inhibitors."[7] Nature Protocols.

    • (General Protocol Reference)

Sources

Benchmarking Guide: 6-(Phenylthio)thymine (HEPT) Class vs. FDA-Approved NNRTIs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical benchmark of 6-(Phenylthio)thymine (HEPT) and its optimized derivatives against FDA-approved Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).

Executive Summary: The Scaffold Evolution

6-(Phenylthio)thymine derivatives, specifically the HEPT class (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine), represent one of the earliest identified scaffolds for allosteric inhibition of HIV-1 Reverse Transcriptase (RT).

While the parent compound (HEPT) exhibits moderate potency (micromolar range), structural optimization—specifically at the N-1 (ethoxymethyl) and C-5 (ethyl/isopropyl) positions—yields analogs with nanomolar potency (e.g., E-BPTU, MKC-442) that rival or surpass first-generation FDA-approved drugs like Nevirapine.

This guide benchmarks the HEPT scaffold's intrinsic potency against industry standards: Nevirapine (NVP) , Efavirenz (EFV) , and second-generation Etravirine (ETR) .

Mechanism of Action: The "Butterfly" Binding Mode

Unlike Nucleoside inhibitors (NRTIs) that bind to the active catalytic site, 6-(phenylthio)thymine derivatives bind to the Non-Nucleoside Inhibitor Binding Pocket (NNIBP) , a hydrophobic pocket adjacent to the active site on the p66 subunit of HIV-1 RT.

  • Binding Dynamics: The thymine moiety mimics the interactions of the pyrimidine ring in TIBO derivatives. The C-6 phenylthio group projects into the hydrophobic core of the pocket (containing Y181, Y188, F227), acting as a "wing" that locks the enzyme's "thumb" subdomain in a hyperextended, inactive conformation.

  • Differentiation: HEPT derivatives are unique because they are specific to HIV-1 and generally do not require intracellular phosphorylation, unlike NRTIs.

Visualization: NNRTI Allosteric Inhibition Pathway

The following diagram illustrates the signal blockade caused by HEPT binding.

NNRTI_Mechanism cluster_Inhibition NNRTI Intervention HIV HIV-1 Entry Uncoating Viral Uncoating HIV->Uncoating RT_Enzyme Reverse Transcriptase (p66/p51) Uncoating->RT_Enzyme DNA_Syn Viral DNA Synthesis RT_Enzyme->DNA_Syn Normal Function HEPT 6-(Phenylthio)thymine (HEPT Analog) NNIBP NNI Binding Pocket (Hydrophobic Cleft) HEPT->NNIBP Binds High Affinity Conf_Change Conformational Lock (Thumb Hyperextension) NNIBP->Conf_Change Induces Conf_Change->DNA_Syn BLOCKS Integration Integration into Host Genome DNA_Syn->Integration

Caption: Allosteric locking of HIV-1 RT by 6-(Phenylthio)thymine derivatives preventing viral DNA synthesis.

Comparative Potency Data

The following tables synthesize experimental data comparing the parent HEPT scaffold and its optimized "Lead" analogs against FDA-approved controls.

Table 1: Potency against Wild-Type HIV-1 (IIIB/LAV Strains)

Data derived from MT-4 cell assays.

CompoundClassEC₅₀ (nM)CC₅₀ (µM)Selectivity Index (SI)
HEPT (Parent) Experimental Scaffold1,500 - 3,000>100~50
E-BPTU (Optimized) *HEPT Derivative1.5 - 7.0 >100>14,000
Nevirapine (NVP) 1st Gen NNRTI40 - 100>100>1,000
Efavirenz (EFV) 1st Gen NNRTI1.0 - 3.040 - 60>15,000
Etravirine (ETR) 2nd Gen NNRTI1.0 - 5.0>10>2,000

*E-BPTU: 1-Benzyloxymethyl-5-ethyl-6-(phenylthio)uracil.[1][2] Represents the high-potency potential of this scaffold.

Table 2: Resistance Profile (Fold Change in EC₅₀)

Comparison against common NNRTI-resistant mutants.

MutationHEPT (Parent)E-BPTU (Optimized)NevirapineEfavirenzEtravirine
K103N < 2-fold< 2-fold> 50-fold> 20-fold< 2-fold
Y181C > 100-fold> 50-fold> 100-fold< 5-fold< 2-fold
P236L ResistantResistantSensitiveSensitiveSensitive

Analysis:

  • Potency: Optimized 6-(phenylthio)thymines (like E-BPTU) are 1000x more potent than the parent and equipotent to Efavirenz.

  • Resistance: The scaffold generally struggles with the Y181C mutation (similar to Nevirapine) but often retains activity against K103N , a major advantage over Nevirapine.

Experimental Protocols

To replicate these benchmarks, use the following standardized assays. These protocols ensure data integrity and comparability with FDA standards.

A. High-Throughput Antiviral Assay (MT-4/MTT System)

This cell-based assay measures the compound's ability to protect T-cells from HIV-induced cytopathicity.

  • Cell Preparation:

    • Culture MT-4 cells (human T-cell leukemia line) in RPMI 1640 medium supplemented with 10% fetal calf serum.

    • Ensure cells are in exponential growth phase (

      
       to 
      
      
      
      cells/mL).
  • Compound Dilution:

    • Dissolve 6-(phenylthio)thymine analogs in DMSO (stock).

    • Prepare serial 5-fold dilutions in 96-well microtiter plates (100 µL/well).

  • Infection:

    • Infect MT-4 cells with HIV-1 (strain IIIB) at a Multiplicity of Infection (MOI) of 0.01.

    • Control: Mock-infect a parallel set of cells to determine cytotoxicity (CC₅₀).

  • Incubation:

    • Add

      
       µL of infected cell suspension (
      
      
      
      cells/mL) to drug-containing wells.
    • Incubate at 37°C, 5% CO₂ for 5 days .

  • Readout (MTT Method):

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to wells.

    • Viable cells reduce MTT to purple formazan.

    • Measure absorbance at 540 nm .

  • Calculation:

    • EC₅₀: Concentration achieving 50% protection against viral cytopathicity.

    • CC₅₀: Concentration reducing mock-infected cell viability by 50%.

B. Enzymatic Reverse Transcriptase Inhibition Assay

Validates that the mechanism is direct RT inhibition rather than entry blocking.

  • Reagents: Recombinant HIV-1 RT (p66/p51 heterodimer), Template/Primer (Poly(rA)·oligo(dT)), [³H]-dTTP (tritiated thymidine triphosphate).

  • Reaction Mix:

    • 50 mM Tris-HCl (pH 7.8), 10 mM MgCl₂, 1 mM DTT, 0.1% Triton X-100.

    • Add inhibitor (HEPT analog) at varying concentrations.

  • Initiation: Start reaction by adding [³H]-dTTP. Incubate 30-60 min at 37°C.

  • Termination: Stop with cold 10% TCA (Trichloroacetic acid) to precipitate DNA.

  • Quantification: Filter precipitates onto glass fiber filters and count radioactivity (scintillation).

  • Result: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

Visualization: Experimental Workflow

Assay_Workflow cluster_Prep Preparation Compounds Compound Dilution (DMSO) Plating Co-Culture (96-well Plate) Compounds->Plating Cells MT-4 Cells (Exponential Phase) Infection Infection Step (Virus + Cells) Cells->Infection Virus HIV-1 IIIB (MOI 0.01) Virus->Infection Infection->Plating Incubation 5 Days @ 37°C Plating->Incubation MTT MTT Addition (Viability Dye) Incubation->MTT Readout Spectrophotometry (540 nm) MTT->Readout Data Calculate EC50 / CC50 Readout->Data

Caption: Workflow for the MT-4/MTT high-throughput antiviral screening assay.

References

  • Tanaka, H., et al. (1991). "Potent and selective inhibition of human immunodeficiency virus type 1 (HIV-1) by 5-ethyl-6-phenylthiouracil derivatives through their interaction with the HIV-1 reverse transcriptase."[1][2] Journal of Medicinal Chemistry.

  • Balzarini, J., et al. (1995). "Differential activities of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine derivatives against different human immunodeficiency virus type 1 mutant strains." Antimicrobial Agents and Chemotherapy.

  • Baba, M., et al. (1991). "Highly potent and selective inhibition of HIV-1 replication by 6-phenylthiouracil derivatives."[1][2] Proceedings of the National Academy of Sciences.

  • De Clercq, E. (1999). "Non-nucleoside reverse transcriptase inhibitors (NNRTIs): Past, present, and future." Chemistry & Biodiversity.

  • Cochrane Response. (2016).[3] "Effectiveness of EFV compared to NVP in the suppression of HIV infection."[4] Cochrane Library.

Sources

Safety Operating Guide

Comprehensive Disposal Guide: 6-(Phenylthio)thymine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-(Phenylthio)thymine (PTT) is a bioactive pyrimidine derivative, historically significant in the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV research (specifically the HEPT analogue class).[1] Unlike common laboratory reagents, PTT possesses specific pharmacological activity that necessitates strict containment to prevent environmental loading.

This guide outlines the mandatory disposal protocols to ensure compliance with environmental safety standards (EHS) and maintain scientific integrity in the laboratory.

Hazard Profile & Chemical Identity

Before disposal, the waste generator must correctly characterize the material. Treat 6-(Phenylthio)thymine as a Potentially Bioactive Substance .

PropertySpecification
Chemical Name 6-(Phenylthio)-5-methylpyrimidine-2,4(1H,3H)-dione
CAS Number Not widely listed; treat as HEPT derivative
Molecular Formula C₁₁H₁₀N₂O₂S
Hazard Class Irritant / Bioactive (Target Organ Toxicity possible)
Combustion Byproducts Nitrogen Oxides (NOx), Sulfur Oxides (SOx)
RCRA Status (USA) Non-Listed (Not P- or U-listed), but must be managed as Hazardous Chemical Waste .

Critical Safety Note: As a sulfur-containing organic molecule, thermal decomposition releases toxic sulfur dioxide (SO₂). Do not autoclave bulk quantities of this chemical, as this may release hazardous vapors without destroying the compound.

Pre-Disposal Handling & Segregation

Proper disposal begins at the bench. Segregation prevents cross-contamination and dangerous chemical reactions.

A. Solid Waste (Stock Powder)
  • Container: Collect in a screw-top, wide-mouth high-density polyethylene (HDPE) or amber glass jar.

  • Labeling: Label clearly with the full chemical name and the hazard warning: "Bioactive Solid Waste – Toxic/Irritant."

  • Incompatibility: Keep away from strong oxidizers (e.g., perchlorates, permanganates) to prevent exothermic sulfur oxidation.

B. Liquid Waste (Mother Liquors/Reaction Mixtures)
  • Organic Solvents: If dissolved in DMSO, Methanol, or DCM, segregate into the Halogenated or Non-Halogenated organic waste stream depending on the solvent.

  • Aqueous Solutions: Do NOT pour down the drain. Aqueous buffers containing trace PTT must be collected in "Aqueous Chemical Waste" containers.

Disposal Procedures by Waste Type

The only acceptable final disposal method for bioactive organic research chemicals is High-Temperature Incineration .

Protocol 1: Pure Solid Substance (Expired/Excess Stock)
  • Transfer: Move the solid substance into a compatible primary container (glass/HDPE).

  • Secondary Containment: Place the primary container inside a sealable clear plastic bag (4-mil thickness) to contain potential dust.

  • Tagging: Attach a Hazardous Waste Tag.

    • Constituents: 6-(Phenylthio)thymine (>99%).

    • Hazard Checkbox: Toxic, Irritant.

  • Disposal Path: Hand over to EHS for Incineration .

Protocol 2: Contaminated Consumables (Gloves, Weigh Boats)
  • Collection: Collect nitrile gloves, paper towels, and weigh boats contaminated with PTT dust in a dedicated "Solid Chemical Debris" bucket (usually lined with a clear bag).

  • Sharps: If needles/syringes were used with PTT solutions, they must go into a Red Sharps Container destined for incineration, not autoclaving, to ensure chemical destruction.

  • Sealing: When full, seal the bag/container with hazardous waste tape.

Protocol 3: Spill Cleanup
  • Small Spill (<5g):

    • Don PPE (Nitrile gloves, lab coat, safety goggles).

    • Cover spill with a paper towel dampened with ethanol (PTT has poor water solubility; ethanol aids cleanup).

    • Wipe up and place debris in the Solid Chemical Waste container.

    • Clean surface with soap and water.

Waste Stream Decision Logic

The following diagram illustrates the decision-making process for segregating 6-(Phenylthio)thymine waste.

G Start Waste Generation: 6-(Phenylthio)thymine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Substance Liquid Liquid Solution StateCheck->Liquid Dissolved Debris Contaminated Debris (Gloves, Paper) StateCheck->Debris Trace Residue BinSolid Container: Solid Chemical Waste (HDPE/Glass) Solid->BinSolid SolventCheck Solvent Type? Liquid->SolventCheck Debris->BinSolid Halogen Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogen Contains Halogens NonHalogen Non-Halogenated (DMSO, MeOH, EtOH) SolventCheck->NonHalogen Flammable/Organic Aqueous Aqueous Buffer SolventCheck->Aqueous Water Based BinHalo Container: Halogenated Waste Halogen->BinHalo BinNonHalo Container: Non-Halogenated Waste NonHalogen->BinNonHalo BinAq Container: Aqueous Chemical Waste Aqueous->BinAq Destruction FINAL DISPOSAL: High-Temp Incineration (with Scrubber for SOx) BinSolid->Destruction BinHalo->Destruction BinNonHalo->Destruction BinAq->Destruction

Figure 1: Waste segregation workflow for 6-(Phenylthio)thymine to ensure proper incineration.

Regulatory & Compliance Context

While 6-(Phenylthio)thymine is not explicitly listed on the EPA's RCRA P-list or U-list, scientific integrity dictates it be managed as a Hazardous Pharmaceutical Waste .

  • Drain Disposal: STRICTLY PROHIBITED. The compound is an NNRTI analogue; releasing bioactive antiviral agents into the water table can contribute to environmental resistance mechanisms.

  • Autoclaving: Not recommended for chemical destruction. Autoclaving is for biological sterilization; it does not degrade the chemical structure of PTT and may volatilize sulfur compounds.

  • EPA Waste Code Recommendation: If your facility requires a code for unlisted stable organic chemicals, use D001 (Ignitable) if in flammable solvent, or label as "Non-RCRA Regulated Chemical Waste" destined for incineration.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Thymine Derivatives. PubChem. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Management of Pharmaceutical Hazardous Waste (40 CFR Part 266 Subpart P). EPA.gov. Available at: [Link]

  • Tanaka, H., et al. (1991). Synthesis and anti-HIV-1 activity of 6-(phenylthio)thymine analogues (HEPT derivatives). Journal of Medicinal Chemistry. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) Safety Data Sheets. OSHA.gov. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Phenylthio)thymine
Reactant of Route 2
Reactant of Route 2
6-(Phenylthio)thymine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.